Distearoylphosphatidylcholine
Descripción
The exact mass of the compound 1,2-Distearoyllecithin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
| Record name | Distearoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyllecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogenated soybean phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyllecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatidylcholines, soya, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid of significant interest within the pharmaceutical and biotechnology sectors. Its distinct molecular structure, characterized by a glycerol (B35011) backbone, a hydrophilic phosphocholine (B91661) head group, and two 18-carbon saturated stearoyl acyl chains, imparts a high degree of rigidity and stability to the lipid bilayers it forms. These physicochemical properties make DSPC a critical component in the formulation of advanced drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of DSPC, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes to aid in research and development.
Chemical Structure and Physicochemical Properties
DSPC is a phosphatidylcholine molecule where the glycerol backbone is esterified with stearic acid at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position. The full saturation of its fatty acid chains is a key determinant of its physical characteristics.
Chemical Identifiers
-
IUPAC Name: [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
-
Synonyms: DSPC, 1,2-Distearoyl-sn-glycero-3-PC, PC(18:0/18:0)
-
CAS Number: 816-94-4
-
Molecular Formula: C₄₄H₈₈NO₈P
-
SMILES String: CCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCCCCCCCCCCC
Quantitative Physicochemical Data
The distinct properties of DSPC are quantified by several key parameters, which are crucial for the design and optimization of lipid-based formulations.
| Property | Value | Method of Determination |
| Molecular Weight | 790.15 g/mol | Mass Spectrometry |
| Main Phase Transition (Tm) | ~55 °C | Differential Scanning Calorimetry (DSC) |
| Melting Point (dry powder) | ~236 °C | Not specified |
| Calculated logP | 15.6 | XLogP3 |
| Critical Micelle Concentration (CMC) | Not Experimentally Determined for pure DSPC | - |
Core Functions and Biological Significance
The primary role of DSPC in both biological and pharmaceutical contexts is as a structural component of lipid bilayers.[1] Its properties directly influence the stability, permeability, and in vivo performance of drug delivery vehicles.[1]
-
Structural Integrity: The long, saturated stearoyl chains of DSPC enable tight packing within a lipid bilayer, leading to a rigid and stable membrane.[1] This high rigidity is essential for preventing the premature leakage of encapsulated drugs.[1]
-
Enhanced Stability: Liposomes and LNPs containing DSPC demonstrate high stability both in vitro and in vivo.[1]
Experimental Protocols
Preparation of DSPC-Containing Liposomes by Lipid Film Hydration-Extrusion
This method is widely used for producing unilamellar vesicles of a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., a common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45) in the organic solvent in a round-bottom flask.[2]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the main phase transition temperature (Tm) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.
-
Further dry the film under high vacuum for at least 3 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Pre-heat the hydration buffer (containing the hydrophilic drug for passive loading, if applicable) to a temperature above the Tm of DSPC (e.g., 60-65°C).
-
Add the warm buffer to the flask with the dry lipid film.
-
Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process results in a translucent suspension of unilamellar liposomes.
-
-
Purification:
-
To remove unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography or dialysis.
-
Formulation of DSPC-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery
DSPC acts as a "helper lipid" in the widely used four-component LNP system for mRNA delivery, typically comprising around 10 mole percent of the total lipid composition.[3]
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
DSPC
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Equipment:
-
Microfluidic mixing device
-
Dialysis system
Procedure:
-
Preparation of Lipid and mRNA Solutions:
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate inlet streams of a microfluidic mixer.
-
The rapid mixing of the two streams leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH.[4] This neutralizes the surface charge of the LNPs.
-
Signaling Pathways and Experimental Workflows
While DSPC is not a direct signaling molecule, it is a critical component of delivery vehicles like LNPs that transport therapeutic cargo, such as mRNA, into cells to initiate downstream signaling events.
References
An In-depth Technical Guide to Distearoylphosphatidylcholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid integral to the advancement of drug delivery systems. Its fully saturated 18-carbon stearoyl acyl chains and phosphocholine (B91661) headgroup confer a unique set of physicochemical properties, making it a critical component in the formulation of stable and effective liposomes and lipid nanoparticles (LNPs).[1] This guide provides a comprehensive overview of DSPC, including its chemical and physical properties, detailed experimental protocols for its use in nanoparticle formulation, and an examination of the biological pathways influenced by DSPC-based delivery systems.
Core Properties and Data
DSPC's molecular structure is central to its function in drug delivery. It consists of a glycerol (B35011) backbone, a hydrophilic phosphocholine head, and two saturated 18-carbon stearoyl acyl chains.[1] This saturated nature results in a high phase transition temperature (Tm), meaning that at physiological temperatures, membranes containing DSPC are in a rigid, gel-like state. This reduces permeability and enhances the stability of the nanoparticle, preventing premature drug leakage.[1]
Quantitative Physicochemical Data
The key parameters of DSPC are summarized in the table below, providing essential data for the design and optimization of lipid-based drug formulations.
| Property | Value |
| Molecular Formula | C₄₄H₈₈NO₈P[1] |
| Molecular Weight | 790.15 g/mol [1] |
| IUPAC Name | [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1] |
| Main Phase Transition Temperature (Tm) | ~55-58°C[1][2] |
| Melting Point (dry powder) | ~236°C[1] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in chloroform (B151607) and other organic solvents; insoluble in water[2] |
Experimental Protocols
DSPC is a cornerstone in the formulation of both traditional liposomes and modern lipid nanoparticles for therapeutic delivery of small molecules, proteins, and nucleic acids like mRNA and siRNA.
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This is a conventional and widely adopted technique for producing unilamellar vesicles of a defined size, suitable for encapsulating hydrophilic or lipophilic drugs.[3]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is 55:45 (DSPC:Chol).
-
Evaporate the solvent using a rotary evaporator with the water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least 1-2 hours to remove residual solvent.[3]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C).[3] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Add the warm buffer to the lipid film and hydrate (B1144303) for approximately 1 hour with gentle agitation, leading to the spontaneous formation of multilamellar vesicles (MLVs).[3]
-
-
Size Reduction (Extrusion):
-
To achieve a uniform size distribution, the MLV suspension is subjected to extrusion.
-
The MLVs are passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) at a temperature above the Tm of DSPC. This process yields large unilamellar vesicles (LUVs).[3][4]
-
Protocol 2: mRNA-Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
Microfluidics offers a reproducible and scalable method for producing LNPs with a narrow size distribution, which is critical for clinical applications such as mRNA vaccines.[][6]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
PEGylated lipid (e.g., DMG-PEG2000)
-
mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[7]
-
Dialysis buffer (e.g., PBS, pH 7.4)
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Solution Preparation:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and the PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[7]
-
Prepare an aqueous phase by diluting the mRNA in the citrate buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to ethanol phase). The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble with the mRNA into LNPs.[6]
-
-
Purification and Buffer Exchange:
Visualization of Workflows and Pathways
Experimental Workflow for LNP Formulation
The following diagram illustrates the general workflow for producing mRNA-loaded lipid nanoparticles using a microfluidic-based system.
References
A Comprehensive Technical Guide to the Synthesis and Purification of High-Purity DSPC for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid vital for the formulation of liposomes and lipid nanoparticles (LNPs) in advanced drug delivery systems. This document outlines robust experimental protocols, summarizes key quantitative data, and presents visual workflows to assist researchers in producing high-purity DSPC essential for pharmaceutical research and development.
Introduction to DSPC
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two 18-carbon stearic acid chains. Its fully saturated nature results in a high phase transition temperature (approximately 55°C), contributing to the formation of rigid and stable lipid bilayers.[1] These properties are critical for enhancing the encapsulation efficiency and controlling the release of therapeutic agents. Given its importance, particularly in the formulation of mRNA vaccines and other nanoparticle-based therapies, the availability of high-purity DSPC is paramount to ensure the safety, efficacy, and batch-to-batch consistency of parenteral drug products.[1]
While phosphatidylcholines are abundant in natural sources like egg yolk and soybeans, DSPC itself is rare. The fatty acid composition in these natural sources is heterogeneous. For instance, stearic acid only constitutes about 11% of the fatty acids in egg yolk phosphatidylcholine and around 4% in soybean-derived phosphatidylcholine.[2] Consequently, direct extraction is not a viable route for obtaining pure DSPC. The most common and efficient method for its production is through chemical synthesis, typically by the acylation of a precursor like sn-glycero-3-phosphocholine (GPC).[2][3]
Synthesis of DSPC via Acylation of GPC
A prevalent and high-yield method for synthesizing DSPC is the direct acylation of sn-glycero-3-phosphocholine (GPC) with stearic anhydride (B1165640).[1] This reaction is often facilitated by a catalyst, such as 4-(pyrrolidin-1-yl)pyridine, which enables the synthesis to be carried out on a large scale within a relatively short timeframe.[1][2]
Experimental Protocol: Synthesis of DSPC by Acylation of GPC
This protocol is based on the catalytic acylation of GPC with stearic anhydride.[1][2]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Stearic Anhydride
-
4-(pyrrolidin-1-yl)pyridine (catalyst)
-
Anhydrous Benzene (B151609)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating capability
-
Condenser
-
Inert gas supply
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene and DMSO.[1]
-
To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.[1][2]
-
Heat the reaction mixture to 40-42°C and stir for 2-5 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude DSPC product.[1][2]
Purification of Crude DSPC
Achieving high purity (>99%) is critical for the use of DSPC in research and pharmaceutical applications. The two primary methods for purifying the crude product are column chromatography and recrystallization.[1]
Purification by Column Chromatography
Column chromatography is a widely used technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.[1]
Materials:
-
Crude DSPC
-
Silica gel (230-400 mesh)
-
Chloroform
-
Methanol
-
Water
-
Glass chromatography column
Equipment:
-
Fraction collector
-
TLC plates and developing chamber
-
Visualization agent for TLC (e.g., UV lamp or staining solution)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.[1]
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.[1]
-
Sample Loading: Dissolve the crude DSPC in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.[1]
-
Elution: Begin elution with a solvent system of increasing polarity. A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water. A specific elution solvent mixture reported for DSPC purification is chloroform-methanol-water in a 60:30:4 ratio.[1]
-
Fraction Collection: Collect fractions of the eluate.[1]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing pure DSPC.[1]
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]
-
Drying: Dry the purified DSPC under high vacuum to remove any residual solvent.[1]
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that a compound's solubility in a solvent increases with temperature.[1]
Materials:
-
Crude DSPC
-
Appropriate solvent or solvent mixture (e.g., ethanol, acetone/water, heptane/ethyl acetate)[1]
Equipment:
-
Crystallization dish or Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which DSPC is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]
-
Dissolution: Dissolve the crude DSPC in the minimum amount of the hot solvent to form a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of DSPC decreases, leading to the formation of crystals. Rapid cooling should be avoided as it can lead to the precipitation of impurities.[1]
-
Crystal Collection: Collect the purified crystals by filtration.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the crystals, preferably under vacuum, to remove all traces of the solvent.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and purification of DSPC.
Table 1: Synthesis and Purification Parameters
| Parameter | Value/Range | Notes |
| Synthesis | ||
| Reaction Temperature | 40-42°C | Acylation of GPC with stearic anhydride.[1][2] |
| Reaction Time | 2-5 hours | Monitored by TLC.[1][2] |
| Purification | ||
| Column Chromatography Yield | 60-80% | [1] |
| Recrystallization Yield | 70-90% | [1] |
| Final Purity (Post-Purification) | >99% | For both column chromatography and recrystallization.[1] |
Table 2: Physicochemical Properties of DSPC
| Property | Value | Reference |
| Phase Transition Temperature (Tm) | ~55°C | [1] |
Analytical Characterization of DSPC
A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized DSPC.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a powerful tool for assessing the purity of phospholipids (B1166683), which often lack a UV chromophore.[1]
Typical HPLC-ELSD Method Parameters:
-
Column: C18 or Phenyl-Hexyl reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[1][4]
-
Detector: ELSD, with parameters such as drift tube temperature and nebulizer gas flow rate optimized for the specific application.[4][5]
³¹P Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR is a highly specific method for determining the purity of phospholipids and identifying any phosphorus-containing impurities.
Procedure:
-
Sample Preparation: Dissolve a known amount of the DSPC sample in a suitable deuterated solvent (e.g., CDCl₃/MeOH mixture).[1]
-
Data Acquisition: Acquire the ³¹P-NMR spectrum, ensuring a sufficient relaxation delay for accurate quantification.[1]
-
Data Analysis: Determine purity by integrating the signal corresponding to DSPC and comparing it to the signals of any phosphorus-containing impurities.[1] The chemical shift for the phosphate (B84403) group in DSPC is expected to be in the typical range for phosphodiesters.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized DSPC and to identify any impurities. Electrospray ionization (ESI) is a common technique for analyzing phospholipids. The expected [M+H]⁺ ion for DSPC (C₄₄H₈₈NO₈P) would have an m/z of approximately 790.6.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is used to determine the fatty acid composition of the synthesized DSPC, confirming the incorporation of the correct stearoyl chains and quantifying any fatty acid impurities.[1]
Procedure:
-
Derivatization: The fatty acids of DSPC are converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.[1]
-
GC Separation: The FAMEs are separated on a suitable capillary column.[1]
-
Detection: The separated FAMEs are detected by a flame ionization detector.[1]
-
Quantification: The identity and quantity of each fatty acid are determined by comparing retention times and peak areas to those of known standards.[1]
Visualizations
DSPC Synthesis Workflow
Caption: Workflow for the synthesis of DSPC via acylation of GPC.
DSPC Purification Workflow
Caption: Alternative workflows for the purification of crude DSPC.
Conclusion
The synthesis of high-purity DSPC is a multi-step process that demands careful control of reaction conditions followed by rigorous purification and analysis. The acylation of GPC provides a reliable and high-yield route to crude DSPC, which can then be purified to greater than 99% purity using either column chromatography or recrystallization.[1] A combination of analytical techniques, including HPLC-ELSD/CAD, ³¹P-NMR, and GC-FID, is essential to fully characterize the final product and ensure its suitability for research and pharmaceutical applications.[1] This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently produce and verify high-purity DSPC for their advanced drug delivery research.
References
An In-depth Technical Guide to the Physical Properties of Distearoylphosphatidylcholine (DSPC) Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its appeal stems from the high rigidity and stability it imparts to lipid bilayers, a direct consequence of its long, saturated 18-carbon stearoyl acyl chains.[1] This high phase transition temperature (Tm) of approximately 55°C ensures that at physiological temperature (37°C), DSPC-containing membranes exist in a stable, ordered gel phase, which minimizes the premature leakage of encapsulated therapeutic agents.[1] A thorough understanding of the physical properties of DSPC bilayers is paramount for the rational design and optimization of these advanced drug delivery vehicles. This technical guide provides a comprehensive overview of the key physical characteristics of DSPC bilayers, detailed experimental methodologies for their characterization, and visual representations of relevant processes.
Thermotropic Phase Behavior
Fully hydrated DSPC bilayers exhibit a series of well-defined thermotropic phase transitions upon heating, which can be effectively characterized using Differential Scanning Calorimetry (DSC).[1] These transitions reflect changes in the organization and dynamics of the lipid molecules within the bilayer.
-
Lamellar Crystalline (Subgel) Phase (Lc): At low temperatures, DSPC exists in a highly ordered, crystalline-like subgel phase.
-
Lamellar Gel Phase (Lβ'): In this phase, the hydrocarbon chains are in a tightly packed, all-trans conformation and are tilted with respect to the bilayer normal.
-
Ripple Gel Phase (Pβ'): This intermediate phase is characterized by a periodic, two-dimensional undulation in the bilayer structure.
-
Liquid Crystalline Phase (Lα): Above the main transition temperature, the hydrocarbon chains "melt" and become disordered and fluid, allowing for high lateral mobility of the lipid molecules.
The key quantitative data associated with these phase transitions are summarized in the table below.
| Parameter | Transition | Typical Value (°C) | Description |
| Sub-transition Temperature (Tsub) | Lc → Lβ' | ~28.2 °C[2] | Transition from the subgel to the lamellar gel phase. |
| Pre-transition Temperature (Tp) | Lβ' → Pβ' | ~51.2 °C[3] | Transition from the lamellar gel to the ripple gel phase. |
| Main Transition Temperature (Tm) | Pβ' → Lα | ~54.5 - 55.6 °C[3][4] | Main chain-melting transition from the ripple gel to the liquid crystalline phase. |
Structural Properties: Bilayer Thickness and Area Per Lipid
The structural arrangement of DSPC molecules within the bilayer changes significantly with the phase state. These changes are primarily reflected in the bilayer thickness and the area occupied by each lipid molecule (area per lipid). These parameters are crucial as they influence membrane permeability and interactions with embedded molecules.
| Property | Phase | Typical Value | Experimental Method |
| Area per Lipid (APL) | Gel (Lβ') | ~49.7 Ų[5] | Molecular Dynamics Simulations |
| Liquid Crystalline (Lα) | ~64.8 Ų (at 60°C) | Small-Angle Neutron Scattering | |
| Bilayer Thickness | Gel (Lβ') | - | - |
| Asymmetric Gel Phase Domain | Extends ~1.1 nm above fluid phase[6] | Atomic Force Microscopy | |
| Symmetric Gel Phase Domain | Extends ~1.8 nm above fluid phase[6] | Atomic Force Microscopy | |
| Liquid Crystalline (Lα) | ~3.98 nm (at 330 K)[7] | Molecular Dynamics Simulations |
Mechanical Properties
The mechanical properties of DSPC bilayers, such as bending rigidity and area compressibility, are critical for the stability and functionality of liposomal drug delivery systems.[8] These properties describe the energy required to bend or stretch the membrane, respectively.
| Property | Value | Temperature | Experimental Method |
| Bending Rigidity (κ) | (5.0 ± 2.4) × 10⁻²⁰ J[9] | 295 K | Flicker Noise Spectroscopy (AVB approach) |
| (4.5 ± 2.6) × 10⁻²⁰ J[9] | 295 K | Flicker Noise Spectroscopy (statistical approach) | |
| 3.74 × 10⁻²⁰ J[8][9] | 295 K | Molecular Dynamics Simulations | |
| 2.28 × 10⁻¹⁹ J[9] | 330 K | Spin Echo Spectroscopy | |
| Area Compressibility Modulus (KA) | 0.57 N/m[8][9] | 295 K | Molecular Dynamics Simulations |
Experimental Protocols
Preparation of DSPC Vesicles
1. Small Unilamellar Vesicles (SUVs) by Extrusion
This method produces unilamellar vesicles with a defined size distribution.
-
Thin-Film Hydration: Dissolve DSPC powder in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[1]
-
Hydration: Add an aqueous buffer (pre-heated to above the Tm of DSPC, e.g., 60-65°C) to the lipid film.[1] Agitate the flask by vortexing to hydrate (B1144303) the film, which results in the formation of multilamellar vesicles (MLVs).[1]
-
Extrusion: Load the MLV suspension into a mini-extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Heat the extruder to a temperature above the Tm of DSPC. Force the lipid suspension through the membranes multiple times (e.g., 11-21 passes) to form SUVs of a uniform size.
2. Giant Unilamellar Vesicles (GUVs) by Electroformation
This technique is used to form large, cell-sized unilamellar vesicles, which are ideal for microscopy studies.
-
Lipid Deposition: Dissolve DSPC in an organic solvent like chloroform. Deposit a small volume of the lipid solution onto conductive slides (e.g., indium tin oxide (ITO) coated glass).[10]
-
Drying: Place the slides in a vacuum desiccator for at least 15 minutes to remove the solvent, leaving a dry lipid film.[10]
-
Assembly of Electroformation Chamber: Assemble the ITO slides to form a chamber, separated by a spacer (e.g., a silicone O-ring). Fill the chamber with a sucrose (B13894) solution.[10]
-
Electroformation: Apply an AC electric field across the ITO slides for a period of time (e.g., 2 hours). The electric field induces the swelling of the lipid film into GUVs. The process should be carried out at a temperature above the Tm of DSPC.
Characterization Techniques
1. Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for characterizing the thermotropic phase behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[1]
-
Sample Preparation: Accurately transfer a known amount of the DSPC liposome (B1194612) dispersion into a DSC sample pan. Prepare a reference pan containing the same volume of buffer.[1]
-
DSC Scan: Place the sample and reference pans into the calorimeter. Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transitions.
-
Data Analysis: The phase transition temperatures (Tsub, Tp, and Tm) are identified as the peak maxima of the endothermic transitions in the resulting thermogram. The enthalpy of each transition (ΔH) can be calculated by integrating the area under the respective peak.
2. X-ray Scattering (SAXS/WAXS)
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the structure of lipid bilayers at the nanoscale. SAXS provides information about the overall bilayer structure, such as thickness, while WAXS probes the packing of the lipid acyl chains.
-
Sample Preparation: The liposome suspension is placed in a sample holder (e.g., a quartz capillary). The concentration of the lipid suspension needs to be optimized for sufficient signal-to-noise.
-
Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. Data is collected over a range of scattering angles.
-
Data Analysis:
-
SAXS: The scattering pattern from multilamellar vesicles will show a series of sharp Bragg peaks. The positions of these peaks can be used to calculate the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer. For unilamellar vesicles, the analysis of the form factor of the scattering curve can provide the electron density profile of the bilayer, from which the bilayer thickness can be determined.[11]
-
WAXS: In the gel phase, DSPC bilayers exhibit a sharp diffraction peak corresponding to the tight, hexagonal packing of the acyl chains. In the liquid crystalline phase, this sharp peak is replaced by a broad, diffuse scattering pattern, indicative of the disordered, fluid nature of the acyl chains.
-
3. Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the surface of supported lipid bilayers (SLBs) with nanometer resolution. It can also be used in force spectroscopy mode to probe the mechanical properties of the bilayer.
-
SLB Preparation: DSPC vesicles are deposited onto a freshly cleaved mica surface. The vesicles adsorb to the surface, rupture, and fuse to form a continuous supported lipid bilayer. This process is typically carried out at a temperature above the Tm of DSPC to facilitate vesicle fusion.[12]
-
AFM Imaging: The SLB is imaged in a liquid environment (buffer). The AFM tip scans the surface, and the resulting topographic image reveals the structure of the bilayer, including any phase-separated domains or defects.[13]
-
Force Spectroscopy: The AFM tip is pushed into and retracted from the bilayer at specific locations. The force required to puncture the bilayer (breakthrough force) is measured from the force-distance curve. The thickness of the bilayer can also be determined from these curves.[13]
Conclusion
The physical properties of DSPC bilayers are intricately linked to their molecular structure and the surrounding environmental conditions. A comprehensive understanding of these properties, obtained through the rigorous application of the experimental techniques outlined in this guide, is essential for the successful development of stable and effective lipid-based drug delivery systems. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals working to harness the unique characteristics of DSPC for advanced therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Structure of Multicomponent Gel-Phase Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 8. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluid phase structure of EPC and DMPC bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. global-sci.com [global-sci.com]
- 12. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy [mdpi.com]
- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Behavior of DSPC Lipids: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Phase Transition Temperature (Tm) of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and its Implications for Drug Delivery
This technical guide provides a detailed overview of the phase transition temperature (Tm) of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), a critical parameter for professionals in drug development, and for researchers and scientists working with lipid-based formulations. DSPC is a synthetic, saturated phospholipid widely used in the creation of liposomes and lipid nanoparticles (LNPs) for advanced drug delivery systems. Its high phase transition temperature is a key determinant of the stability and performance of these delivery vehicles.
Understanding the Phase Transition Temperature (Tm) of DSPC
The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a well-ordered "gel" phase to a more fluid "liquid-crystalline" phase. For pure, fully hydrated DSPC, this transition occurs at approximately 55°C.[1][2] Below the Tm, in the gel phase, the saturated 18-carbon stearoyl acyl chains of DSPC are tightly packed in an all-trans conformation, resulting in a rigid and relatively impermeable bilayer.[1] Above the Tm, in the liquid-crystalline phase, the acyl chains become more disordered with gauche conformations, leading to a more fluid and permeable membrane.[1]
This high Tm is of significant importance in drug delivery applications. At physiological temperature (approximately 37°C), DSPC-containing liposomes and LNPs exist in the stable gel phase. This rigidity minimizes the premature leakage of encapsulated therapeutic agents, such as small molecule drugs or mRNA, ensuring that the payload is delivered to the target site.[3]
Quantitative Data: The Influence of Cholesterol on the Tm of DSPC
Cholesterol is a common component in liposomal formulations, where it acts as a "fluidity buffer." The inclusion of cholesterol in DSPC bilayers modulates their phase transition behavior. At concentrations below the solubility limit, cholesterol disrupts the tight packing of the DSPC molecules in the gel phase and orders the acyl chains in the liquid-crystalline phase. This leads to a broadening of the phase transition and can eliminate the pre-transition peak often observed in pure DSPC bilayers.[4][5]
The following table summarizes the effect of varying molar concentrations of cholesterol on the main phase transition temperature (Tm) of DSPC bilayers, as determined by Differential Scanning Calorimetry (DSC).
| Mol% Cholesterol | Main Phase Transition Temperature (Tm) (°C) | Observations | Reference |
| 0 | 54.8 | Sharp main transition peak. | [6] |
| 5 | ~54.5 | Broadened main transition. | [4] |
| 10 | ~54.0 | Further broadening of the transition. | [4] |
| 20 | ~53.0 | Significant broadening of the transition. | [4] |
| 30 | ~52.0 | Very broad transition. | [4] |
| 40 | Transition becomes very broad and difficult to define as a distinct peak. | The distinct cooperative phase transition is largely abolished. | [4][7] |
| 50 | No distinct main transition peak observed by DSC. | The bilayer exists in a liquid-ordered (Lo) phase. | [4][7] |
Note: The exact Tm values can vary slightly depending on the experimental conditions, such as the hydration medium and the specific methodology used.
Experimental Protocols
Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This is a standard and widely used method for producing unilamellar vesicles (liposomes) with a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (if required)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of DSPC and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The temperature of the water bath should be maintained above the Tm of the lipid mixture (e.g., 60-65°C) to ensure the formation of a uniform, thin lipid film on the inner surface of the flask.
-
Film Drying: After the film is formed, continue to dry it under high vacuum for at least 1-2 hours to remove any residual organic solvent.[3]
-
Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of the lipid mixture (e.g., 60-65°C), to the flask containing the dried lipid film.[3]
-
Vesicle Formation: Agitate the flask by vortexing or gentle swirling to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using a mini-extruder. This process should also be performed at a temperature above the Tm of the lipid mixture.[8][9] Typically, the suspension is passed through the membrane 10-21 times.[9][10]
Determination of Tm by Differential Scanning Calorimetry (DSC)
DSC is the most common technique used to measure the thermotropic phase behavior of lipid bilayers. It measures the heat flow associated with phase transitions as a function of temperature.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the prepared liposome (B1194612) suspension (typically 10-20 µL of a 1-5 mg/mL solution) into a DSC sample pan.[11]
-
Reference Preparation: In a separate, identical DSC pan, place the same volume of the hydration buffer that was used to prepare the liposomes. This will serve as the reference.
-
Sealing: Hermetically seal both the sample and reference pans.
-
Instrument Setup: Place the sample and reference pans into the calorimeter cell.
-
Equilibration: Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).[1][12]
-
Heating and Cooling Scans: Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm (e.g., 75°C).[1][3] It is recommended to perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram.[13] The data from the second heating scan is typically used for analysis.[13]
-
Data Analysis: The resulting thermogram will show an endothermic peak, where the peak maximum corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Liposome Formulation and Characterization
The following diagram illustrates the typical workflow for the preparation and characterization of DSPC-containing liposomes.
Signaling Pathway: Innate Immune Response to mRNA-LNP Vaccines
While DSPC itself is not a signaling molecule, it is a critical component of LNPs used to deliver mRNA vaccines. Upon cellular uptake, the mRNA is released and can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, initiating an innate immune response.[14] The following diagram illustrates a simplified representation of the MyD88-dependent signaling pathway, which is activated by several TLRs.
Conclusion
The high phase transition temperature of DSPC is a fundamental property that contributes to its widespread use in the development of stable and effective drug delivery systems. A thorough understanding of its thermotropic behavior, and how it is influenced by other formulation components like cholesterol, is essential for the rational design and optimization of liposomal and LNP-based therapeutics. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to prepare and characterize DSPC-containing formulations, ensuring the development of robust and reliable drug delivery vehicles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlitech.com [sterlitech.com]
- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. biorxiv.org [biorxiv.org]
Solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid crucial in the development of liposomal drug delivery systems and lipid nanoparticles (LNPs). Understanding the solubility of DSPC in various organic solvents is fundamental for the preparation, formulation, and manufacturing of these advanced therapeutic modalities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.
Core Concepts in DSPC Solubility
DSPC is an amphiphilic molecule with a polar phosphocholine (B91661) head group and two long, saturated stearoyl acyl chains (18:0). This structure dictates its solubility, which is generally favored in nonpolar or weakly polar organic solvents that can accommodate the hydrophobic tails. However, the presence of the charged head group also allows for some interaction with more polar solvents, particularly at elevated temperatures or with the application of energy (e.g., sonication). The general principle of "like dissolves like" is a useful starting point for predicting the solubility of phospholipids (B1166683) like DSPC.
Quantitative Solubility Data
The following table summarizes the reported solubility of DSPC in various organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, the physical form of the DSPC (e.g., crystalline solid), purity, and the method of dissolution (e.g., stirring, warming, sonication).
| Organic Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Comments |
| Chloroform | 79.01[1] | 100[1][2] | - |
| Ethanol | ~1[3] | - | - |
| Ethanol | 10[4] | - | With ultrasonic and warming. |
| Ethanol | 12.5[5] | 15.82[5] | With ultrasonic, warming, and heating to 60°C.[5] |
| Ethanol | 15.8[1] | 20[1][2] | With gentle warming.[1][2] |
| Ethanol | 25.0[6] | 31.64[6] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[6] | - | - |
| Chloroform:Methanol Mixtures | Soluble | - | Commonly used for initial lipid dissolution in methods like thin-film hydration.[7][8] |
Experimental Protocols
Determining the solubility of DSPC in an organic solvent is a critical step in many formulation processes. Below is a generalized protocol for determining the solubility of a lipid such as DSPC. This protocol is a synthesis of standard laboratory procedures for preparing lipid stock solutions and determining solubility.[3][9]
Objective: To determine the saturation solubility of DSPC in a specific organic solvent at a given temperature.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), crystalline solid, ≥98% purity
-
Organic solvent of choice (e.g., ethanol, chloroform)
-
Inert gas (e.g., argon or nitrogen)
-
Analytical balance
-
Vials with airtight caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of DSPC into a series of vials.
-
Add a known volume of the organic solvent to each vial.
-
Purge the headspace of each vial with an inert gas to prevent lipid oxidation and cap tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved DSPC is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved DSPC. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of DSPC in the diluted sample using a calibrated HPLC-ELSD method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the original concentration of DSPC in the supernatant, taking into account the dilution factor. This value represents the saturation solubility of DSPC in the tested solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of DSPC in an organic solvent.
Caption: Workflow for determining DSPC solubility in an organic solvent.
References
- 1. DSPC (7943) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. DSPC (CAS 816-94-4): R&D Systems [rndsystems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the In Vitro Biocompatibility and Toxicity of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid integral to the formulation of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1][2] Its high phase transition temperature imparts rigidity and stability to lipid bilayers, which is crucial for controlling drug release and enhancing in vivo performance.[3] Generally recognized as safe (GRAS) by the FDA, DSPC exhibits low toxicity and high biocompatibility.[1] However, its safety profile is nuanced; formulations containing DSPC, particularly when combined with polyethylene (B3416737) glycol (PEG), can elicit immune responses.[3] This guide provides a comprehensive overview of the in vitro biocompatibility and toxicity of DSPC, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform formulation development.
Introduction to DSPC
DSPC is a phosphatidylcholine molecule composed of a glycerol (B35011) backbone, two saturated 18-carbon stearic acid chains, a phosphate (B84403) group, and a choline (B1196258) head group.[1] This structure allows DSPC to self-assemble into stable lipid bilayers, the fundamental structure of liposomes and LNPs used in pharmaceuticals and cosmetics.[1] Its high phase transition temperature (Tm ≈ 55°C) ensures that liposomes remain in a stable, gel-like state at physiological temperature, minimizing premature drug leakage. This stability and established biocompatibility make DSPC a preferred excipient in numerous drug delivery applications, including the mRNA COVID-19 vaccines developed by Moderna and Pfizer-BioNTech.[2]
Quantitative Analysis of In Vitro Biocompatibility and Cytotoxicity
The in vitro cytotoxicity of DSPC is highly dependent on the overall formulation, including the presence of other lipids, surface charge, and the cell line being tested.[3] Generally, DSPC-containing formulations are considered to have low cytotoxicity.[1][2]
Data Presentation
The following table summarizes available quantitative data on the in vitro cytotoxicity of DSPC-based formulations compared to other lipid systems. It is critical to note that experimental conditions significantly influence these outcomes.[3]
| Lipid/Formulation | Cell Line | Assay | Value (IC50/LC50) | Citation |
| DSPC (anionic liposomes) | F98 glioma | Not Specified | > 509 μM | [3][4] |
| DPPC (cationic liposomes) | F98 glioma | Not Specified | 6.07 μM | [3][4] |
| Cationic Liposomes (general) | HepG2 | MTT | 120 µg/mL | [3] |
| Doxorubicin-loaded PEGylated Liposomes | HepG2 | MTT | 110 µM (72h) | [3] |
Table 1: Summary of In Vitro Cytotoxicity Data. The data indicates that anionic DSPC liposomes exhibit significantly lower cytotoxicity compared to cationic formulations.
Immunogenicity and Inflammatory Response
While DSPC itself is generally non-immunogenic, its incorporation into nanoparticles can trigger immune responses. This is a critical safety consideration in drug development.
Complement Activation
PEGylated liposomes, which often use a DSPC-lipid anchor for the PEG molecule, have been shown to activate the complement system. This can lead to a 2.5 to 4-fold increase in the soluble complement complex SC5b-9, which is associated with hypersensitivity reactions in some individuals.[3]
Cytokine Production and Signaling Pathways
Liposomes containing phosphatidylcholines like DSPC can be taken up by macrophages, potentially reprogramming them toward an inflammatory phenotype. This process can lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Activation of NF-κB results in the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[3]
Caption: NF-κB signaling in macrophages after LNP interaction.
Role in Apoptosis
DSPC itself is not known to directly induce apoptosis. Rather, its excellent biocompatibility and stability make it a key component in nanoparticles designed to deliver cytotoxic or apoptosis-inducing therapeutic agents to target cells, such as cancer cells.[5][6][7] Formulations utilizing DSPC can also be designed to have anti-apoptotic effects, protecting cells from oxidative stress-induced cell death.[5]
Caption: Logical role of DSPC as a drug delivery vehicle.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3]
Methodology
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[3][8]
-
Treatment: Prepare serial dilutions of the DSPC-containing liposomal formulations in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against the logarithm of the formulation concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[3]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: DSPC Liposome (B1194612) Preparation (Thin-Film Hydration)
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.
Methodology
-
Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the Tm of all lipid components (e.g., 60-65°C for DSPC).
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid Tm to the flask. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which causes the lipids to swell and self-assemble into MLVs.
-
Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should also be performed at a temperature above the Tm.
-
Purification: Remove any unencapsulated drug or other components via methods like size-exclusion chromatography or dialysis.
Caption: Workflow for DSPC-containing liposome preparation.
Conclusion
DSPC is a cornerstone phospholipid for the development of stable and effective drug delivery nanoparticles. In vitro evidence confirms its high degree of biocompatibility and generally low cytotoxicity.[1][2] However, drug development professionals must remain cognizant of the potential for DSPC-containing formulations, especially those with cationic charges or PEGylation, to interact with the immune system.[3] A thorough in vitro assessment, using standardized protocols as outlined in this guide, is essential for characterizing the safety profile of any novel DSPC-based therapeutic and ensuring its successful translation to clinical applications.
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Oxidative, Anti-Apoptotic, and M2 Polarized DSPC Liposome Nanoparticles for Selective Treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 8. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
The Semi-Synthetic Journey of Distearoylphosphatidylcholine: From Natural Precursors to a Pharmaceutical Workhorse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid that has become an indispensable excipient in the pharmaceutical industry, particularly in the formulation of liposomal drug delivery systems and lipid nanoparticles (LNPs) for mRNA vaccines. Its rigid and stable nature at physiological temperatures, owing to its two 18-carbon saturated stearoyl acyl chains, is crucial for protecting encapsulated therapeutic payloads from degradation and controlling their release. Despite its "natural-sounding" name, DSPC is not found in high concentrations in nature.[1] Its production is a semi-synthetic process that begins with the extraction of precursor phosphatidylcholines (PCs) from natural sources, followed by chemical modification. This guide provides a comprehensive overview of the natural sources of these precursors, detailed methodologies for their extraction and purification, and the subsequent hydrogenation process to yield high-purity DSPC.
Natural Sources of Phosphatidylcholine Precursors
The primary and most commercially viable natural sources for the phosphatidylcholine precursors of DSPC are soybean lecithin (B1663433) and egg yolk.[1][2] Both are rich in phospholipids, but the specific composition of these phospholipids, particularly the fatty acid profiles of the phosphatidylcholines, necessitates the subsequent chemical modification to produce DSPC.
Soybean Lecithin
Soybean lecithin is a by-product of soybean oil processing and serves as a major source of phosphatidylcholines.[1] However, the fatty acid composition of soybean PC is predominantly unsaturated, with linoleic acid being the most abundant. Stearic acid, the defining component of DSPC, is present in very small amounts.
Egg Yolk
Egg yolk is another excellent natural source of phospholipids, with phosphatidylcholine being the most abundant class.[1][3] Similar to soybean PC, the fatty acid profile of egg yolk PC is a mixture of saturated and unsaturated fatty acids, with stearic acid being a minor component.
Quantitative Analysis of Natural Sources
The following tables summarize the typical composition of phosphatidylcholines and their constituent fatty acids in soybean lecithin and egg yolk. This data highlights the low natural abundance of the distearoyl species, underscoring the necessity of the hydrogenation step.
| Source | Phospholipid Class | Percentage of Total Phospholipids | Reference |
| Egg Yolk | Phosphatidylcholine (PC) | 72-78.5% | [3][4] |
| Phosphatidylethanolamine (PE) | 17.5-23% | [1][4] | |
| Sphingomyelin (SM) | 2.5% | [1] | |
| Phosphatidylinositol (PI) | 0.6% | [1] | |
| Soybean Lecithin | Phosphatidylcholine (PC) | 19-21% | |
| Phosphatidylethanolamine (PE) | 8-20% | ||
| Phosphatidylinositol (PI) | 13-21% | ||
| Phosphatidic Acid (PA) | ~4% |
Table 1: Phospholipid Composition of Egg Yolk and Soybean Lecithin. This table provides a comparative overview of the major phospholipid classes found in the two primary natural sources for DSPC precursors.
| Source | Fatty Acid | Percentage in Phosphatidylcholine | Reference |
| Egg Yolk PC | Palmitic (16:0) | ~33% | [3] |
| Stearic (18:0) | ~11% | [3] | |
| Oleic (18:1) | ~32% | [3] | |
| Linoleic (18:2) | ~9% | [3] | |
| Soybean PC | Palmitic (16:0) | ~13% | [1] |
| Stearic (18:0) | ~4% | [1] | |
| Oleic (18:1) | ~10% | [1] | |
| Linoleic (18:2) | ~64% | [1] | |
| Linolenic (18:3) | ~6% | [1] |
Table 2: Fatty Acid Composition of Phosphatidylcholine from Natural Sources. This table details the fatty acid profiles of phosphatidylcholine isolated from egg yolk and soybeans, illustrating the low percentage of the desired stearic acid.
| Starting Material | Process | Yield | Purity | Reference |
| Unprocessed Soybean Lecithin | Methylation, Catalytic Hydrogenation, Purification | 23% | >95% | [5] |
| Soybean Phosphatide | Catalytic Hydrogenation | 80% | - | [6] |
| Synthesized Hydrogenated Soybean PC | Purification | 82-85% | - | [7] |
| Egg Yolk | Solvent Extraction and Chromatography | - | >97.4% (PC) | [8] |
| Egg Yolk Lecithin | Catalytic Hydrogenation | High (inferred) | High (inferred) | [9] |
Table 3: Yield and Purity of Hydrogenated Phosphatidylcholine. This table presents available data on the yield and purity of the final hydrogenated product from different starting materials and processes. Direct yield data for DSPC from egg yolk is limited in publicly available literature.
Extraction and Purification of Phosphatidylcholine
The initial step in the production of DSPC is the extraction and purification of the phosphatidylcholine fraction from the natural source material.
Experimental Protocol: Extraction and Purification of Phosphatidylcholine from De-oiled Soybean Lecithin
This protocol describes a common laboratory-scale method for isolating a PC-rich fraction from de-oiled soybean lecithin.
1. Materials and Equipment:
-
De-oiled soybean lecithin
-
Ethanol (B145695) (95%)
-
Acetone
-
Acetonitrile
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography column
-
Glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
2. Procedure: a. Ethanol Extraction: i. Suspend de-oiled soybean lecithin in 95% ethanol at a solid-to-solvent ratio of 1:5 (w/v). ii. Stir the mixture vigorously at room temperature for 2-4 hours. iii. Separate the ethanol-soluble fraction by filtration or centrifugation. iv. Concentrate the ethanol extract using a rotary evaporator to obtain a crude phospholipid mixture.[9]
Experimental Protocol: Extraction of Phosphatidylcholine from Egg Yolk
This protocol outlines a method for extracting PC from fresh egg yolks.
1. Materials and Equipment:
-
Fresh egg yolks
-
Ethanol (95%)
-
Acetone
-
Hexane
-
Blender or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Glassware
2. Procedure: a. Initial Extraction: i. Separate egg yolks from the whites. ii. Homogenize the egg yolks with a mixture of ethanol and hexane (e.g., 3:1 v/v). iii. Centrifuge the homogenate to separate the liquid extract from the solid residue. iv. Collect the supernatant.
Catalytic Hydrogenation of Phosphatidylcholine
The purified, unsaturated phosphatidylcholine is then subjected to catalytic hydrogenation to saturate the fatty acid chains, converting the mixture into a product rich in saturated PCs, including DSPC.
Experimental Protocol: Catalytic Hydrogenation of Purified Phosphatidylcholine
This protocol provides a general method for the hydrogenation of phosphatidylcholine.
1. Materials and Equipment:
-
Purified phosphatidylcholine
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Palladium on carbon (Pd/C) or a rhodium-based catalyst)
-
Solvent (e.g., ethanol, methanol, or a mixture of toluene (B28343) and methanol)
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
-
Filtration system to remove the catalyst
2. Procedure: a. Reaction Setup: i. Dissolve the purified phosphatidylcholine in the chosen solvent inside the high-pressure reactor. ii. Add the catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight (e.g., 1-5% w/w). iii. Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the semi-synthesis of DSPC from natural sources.
While DSPC is not a direct signaling molecule, its incorporation into cell membranes can significantly influence the activity of membrane-associated signaling pathways by altering the physical properties of the lipid bilayer, such as fluidity and the formation of lipid rafts.
Caption: Influence of DSPC on cell membrane properties and signaling.
Conclusion
Distearoylphosphatidylcholine, a critical component in modern pharmaceutical formulations, is a prime example of how natural products can be chemically tailored to meet specific technological needs. The journey from the complex lipid mixtures in soybean lecithin and egg yolk to a highly pure, saturated phospholipid involves a multi-step process of extraction, purification, and catalytic hydrogenation. Understanding these processes, from the composition of the raw materials to the detailed experimental protocols, is essential for researchers and professionals in drug development to ensure the quality, consistency, and efficacy of the final therapeutic products. The methodologies and data presented in this guide provide a foundational understanding for the production and application of this vital pharmaceutical excipient.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the catalytic hydrogenation of biomembranes. Hydrogenation of phosphatidylcholine liposomes by two water-soluble rhodium-phosphine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogenated Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]
- 5. chembk.com [chembk.com]
- 6. CN105732702B - A kind of hydrogenated soy phosphatidyl choline and its production and use - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [Liposomes from hydrogenated egg yolk lecithin] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of DSPC in the Structural Integrity of Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a cornerstone in the formulation of lipid nanoparticles (LNPs), particularly those utilized for the delivery of nucleic acid therapeutics like mRNA vaccines. As a saturated phospholipid, DSPC functions as a "helper lipid," playing a critical role in the structural integrity and stability of the LNP assembly.[1] Its unique physicochemical properties, stemming from its 18-carbon saturated acyl chains and phosphocholine (B91661) headgroup, make it an indispensable component for creating robust and effective drug delivery vehicles. This technical guide provides an in-depth exploration of the role of DSPC in LNPs, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts.
Physicochemical Properties of DSPC and Their Impact on LNP Structure
DSPC's contribution to LNP stability is largely attributed to its high phase transition temperature (Tm) of approximately 55°C.[2][3] Below this temperature, DSPC exists in a highly ordered gel phase, where its saturated acyl chains are tightly packed. This rigidity imparts significant stability to the LNP structure, protecting the encapsulated payload, such as delicate mRNA molecules, from degradation.[1] The presence of DSPC results in the formation of a tightly packed lipid bilayer, which is crucial for maintaining the nanoparticle's integrity during circulation and interaction with biological systems.[4]
In the context of a typical four-component LNP system—comprising an ionizable lipid, cholesterol, a PEGylated lipid, and a helper lipid—DSPC is a frequently used helper lipid.[1][5] The rigid nature of DSPC's stearoyl acyl chains contributes to a more condensed and stable lipid bilayer, which is essential for both the encapsulation of the therapeutic cargo and its controlled release.[1][6]
Quantitative Impact of DSPC on LNP Characteristics
The concentration and choice of helper lipid significantly influence the physicochemical properties of LNPs. The following tables summarize quantitative data from various studies, highlighting the impact of DSPC on key LNP parameters.
Table 1: Comparison of LNP Formulations with Different Helper Lipids
| Helper Lipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Transfection Potency | Reference |
| DSPC | 80 - 120 | < 0.2 | > 95% | High | [7] |
| DOPE | ~70 | < 0.2 | ~89% | Higher than DSPC in some cases | [7][8] |
| DOPC | ~182 | > 0.2 | > 80% | Lower than DSPC and DOPE | [8] |
Note: PDI stands for Polydispersity Index, a measure of the heterogeneity of particle sizes. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[9]
Table 2: Effect of Varying DSPC Concentration on LNP Characteristics
| DSPC (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Protein Expression |
| 5 | ~95 | ~0.15 | ~94% | Moderate |
| 10 (Standard) | ~100 | ~0.12 | ~96% | High |
| 15 | ~110 | ~0.18 | ~93% | Slightly Decreased |
Note: The in vivo expression can vary depending on the animal model and target organ.[1]
The Interplay of DSPC with Other LNP Components
The structural integrity of an LNP is not solely dependent on DSPC but arises from the complex interplay between all its lipid components.
-
Cholesterol: Cholesterol is another critical component that modulates the fluidity and stability of the lipid bilayer.[] It intercalates between the phospholipid acyl chains, influencing their packing and ordering.[6] At concentrations up to 40-50 mol%, cholesterol can increase the ordering of the lipid tails in DSPC bilayers, leading to a more condensed and stable membrane.[6][11] This interaction is vital for preventing drug leakage and maintaining the LNP's structure during circulation.[4]
-
PEGylated Lipids: PEG-lipids are incorporated into LNP formulations to provide a hydrophilic corona that sterically hinders opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[4][5] The presence of PEG-lipids on the LNP surface also plays a role in controlling particle size during formation.[5] However, the "PEG dilemma" suggests that a high density of PEG can hinder cellular uptake and endosomal escape.[4] The interaction between DSPC and PEG-lipids influences the surface properties and overall stability of the LNP.
-
Ionizable Lipids: Ionizable lipids are essential for encapsulating negatively charged nucleic acids at acidic pH and for facilitating their release into the cytoplasm following endocytosis.[12] The interaction between the ionizable lipid and DSPC contributes to the overall structure and charge characteristics of the LNP. Molecular dynamics simulations have shown that the distribution of ionizable lipids within the LNP is influenced by the presence of DSPC and cholesterol.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of DSPC-containing LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for producing uniform LNPs.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) in ethanol
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid-Ethanol Phase: In a sterile, RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).[1]
-
Prepare mRNA-Aqueous Phase: Dilute the mRNA stock solution in the citrate buffer to the desired concentration.[1]
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another. Set the flow rate ratio (aqueous:ethanol) to 3:1 and the total flow rate to a suitable value (e.g., 12 mL/min).[1]
-
Formation of LNPs: Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Purification: Collect the resulting LNP dispersion. Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.[1]
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[1]
LNP Characterization
1. Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (size), PDI, and surface charge (zeta potential).[9] A particle size of 80-120 nm and a PDI below 0.2 are often targeted.[9]
2. Encapsulation Efficiency
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare a standard curve of free mRNA.
-
To determine total mRNA, lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated mRNA.
-
To determine free mRNA, use an intact LNP sample.
-
Add RiboGreen reagent to the standards and samples.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the formula: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.[9]
-
3. Morphology and Internal Structure
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS)
-
Cryo-TEM Procedure: A small aliquot of the LNP dispersion is applied to a TEM grid, vitrified in liquid ethane, and imaged under cryogenic conditions to visualize the morphology, size, and lamellarity of the LNPs.[9]
-
SAXS Procedure: The LNP sample is exposed to a collimated X-ray beam, and the scattering pattern is analyzed to provide information about the internal structure, such as the arrangement of lipid layers.[9]
Visualizing Key Processes and Structures
Diagrams created using Graphviz (DOT language) to illustrate fundamental concepts.
Caption: Simplified model of a lipid nanoparticle structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
Self-Assembly of Distearoylphosphatidylcholine (DSPC) into Liposomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid widely utilized in the pharmaceutical industry for the formulation of liposomes and lipid nanoparticles (LNPs).[1] Its well-defined chemical structure, characterized by a hydrophilic phosphocholine (B91661) headgroup and two saturated 18-carbon stearoyl acyl chains, imparts a high degree of rigidity and stability to lipid bilayers.[2] A key physicochemical property of DSPC is its high phase transition temperature (Tm) of approximately 55°C, which ensures the formation of stable, ordered, and less permeable liposomal structures at physiological temperatures.[3][4] This makes DSPC an ideal excipient for enhancing the encapsulation efficiency and prolonging the circulation time of therapeutic agents.[2][5]
This technical guide provides a comprehensive overview of the principles and methodologies governing the self-assembly of DSPC into liposomes. It includes detailed experimental protocols, quantitative data on liposome (B1194612) characteristics, and visualizations of key processes to aid researchers in the development of robust and effective drug delivery systems.
Physicochemical Properties of DSPC
The molecular structure of DSPC is fundamental to its self-assembly behavior. It consists of a chiral glycerol (B35011) backbone, two stearic acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[1] The long, saturated acyl chains allow for tight packing within a lipid bilayer, resulting in a rigid and stable membrane.[1] This high packing density is crucial for minimizing the premature leakage of encapsulated drugs.
Table 1: Physicochemical Properties of Distearoylphosphatidylcholine (DSPC)
| Property | Value | References |
| Molecular Formula | C₄₄H₈₈NO₈P | [2] |
| Molecular Weight | 790.15 g/mol | [2] |
| Main Phase Transition Temperature (Tm) | ~55°C - 58°C | [2][3][4] |
| Pretransition Temperature (Tpre) | ~56°C | [2] |
| Molecular Geometry | Cylindrical | [2][6] |
Thermodynamics and Kinetics of DSPC Self-Assembly
The self-assembly of DSPC molecules into liposomes in an aqueous environment is a thermodynamically driven process governed by the hydrophobic effect.[7] The hydrophobic acyl chains of DSPC minimize their contact with water molecules by arranging themselves into a bilayer structure, where the hydrophilic phosphocholine headgroups are oriented towards the aqueous phase. This arrangement is entropically favorable for the water molecules.
While the overall self-assembly process is spontaneous, the kinetics can be influenced by various factors such as temperature, lipid concentration, and the presence of other molecules like cholesterol. The formation of liposomes from a dry lipid film, for instance, involves a hydration process where water molecules penetrate the lipid layers, leading to swelling and the eventual formation of multilamellar vesicles (MLVs). The rate of this process is significantly enhanced when performed above the phase transition temperature of DSPC. Molecular dynamics simulations have suggested that the self-assembly process may involve the formation of metastable intermediate structures before reaching the final stable bilayer configuration.[8]
Methods for DSPC Liposome Preparation
Several methods are employed for the preparation of DSPC liposomes, each with its own advantages and disadvantages. The choice of method significantly influences the final characteristics of the liposomes, such as size, lamellarity, and encapsulation efficiency.[3]
Thin-Film Hydration
This is a conventional and widely adopted technique for liposome preparation.[3] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.
-
Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.[3]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the Tm of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual organic solvent.[3]
-
Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug for passive encapsulation) pre-heated to a temperature above the Tm of DSPC (e.g., 60-65°C). Vortexing the flask helps to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion.[9][10] For extrusion, the suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above the Tm of DSPC.
Ethanol (B145695) Injection
This method offers a rapid and simple route for liposome production and is easily scalable.[3]
-
Lipid Dissolution: Dissolve DSPC and other lipids in absolute ethanol, heating the solution above the phase transition temperature of DSPC (e.g., 55°C).[3]
-
Injection: Rapidly inject the ethanolic lipid solution into a stirred aqueous phase, which is also maintained at a temperature above the DSPC transition temperature.[3]
-
Liposome Formation: The rapid diffusion of ethanol into the aqueous phase causes the lipids to precipitate and self-assemble into liposomes.[3]
-
Ethanol Removal: Remove the ethanol from the final suspension using a method such as dialysis or diafiltration.[3]
Reverse-Phase Evaporation
This method is particularly advantageous for encapsulating hydrophilic drugs with high efficiency.[3]
-
Lipid Dissolution: Dissolve DSPC and other lipids in a mixture of organic solvents (e.g., chloroform and diethyl ether).[3]
-
Emulsion Formation: Add the aqueous phase to the lipid-containing organic phase and sonicate to form a water-in-oil microemulsion.[3]
-
Solvent Evaporation: Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel forms, which eventually collapses to form liposomes.[3]
-
Final Suspension: Disperse the resulting paste in the remaining aqueous phase to obtain the liposome suspension.[3]
Microfluidics
This modern technique provides precise control over liposome properties, resulting in highly uniform liposomes with excellent reproducibility.[3]
-
Solution Preparation: Prepare two separate solutions: one with the lipids (including DSPC) dissolved in a water-miscible organic solvent (e.g., ethanol or isopropanol), and the other being the aqueous phase.[3]
-
Microfluidic Mixing: Pump the two solutions through a microfluidic chip designed with microchannels that induce rapid and controlled mixing of the organic and aqueous streams.[3]
-
Liposome Formation: The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble into liposomes.[3]
-
Solvent Removal: The organic solvent is typically removed from the final suspension by dialysis or diafiltration.[3]
Table 2: Comparison of DSPC Liposome Preparation Methods
| Manufacturing Method | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages | References |
| Thin-Film Hydration | 50 - 200 (post-extrusion) | < 0.2 | Variable, generally lower for hydrophilic drugs without active loading. | Robust, widely used, suitable for various lipid compositions. | Can be time-consuming, may require additional downsizing steps. | [3] |
| Reverse-Phase Evaporation | Can produce micron-sized vesicles, requires downsizing. | Variable | Generally higher for hydrophilic drugs compared to thin-film hydration. | High encapsulation efficiency for hydrophilic drugs. | Potential for residual organic solvent. | [3] |
| Ethanol Injection | 30 - 100 | < 0.2 | Moderate | Rapid, simple, easily scalable. | Limited to ethanol-soluble lipids. | [3] |
| Microfluidics | 50 - 200 | < 0.1 | High and reproducible | Precise control over size and PDI, high reproducibility, suitable for automation. | Requires specialized equipment. | [3] |
Characterization of DSPC Liposomes
Thorough characterization is essential to ensure the quality, safety, and efficacy of DSPC liposome formulations.
Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the primary technique used to determine the hydrodynamic size distribution (particle size and PDI) and the surface charge (zeta potential) of liposomes in suspension.[11]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature, typically 25°C.[11]
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Measurement: Place the sample in the instrument and perform the measurement. For size and PDI, a He-Ne laser at a wavelength of 632 nm and a detection angle of 173° is commonly used.[11] For zeta potential, the measurement is performed in a specific capillary cell.
-
Data Analysis: The instrument's software calculates the Z-average diameter, PDI, and zeta potential from the fluctuations in scattered light intensity.[11]
Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of liposomes, providing information on their shape and lamellarity.[12]
-
Sample Preparation: Place a drop of the liposome suspension on a carbon-coated copper grid and allow it to adsorb for a few minutes.
-
Staining: Wick away the excess sample and add a drop of a negative staining solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Observe the sample under a transmission electron microscope.
Phase Transition Temperature (Tm)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with the phase transition of the lipid bilayer.[11]
-
Sample Preparation: Hermetically seal a small amount of the liposome dispersion in an aluminum DSC pan. Prepare a reference pan containing the buffer.[11]
-
Measurement: Place the sample and reference pans in the DSC instrument and scan over a defined temperature range that encompasses the expected Tm of DSPC.
-
Data Analysis: The resulting thermogram will show an endothermic peak at the phase transition temperature.
Encapsulation Efficiency
The encapsulation efficiency (EE) quantifies the amount of drug successfully entrapped within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using techniques such as size-exclusion chromatography (SEC), dialysis, or centrifugation.
-
Quantification of Entrapped Drug: Lyse the liposomes using a suitable detergent or solvent to release the encapsulated drug.
-
Drug Analysis: Quantify the concentration of the released drug using an appropriate analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Table 3: Quantitative Data on DSPC Liposome Characteristics
| Formulation / Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | References |
| DSPC Liposomes (Sonication) | 1395 ± 274 | - | - | 2.95 ± 0.3 (for inulin) | [13] |
| DSPC/Cholesterol Liposomes (Thin-film hydration) | 88 | - | - | ~70 (for propranolol) | [10] |
| DSPC Liposomes (Thin-film hydration) | 101 ± 45 to 133 ± 66 | - | -34 ± 2 to -49 ± 3 | 58 ± 3 to 87 ± 5 (for diclofenac) | [14] |
| DSPC Liposomal Celastrol | - | - | - | 87.37 | [15] |
Role of Cholesterol in DSPC Liposomes
Cholesterol is a common and critical component in DSPC liposome formulations. It inserts into the lipid bilayer, filling the gaps between the phospholipid molecules.[16] This has several beneficial effects:
-
Reduces Permeability: Cholesterol increases the packing density of the lipids, making the membrane less permeable to encapsulated contents and reducing drug leakage.[16]
-
Modulates Fluidity: It broadens the phase transition, making the membrane less susceptible to abrupt changes that can lead to instability.[16]
-
Increases Rigidity and Stability: By ordering the acyl chains of the phospholipids, cholesterol enhances the mechanical strength and overall stability of the liposomes during storage.[16][17]
A molar ratio of DSPC to cholesterol of approximately 70:30 is often cited as being highly effective for creating stable formulations.[16]
Visualization of Key Processes
Molecular Structure of DSPC
Caption: Molecular structure of this compound (DSPC).
DSPC Self-Assembly into a Liposome
Caption: Simplified schematic of DSPC self-assembly into a liposome.
Experimental Workflow for Thin-Film Hydration Method
Caption: Experimental workflow for liposome preparation by thin-film hydration.
Liposome Characterization Workflow
Caption: Workflow for the physicochemical characterization of DSPC liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
- 6. Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing Thermodynamics and Kinetics of Lipid Self-Assembly by Markov State Model Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.3. Preparation of Liposomes [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Stabilization of this compound lamellar phases in propylene glycol using cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gel to Liquid-Crystalline Phase Transition of DSPC
This guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid widely utilized in drug delivery systems, particularly in liposomal formulations. Understanding the transition from the ordered gel phase to the fluid liquid-crystalline phase is critical for the rational design and optimization of these delivery vehicles.
Physicochemical Properties of the DSPC Phase Transition
The phase transition of DSPC bilayers is characterized by distinct thermodynamic parameters. The main transition temperature (Tm) is the most prominent, representing the melting of the hydrocarbon chains. Below the Tm, DSPC can also exhibit a pretransition (Tp) and a subtransition (Tsub).
Table 1: Thermodynamic Parameters of DSPC Phase Transitions
| Transition | Temperature (°C) | Enthalpy of Main Transition (ΔHm) (kcal/mol) | Method | Reference |
| Main Transition (Tm) | 54.5 - 55.6 | 10.8 - 14.2 | DSC | [1][2] |
| Pretransition (Tp) | 51.5 | Not Applicable | DSC | [3] |
| Subtransition (Tsub) | 28.2 | Not Applicable | DSC | [4] |
Note: The exact values can vary depending on the experimental conditions, such as the hydration level and the presence of other molecules.
The gel to liquid-crystalline phase transition involves a significant conformational change in the lipid acyl chains, from a highly ordered all-trans state in the gel phase to a more disordered state with an increased number of gauche conformers in the liquid-crystalline phase.[5][6] This transition is accompanied by an increase in the area per lipid and a decrease in the bilayer thickness.[6]
Factors Influencing the Phase Transition
Several factors can modulate the phase transition behavior of DSPC bilayers:
-
Acyl Chain Length: Longer acyl chains, like the C18 chains of DSPC, lead to stronger van der Waals interactions and thus a higher Tm compared to phospholipids (B1166683) with shorter chains such as DPPC (C16) and DMPC (C14).[2]
-
Hydration: The degree of hydration significantly affects the phase transition. The transition temperatures generally increase with decreasing water content.[4]
-
Presence of Other Molecules:
-
Cholesterol: The incorporation of cholesterol into DSPC bilayers broadens and eventually abolishes the main phase transition.[7][8]
-
Other Phospholipids: When mixed with phospholipids having a lower Tm, such as DOPC, the phase behavior becomes more complex, with the potential for phase coexistence.[7]
-
Sugars: Sugars like sucrose (B13894) can increase the transition temperatures, which is attributed to a dehydrating effect on the bilayer surface.[9]
-
Ions: Divalent cations such as CaCl2 can also influence the phase behavior and stability of DSPC membranes.[10]
-
Experimental Protocols
The characterization of the DSPC phase transition is primarily accomplished through techniques that can detect changes in the physical state of the lipid bilayer as a function of temperature.
DSC is a powerful technique for determining the thermodynamic parameters of phase transitions by measuring the heat flow associated with these events.[11][12]
Protocol for DSC Analysis of DSPC Liposomes:
-
Liposome (B1194612) Preparation:
-
Prepare a solution of DSPC in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the Tm of DSPC (e.g., 60-65°C) to form multilamellar vesicles (MLVs).
-
The final lipid concentration should be in the range of 1-10 mg/mL.
-
-
DSC Measurement:
-
Accurately weigh an aliquot of the liposome dispersion (typically 10-50 µL) into a DSC sample pan.
-
Use the same volume of the corresponding buffer as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected transition (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 70°C).
-
Record the heat flow as a function of temperature.
-
Perform a cooling scan at the same rate to assess the reversibility of the transition.
-
Typically, at least three heating and cooling cycles are performed to ensure reproducibility.
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
X-ray diffraction provides information about the structural organization of the lipid bilayer, such as the lamellar repeat distance and the packing of the acyl chains.
Protocol for X-ray Diffraction Analysis of DSPC Bilayers:
-
Sample Preparation:
-
Prepare a hydrated DSPC sample as described for DSC, but at a higher concentration (e.g., 50% w/w lipid in water).
-
The sample can be sealed in a thin-walled glass capillary or placed in a temperature-controlled sample holder with X-ray transparent windows.
-
-
Diffraction Measurement:
-
Mount the sample in a diffractometer equipped with a temperature-controlled stage.
-
Direct a monochromatic X-ray beam onto the sample.
-
Collect the diffraction pattern at various temperatures, both below and above the Tm.
-
Small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distance (d-spacing).
-
Wide-angle X-ray scattering (WAXS) provides information on the acyl chain packing. In the gel phase, a sharp reflection at approximately 4.2 Å is characteristic of the ordered, tilted-chain Lβ' phase.[7] In the liquid-crystalline phase, this sharp peak is replaced by a broad, diffuse peak centered around 4.5 Å.
-
-
Data Analysis:
-
Analyze the changes in the d-spacing and the acyl chain packing reflections as a function of temperature to identify the phase transition.
-
Visualizations
References
- 1. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 6. Structural characterization on the gel to liquid-crystal phase transition of fully hydrated DSPC and DSPE bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An X-ray diffraction and differential scanning calorimetric study on the effect of sucrose on the properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Preparation of DSPC Liposomes via Thin-Film Hydration: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are microscopic vesicles composed of one or more lipid bilayers, making them exceptional drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations, particularly for applications requiring high stability and a slow release profile.[1] The high phase transition temperature (Tc) of DSPC (approximately 55°C) results in a rigid and less permeable bilayer at physiological temperatures.[1]
The thin-film hydration method is a widely adopted, robust, and reproducible technique for the preparation of liposomes.[2][3][4] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[5] Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[1][5] To achieve a uniform size distribution and produce unilamellar vesicles, a downsizing step such as extrusion is typically employed.[2][6]
This document provides a detailed protocol for the preparation of DSPC-containing liposomes using the thin-film hydration and extrusion method, along with key characterization techniques.
Materials and Equipment
| Materials | Equipment |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Round-bottom flask |
| Cholesterol (Chol) | Rotary evaporator |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional) | Vacuum pump |
| Organic solvent (e.g., chloroform (B151607), chloroform:methanol mixture) | Water bath or heating block |
| Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer) | Vortex mixer |
| Drug to be encapsulated (optional) | Liposome extruder |
| Polycarbonate membranes (e.g., 100 nm pore size) | |
| Syringes | |
| Dynamic Light Scattering (DLS) instrument | |
| Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system |
Experimental Protocol: Thin-Film Hydration and Extrusion
This protocol describes a widely used method for producing unilamellar vesicles of a defined size.
1. Lipid Film Formation
-
Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[2] A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.[7]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[2]
-
To ensure the complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.[1][2]
2. Hydration
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[1] For passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask to hydrate (B1144303) the lipid film, which leads to the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[1] This can be done by vortexing.
3. Extrusion (Size Reduction)
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process results in a translucent suspension of unilamellar liposomes with a size close to the membrane pore size.
4. Purification
-
To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography (SEC) or dialysis.
Liposome Characterization
Comprehensive characterization is essential to ensure the quality and stability of the liposomal formulation.
| Parameter | Technique | Typical Values | Key Considerations |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm | Influenced by extrusion pressure, filter pore size, and lipid concentration. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A measure of the width of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Neutral to slightly negative | Can be modified by including charged lipids to prevent aggregation. |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC | Varies (can approach 100% with active loading) | Dependent on drug properties and loading method (passive vs. active). |
| Drug Release | In vitro release assay | Slow release profile | DSPC provides a stable bilayer, minimizing leakage. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing DSPC liposomes and the logical relationships between formulation components, process parameters, and the final properties of the liposomes.
Caption: Workflow for the preparation and characterization of DSPC-containing liposomes.
Caption: Interplay of formulation and process parameters on liposome properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposome preparation [bio-protocol.org]
Application Notes and Protocols for Size-Controlled Extrusion of DSPC Vesicles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) vesicles, commonly known as liposomes, with a controlled size distribution using the extrusion method. DSPC is a saturated phospholipid with a high phase transition temperature (Tc ≈ 55°C), which results in rigid and stable liposomes at physiological temperatures, making them excellent candidates for drug delivery systems.[1] The inclusion of cholesterol is also common to enhance the stability of the lipid bilayer.
Experimental Principles
The extrusion method involves the sequential passage of a multilamellar vesicle (MLV) suspension through polycarbonate membranes with defined pore sizes.[2][3] This process reduces the size of the liposomes and narrows their size distribution, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the final membrane used. Key parameters that influence the final vesicle size include the extrusion temperature, the pore size of the polycarbonate membrane, the number of extrusion cycles, and the lipid composition.[3] For DSPC, extrusion must be performed at a temperature above its transition temperature (Tc) to ensure the lipid bilayer is in a fluid state, allowing for efficient vesicle formation and resizing.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the extrusion of DSPC vesicles based on established protocols.
| Parameter | Value | Notes | Source |
| Lipid Composition | DSPC:Cholesterol (55:45 molar ratio) | A common ratio for creating stable liposomes. | [4] |
| DSPC Transition Temperature (Tc) | ~55°C | Extrusion must be performed above this temperature. | [1] |
| Hydration & Extrusion Temperature | 60-65°C | Ensures the lipid is in the fluid phase for effective extrusion. | [2][4] |
| Membrane Pore Sizes | 30 nm, 50 nm, 100 nm, 200 nm | The final vesicle size will approximate the smallest pore size used. Sequential extrusion through decreasing pore sizes is common. | [2] |
| Number of Extrusion Passes | 10-21 passes | An odd number of passes is often recommended to ensure the entire sample is processed through the membrane. | [4] |
| Lipid Concentration | 15 - 50 mg/mL | The concentration can be adjusted based on the experimental requirements. | [2] |
| Applied Pressure | 100 - 800 psi (7 - 55 bar) | Pressure can influence extrusion flow rate and vesicle size. | [2][5] |
| Resulting Vesicle Size | Close to the membrane pore size | Characterized by Dynamic Light Scattering (DLS). |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for preparing DSPC:Cholesterol vesicles with a target size of approximately 100 nm.
Materials and Equipment
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome (B1194612) extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Dynamic Light Scattering (DLS) instrument
Procedure
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol in a 55:45 molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.[4]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration.
-
Vortex the flask to detach the lipid film from the glass wall. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
For improved lamellarity and encapsulation efficiency, the MLV suspension can undergo 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 65°C).[4]
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. It is common to use two stacked membranes.[2]
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Insert the syringes into the extruder.
-
Pass the lipid suspension from one syringe to the other through the polycarbonate membrane. Repeat this process for a total of 11 to 21 passes. An odd number of passes ensures that the final extruded sample is in the opposite syringe from where it started.
-
The resulting translucent suspension contains unilamellar vesicles with a size close to the membrane pore size.
-
-
Vesicle Characterization:
-
Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
The liposome suspension should be diluted in the hydration buffer to an appropriate concentration for DLS analysis.[1]
-
-
Storage:
-
Store the extruded liposomes at 4°C to maintain stability.[6]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the extrusion of DSPC vesicles and the logical relationship between key parameters and the final vesicle characteristics.
Caption: Experimental workflow for DSPC vesicle extrusion.
Caption: Key parameters influencing final vesicle characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. liposomes.ca [liposomes.ca]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome preparation [bio-protocol.org]
- 5. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for Optimal DSPC Liposome Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc ≈ 55°C) confers rigidity and stability to the lipid bilayer at physiological temperatures, making DSPC-containing liposomes an excellent vehicle for controlled and sustained drug release. The concentration of DSPC, often in conjunction with other lipids like cholesterol, is a critical parameter that significantly influences the physicochemical properties and, consequently, the in vivo performance of the resulting liposomes. These application notes provide detailed protocols and summarize key data on the impact of DSPC concentration on liposome (B1194612) characteristics to guide researchers in optimizing their formulations.
Key Liposome Characteristics Influenced by DSPC Concentration
The optimal concentration of DSPC is crucial for forming stable liposomes with desired characteristics. Key parameters to consider include:
-
Vesicle Size and Polydispersity Index (PDI): These affect the biodistribution, circulation time, and cellular uptake of liposomes. A PDI value below 0.2 is generally indicative of a monodisperse and homogenous population of liposomes.
-
Encapsulation Efficiency (EE%): This determines the amount of drug successfully loaded into the liposomes, impacting therapeutic efficacy.
-
Stability: The ability of liposomes to retain their encapsulated content and maintain their size distribution over time is critical for shelf-life and in vivo performance.
Data on the Effect of DSPC and Cholesterol Ratios
The molar ratio of DSPC to cholesterol is a key determinant of liposome properties. Cholesterol is known to modulate the fluidity and permeability of the lipid bilayer, enhancing its stability.[1]
| Lipid Composition (molar ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Stability Notes | Reference(s) |
| DSPC:Cholesterol (55:45) | 50 - 200 | < 0.2 | Varies with drug and loading method | A common ratio for stable liposomes. | [2] |
| DSPC:Cholesterol (70:30) | 360.6 ± 6.7 (initial) | Not specified | ~90% for Atenolol, ~88% for Quinine | Highly effective for creating stable formulations; considered a good balance of stability and flexibility.[3][4] | [3][4][5] |
| DSPC:Cholesterol (60:40) | Increased size compared to 70:30 | Not specified | Lower than 70:30 ratio | One of the more stable formulations identified in a comparative study.[4] | [4] |
| DSPC with 21% Cholesterol | Not specified | Not specified | 2.95 ± 0.3% (for Inulin) | Showed the greatest drug retention over 48 hours at both 4°C and 37°C compared to DMPC and DPPC.[6][7] | [6][7][8] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.[9]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for PEGylation)[3]
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45 or 70:30.[4]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.
-
Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual solvent.[9]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). For passive loading of hydrophilic drugs, the drug should be dissolved in this buffer.
-
Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final total lipid concentration.
-
Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Characterization of Liposomes
Vesicle Size, Polydispersity, and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use a dedicated cell to measure the electrophoretic mobility of the liposomes.
-
Encapsulation Efficiency (EE%):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Separate the liposomes from the unencapsulated drug using a suitable method like dialysis, SEC, or centrifugation.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposome fraction and the initial total amount of drug used.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
References
- 1. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome preparation [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
The Role of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in mRNA Vaccine Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, a feat largely enabled by the development of sophisticated lipid nanoparticle (LNP) delivery systems. Within these LNPs, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) plays a critical role as a helper lipid, contributing significantly to the structural integrity, stability, and overall efficacy of the vaccine formulation.[1][2] This document provides detailed application notes on the function of DSPC in mRNA vaccine delivery, presents quantitative data on its impact, and offers comprehensive protocols for the formulation, characterization, and preclinical evaluation of DSPC-containing mRNA-LNP vaccines.
DSPC is a saturated phospholipid characterized by a high phase transition temperature (55°C) and rigid 18-carbon stearoyl acyl chains.[1][3] These properties lead to the formation of tightly packed and stable lipid bilayers, which are essential for protecting the encapsulated mRNA from degradation by ribonucleases and for controlling the release of the genetic payload.[1][4] In the archetypal four-component LNP system—comprising an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid—DSPC is a cornerstone ingredient, as exemplified by its inclusion in the highly successful Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273) COVID-19 vaccines.[5][6][7][8]
Data Presentation: The Impact of DSPC on LNP Characteristics
The concentration and choice of helper lipid, such as DSPC, can significantly influence the physicochemical properties and biological performance of mRNA-LNPs. The following tables summarize key quantitative data from various studies, highlighting the importance of formulation optimization.
Table 1: Molar Ratios of LNP Components in FDA-Approved COVID-19 mRNA Vaccines
| Component | BNT162b2 (Pfizer-BioNTech) | mRNA-1273 (Moderna) |
| Ionizable Lipid | ALC-0315 (46.3 mol%) | SM-102 (50 mol%) |
| DSPC | 9.4 mol% | 10 mol% |
| Cholesterol | 42.7 mol% | 38.5 mol% |
| PEGylated Lipid | ALC-0159 (1.6 mol%) | PEG2000-DMG (1.5 mol%) |
Table 2: Comparative Analysis of LNP Formulations with Different Helper Lipids
| Helper Lipid (10 mol%) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Luciferase Expression (Relative Light Units) |
| DSPC | 80 - 100 | < 0.2 | > 90% | Baseline |
| DOPE | 90 - 120 | < 0.25 | > 85% | Up to 4-fold higher than DSPC |
Note: This table presents a generalized comparison compiled from multiple sources. Actual values can vary significantly based on the specific ionizable lipid, overall formulation, and process parameters. DOPE's tendency to form a hexagonal phase can enhance endosomal escape and, in some contexts, lead to higher protein expression.[][10]
Table 3: Effect of DSPC Concentration on LNP Characteristics
| DSPC Concentration (mol%) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) |
| 5 | 85 ± 5 | 0.18 ± 0.03 | 88 ± 4 |
| 10 (Standard) | 90 ± 7 | 0.15 ± 0.02 | 95 ± 2 |
| 15 | 105 ± 9 | 0.22 ± 0.04 | 92 ± 3 |
Note: This table illustrates a general trend. Increasing DSPC content can influence particle size and polydispersity. The optimal concentration is typically determined empirically for each specific LNP formulation.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, characterization, and in vivo evaluation of DSPC-containing mRNA LNPs.
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the standard method for producing mRNA-LNPs with reproducible and scalable results.
Materials:
-
Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)
-
DSPC dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEGylated lipid (e.g., PEG2000-DMG) dissolved in ethanol
-
mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol, molecular biology grade
-
RNase-free water, microfuge tubes, and pipette tips
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile 0.22 µm filters
Procedure:
-
Preparation of Lipid-Ethanol Phase: In a sterile, RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEGylated lipid solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).[1] Ensure the final total lipid concentration in ethanol is suitable for the microfluidic system (e.g., 10-20 mg/mL).
-
Preparation of mRNA-Aqueous Phase: Dilute the mRNA stock solution in the citrate buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).[1]
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1 and the total flow rate to an appropriate value (e.g., 12 mL/min).[1]
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
To remove ethanol and raise the pH, which neutralizes the ionizable lipid and stabilizes the particles, transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 12 hours at 4°C, with at least two buffer changes.[1]
-
-
Sterilization and Storage:
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP sample to an appropriate concentration in PBS (pH 7.4).
-
Perform the DLS measurement at 25°C.
-
Analyze the data to obtain the Z-average particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous particle population.[1]
-
2. mRNA Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay. This assay utilizes a fluorescent dye that selectively binds to single-stranded RNA, allowing for the quantification of both encapsulated and free mRNA.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total mRNA content.
-
In the second set, measure the amount of free (unencapsulated) mRNA without adding the lysis buffer.
-
Add the RiboGreen reagent to both sets and measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vivo Efficacy Testing in a Murine Model
Materials:
-
DSPC-containing mRNA-LNP vaccine formulation
-
6-8 week old BALB/c or C57BL/6 mice
-
Sterile syringes and needles
-
Antigen-specific ELISA kits
-
ELISpot plates and reagents
-
Peptides corresponding to the antigen encoded by the mRNA
Procedure:
-
Immunization:
-
Sample Collection:
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the target antigen encoded by the mRNA vaccine.
-
Serially dilute the collected serum samples and add them to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype.
-
Add a substrate to produce a colorimetric signal and measure the absorbance to determine the antibody titer.
-
-
T-Cell Response Measurement (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Stimulate the splenocytes with peptides corresponding to the antigen encoded by the mRNA.
-
Perform the ELISpot assay according to the manufacturer's instructions to quantify the number of cytokine-secreting T-cells (e.g., IFN-γ).[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to DSPC in mRNA vaccine delivery systems.
Caption: Structure of a DSPC-containing mRNA Lipid Nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of nanotechnology behind the success of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Encapsulation of Hydrophobic Drugs Using DSPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems for hydrophobic drugs. Its high phase transition temperature (Tc ≈ 55°C) imparts exceptional rigidity and stability to the lipid bilayer at physiological temperatures (37°C). This characteristic results in the formation of stable liposomes with low drug leakage, making DSPC an ideal excipient for the controlled and sustained release of encapsulated therapeutic agents. Liposomes formulated with DSPC, often in combination with cholesterol, generally exhibit high encapsulation efficiencies for a range of hydrophobic drugs. The rigid and well-ordered bilayer of DSPC-based liposomes effectively entraps and retains drug molecules.[1]
These application notes provide detailed protocols for the preparation and characterization of DSPC-containing liposomes for the encapsulation of hydrophobic drugs.
Data Presentation: Formulation and Characterization of DSPC Liposomes
The following tables summarize quantitative data for DSPC-based liposomal formulations of various hydrophobic drugs.
| Hydrophobic Drug | Lipid Composition (molar ratio) | Drug-to- Lipid Ratio (w/w or molar) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | S₁₀₀PC:Cholesterol (90:10) | 3.5 mg/mL Paclitaxel | ~150 | < 0.2 | ~55% | [2] |
| Docetaxel | HSPC:mPEG₂₀₀₀-DSPE:Cholesterol (85:5:10) | Not Specified | ~115 | < 0.2 | 34-67% | [3] |
| Curcumin (B1669340) | HSPC:Cholesterol:DSPE-PEG₂₀₀₀ (85.5:9.5:5) | 1:20 (Curcumin:lipid) | 93-112 | 0.028-0.098 | >90% | [4] |
| Amphotericin B | HSPC:Cholesterol:DSPG (2:1:0.8) | 0.4 (molar ratio to total lipid) | < 100 | Not Specified | >90% | [5] |
| Ursolic Acid | DSPC:Cholesterol (7:3) | 1:20 (w/w) | 50-100 | Not Specified | Not Specified | [4][6] |
HSPC (Hydrogenated Soy Phosphatidylcholine) and S₁₀₀PC (Soy Phosphatidylcholine) are other phospholipids (B1166683) often used in combination with or compared to DSPC. Data is included here to provide a comparative context for hydrophobic drug encapsulation in similar liposomal systems.
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes with longer circulation times)
-
Hydrophobic drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol, or a mixture thereof)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000 (if used), and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Vortex the flask to detach the lipid film from the glass wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes with a size close to the membrane pore size.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Liposome Preparation by Microfluidics
Microfluidic-based methods offer a more efficient and reproducible strategy for liposome formulation in a well-controlled manner.
Materials:
-
Same as Protocol 1, with ethanol (B145695) being a commonly used organic solvent.
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringe pumps
-
DLS instrument
-
HPLC system
Procedure:
-
Solution Preparation:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000 (if used), and the hydrophobic drug in ethanol to create the lipid-organic phase.
-
Prepare the aqueous phase using the desired buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-organic phase and the aqueous phase into separate syringes.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate on the syringe pumps connected to the microfluidic device.
-
Initiate the flow to rapidly mix the two phases within the microfluidic channels. The rapid mixing leads to the self-assembly of lipids into liposomes, encapsulating the hydrophobic drug.
-
-
Purification:
-
The resulting liposome suspension is typically purified by dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated drug.
-
Characterization of DSPC Liposomes
1. Vesicle Size, Polydispersity, and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]
-
For zeta potential, use a dedicated folded capillary cell to measure the electrophoretic mobility of the liposomes.
-
2. Encapsulation Efficiency (EE):
-
Method: Spectrophotometry or HPLC
-
Protocol:
-
Separate the liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.
-
Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol) or detergent.
-
Quantify the concentration of the encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
3. In Vitro Drug Release:
-
Method: Dialysis Method
-
Protocol:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of DSPC liposomes.
Caption: General mechanism of cellular uptake and intracellular drug release from DSPC liposomes.
References
- 1. Liposome-based nanocapsules for the controlled release of dietary curcumin: PDDA and silica nanoparticle-coated DMPC liposomes enhance the fluorescence efficiency and anticancer activity of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of Docetaxel Loading Conditions in Liposomes: proposing potential products for metastatic breast carcinoma chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Circulating Curcumin-Loaded Liposome Formulations with High Incorporation Efficiency, Stability and Anticancer Activity towards Pancreatic Adenocarcinoma Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-loaded paclitaxel/rapamycin liposomes: Development, characterization and in vitro and in vivo evaluation for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Docetaxel Loading Conditions in Liposomes: proposing potential products for metastatic breast carcinoma… [ouci.dntb.gov.ua]
Formulating Stable DSPC-Based Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based lipid nanoparticles (LNPs). DSPC is a critical saturated phospholipid that significantly contributes to the structural integrity and stability of LNPs, making it a cornerstone in the development of nucleic acid delivery systems, including mRNA vaccines and therapeutics.[1][2][3] This document outlines the fundamental principles, detailed experimental protocols, and key characterization techniques for producing consistent and effective DSPC-based LNPs.
The Role of DSPC in LNP Stability
DSPC acts as a "helper lipid" in LNP formulations, providing structural integrity to the nanoparticles.[1][3][4] Its long, saturated 18-carbon acyl chains and high phase transition temperature result in a tightly packed and rigid lipid bilayer.[1][5] This rigidity is crucial for several reasons:
-
Structural Support: DSPC helps form a stable scaffold for the other lipid components and the encapsulated payload.[4][6]
-
Payload Protection: The stable bilayer protects the encapsulated nucleic acids (e.g., mRNA, siRNA) from degradation by nucleases.[7][8]
-
Controlled Release: The rigidity of the DSPC-containing membrane can influence the release characteristics of the therapeutic payload.[1]
In a typical four-component LNP system, which includes an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC is a key structural component.[5][7][8] While the ionizable lipid is essential for encapsulating the negatively charged nucleic acid cargo and facilitating endosomal escape, and the PEG-lipid helps control particle size and prolong circulation, DSPC and cholesterol work together to ensure the overall stability of the nanoparticle.[3][6][7][9]
LNP Formulation Components and Their Molar Ratios
The precise molar ratio of the lipid components is critical for the formation of stable and effective LNPs. While optimization is often required for specific applications, a commonly used molar ratio for DSPC-based LNPs for nucleic acid delivery is:
| Component | Molar Ratio (%) | Key Function |
| Ionizable Cationic Lipid | 50 | Encapsulation of nucleic acid, endosomal escape.[3][10] |
| DSPC | 10 | Structural integrity and stability.[1][4][11] |
| Cholesterol | 38.5 | Enhances LNP stability, fills gaps between lipids.[3][4][5][9] |
| PEGylated Lipid | 1.5 | Controls particle size, reduces aggregation, prolongs circulation.[3][4] |
Table 1: Typical Molar Ratios for DSPC-Based LNP Formulations.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs.[1][12] This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.
Materials Required
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
mRNA (or other nucleic acid cargo)
-
Ethanol (B145695) (absolute, RNase-free)
-
Citrate (B86180) Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic Mixing Device (e.g., NanoAssemblr)
-
Syringes and Tubing
-
Dialysis Cassette (e.g., 14 kDa MWCO)
-
Sterile Filters (0.22 µm)
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol.
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.
-
-
mRNA Stock Solution (in Aqueous Buffer):
LNP Assembly via Microfluidic Mixing
-
Syringe Loading: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.[13]
-
Microfluidic Mixing: Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) on the microfluidic device.[13] The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core to form LNPs.[12]
-
Collection: Collect the resulting LNP dispersion.
Purification and Buffer Exchange
-
Dialysis: Transfer the collected LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.[1][13] This step removes the ethanol and raises the pH to a physiological level, resulting in a near-neutral surface charge for the LNPs.[9]
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1]
-
Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[1] For long-term storage at ambient temperatures, lyophilization with cryoprotectants can be explored.[5][14]
Characterization of DSPC-Based LNPs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.[2]
Physicochemical Properties
| Parameter | Typical Value | Technique | Purpose |
| Z-average Diameter (nm) | 80 - 120 | Dynamic Light Scattering (DLS) | Influences biodistribution and cellular uptake.[2][11] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a uniform and monodisperse particle population.[2] |
| Zeta Potential (mV) | -2 to -4 | Electrophoretic Light Scattering | Indicates surface charge and colloidal stability.[2][11] |
| Encapsulation Efficiency (%) | > 90% | RiboGreen Assay | Quantifies the percentage of mRNA successfully encapsulated within the LNPs.[2][15] |
Table 2: Key Physicochemical Parameters and Characterization Techniques for DSPC-LNPs.
Detailed Experimental Protocols for Characterization
-
Sample Preparation: Dilute the LNP suspension in PBS (pH 7.4) to a suitable concentration to avoid multiple scattering effects.[2]
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.[2]
-
Measurement:
-
For size and PDI, use a standard laser wavelength (e.g., 632 nm) and detection angle (e.g., 173°).[2]
-
For zeta potential, perform the measurement in an appropriate folded capillary cell.
-
-
Data Analysis: The instrument's software calculates the Z-average diameter, PDI, and zeta potential.[2]
This assay uses a fluorescent dye that selectively binds to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.
-
Standard Curve: Prepare a standard curve of free mRNA in TE buffer.[2]
-
Sample Preparation (in a 96-well plate):
-
RiboGreen Addition: Add the RiboGreen reagent to all wells.[2]
-
Incubation: Incubate the plate, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[2]
-
Calculation:
-
Determine the concentration of total and free mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
High-Performance Liquid Chromatography (HPLC) coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used to separate and quantify the individual lipid components.[2]
-
Sample Preparation: Dissociate the LNPs to release the individual lipids, typically by diluting the sample in an organic solvent like a methanol/acetonitrile mixture.[2]
-
HPLC Analysis:
-
Column: Use a suitable column for lipid separation (e.g., C18).
-
Mobile Phase: Employ a gradient of organic solvents to elute the different lipid species.
-
Detection: Use an ELSD or CAD to detect and quantify the lipids.
-
-
Data Analysis: Compare the peak areas of the sample to those of known standards to determine the concentration of each lipid component.
In Vitro and In Vivo Functional Assessment
The ultimate measure of an LNP formulation's success is its ability to deliver the payload and elicit a biological response.
In Vitro Transfection
This protocol outlines the general steps for assessing the ability of DSPC-LNPs to deliver functional mRNA to cells in culture.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in the appropriate growth medium.[2]
-
Transfection: Seed the cells in a multi-well plate. Once adhered, add the DSPC-LNP-mRNA formulation to the cells at various concentrations.[2]
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.[2]
-
Quantification of Protein Expression:
In Vivo Efficacy Testing (Mouse Model)
This protocol provides a general workflow for evaluating the in vivo efficacy of an mRNA-LNP vaccine formulation.
-
Immunization:
-
Sample Collection:
By following these detailed protocols and characterization methods, researchers can formulate stable and effective DSPC-based lipid nanoparticles for a wide range of therapeutic and vaccine applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. diantpharma.com [diantpharma.com]
- 7. On the role of helper lipids in lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNP preparation [bio-protocol.org]
- 14. 2025.biomaterials.org [2025.biomaterials.org]
- 15. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of DSPC Liposomes by Dynamic Light Scattering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc ≈ 55°C) results in the formation of rigid and stable lipid bilayers at physiological temperatures, which minimizes drug leakage and enhances controlled release profiles. Dynamic Light Scattering (DLS) is a critical analytical technique for the physicochemical characterization of these liposomal formulations, providing essential information on vesicle size, size distribution, and surface charge. These parameters are pivotal as they directly influence the biodistribution, circulation half-life, and cellular uptake of the liposomal drug carriers. This document provides detailed protocols for the preparation of DSPC-containing liposomes and their characterization using DLS.
Key Physicochemical Parameters
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion.[1][2] From these fluctuations, key parameters of liposomal formulations can be determined:
-
Hydrodynamic Diameter (Z-average): This is the size of a hypothetical sphere that diffuses at the same rate as the liposome (B1194612). It is a critical parameter that influences the in vivo fate of the liposomes.[2][3] For drug delivery applications, a size range of 50-200 nm is often desired.
-
Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of particle sizes in a sample.[3][] A PDI value below 0.2 is generally considered to indicate a monodisperse or homogenous population of liposomes, which is desirable for consistent and reproducible drug delivery.[5]
-
Zeta Potential: This parameter is an indicator of the surface charge of the liposomes and is a critical factor in predicting their stability in suspension.[6] Liposomes with a sufficiently high positive or negative zeta potential (typically > ±20 mV) are electrostatically stabilized against aggregation.[7] Pure DSPC liposomes are generally neutral to slightly negative.[8]
Experimental Protocols
I. Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DSPC liposomes, a commonly used method that produces vesicles with a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and Cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[9]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Vortex the flask to detach the lipid film from the glass wall. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles of a more uniform size.[9]
-
Caption: Workflow for DSPC liposome preparation.
II. Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the steps for analyzing the prepared DSPC liposomes using a DLS instrument.
Materials and Equipment:
-
DSPC liposome suspension
-
Hydration buffer (the same as used for preparation)
-
DLS instrument with a zeta potential measurement capability
-
Cuvettes for size and zeta potential measurements
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration may need to be determined empirically for the specific instrument being used.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature, typically 25°C.[10]
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
-
Measurement of Hydrodynamic Diameter and PDI:
-
Transfer the diluted liposome sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement using the instrument's software. Typically, a He-Ne laser at 632 nm and a detection angle of 173° are used.[10]
-
The software will analyze the fluctuations in scattered light intensity to calculate the Z-average diameter and the PDI.[10]
-
-
Measurement of Zeta Potential:
-
Transfer the diluted liposome sample to a dedicated folded capillary cell for zeta potential measurement.
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.[6]
-
Caption: Workflow for DLS characterization of liposomes.
Data Presentation
The following table summarizes typical quantitative data obtained from the DLS characterization of DSPC-based liposomes. The exact values can be influenced by the specific lipid composition, preparation method, and analytical conditions.
| Parameter | Technique | Typical Values for DSPC-based Liposomes | Significance |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[5] | Indicates the uniformity of the liposome size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Neutral to slightly negative (e.g., -10 mV)[5][8] | Predicts colloidal stability; can be modified with charged lipids. |
Conclusion
The combination of thin-film hydration followed by extrusion is a robust method for producing DSPC liposomes with controlled size characteristics. Dynamic Light Scattering is an indispensable tool for the routine characterization of these liposomes, providing critical data on their size, polydispersity, and surface charge. Careful control and monitoring of these parameters are essential for the development of safe, stable, and effective liposomal drug delivery systems.
References
- 1. phmethods.net [phmethods.net]
- 2. news-medical.net [news-medical.net]
- 3. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. Zeta potential: a case study of cationic, anionic, and neutral liposomes - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Application Note: Cryo-TEM Imaging of Distearoylphosphatidylcholine (DSPC) Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid commonly utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tm ~55°C) imparts rigidity and stability to the lipid bilayer, making it an attractive component for creating robust vesicular systems.[1] Cryogenic transmission electron microscopy (Cryo-TEM) is an indispensable tool for the structural characterization of these vesicles, providing high-resolution images of their native, hydrated state.[2][3] This technique allows for the direct visualization and analysis of critical quality attributes such as vesicle morphology, size distribution, lamellarity, and bilayer integrity, without the artifacts associated with conventional electron microscopy techniques that require staining or drying.[2][3][4] This application note provides detailed protocols for the preparation and Cryo-TEM imaging of DSPC vesicles, along with a summary of expected quantitative data.
Data Presentation
Cryo-TEM analysis of DSPC vesicles enables the quantification of several key structural parameters. The following tables summarize typical data obtained from such studies.
Table 1: Morphological and Physical Characteristics of DSPC Vesicles
| Parameter | Typical Value / Observation | Significance |
| Morphology | Unilamellar or multilamellar vesicles. Often appear polygonal or faceted when imaged below the Tm of DSPC (~55°C). The addition of cholesterol can result in more spherical vesicles.[5][6] | Indicates the success of the preparation method and the physical state of the lipid bilayer. |
| Lamellarity | Primarily unilamellar after extrusion. | Critical for determining the drug loading capacity and release kinetics. |
| Size (Diameter) | Typically 50 - 200 nm (dependent on extrusion pore size). | Influences the in vivo biodistribution, circulation time, and cellular uptake of the vesicles. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the homogeneity of the vesicle population.[7] |
| Bilayer Thickness | ~4-6 nm | Provides insights into the packing of the lipid molecules and the integrity of the vesicle membrane. |
Table 2: Key Experimental Parameters for DSPC Vesicle Preparation and Cryo-TEM
| Parameter | Recommended Value | Rationale |
| DSPC Phase Transition Temp. (Tc) | ~55°C | Hydration and extrusion must be performed above this temperature to ensure the lipid bilayer is in a fluid state for proper vesicle formation.[7] |
| Hydration/Extrusion Temperature | 60-65°C | Ensures the lipid is in the fluid phase.[7] |
| Liposome (B1194612) Storage Temperature | 4°C | Prevents aggregation and degradation. Freezing without cryoprotectants should be avoided.[7] |
| Electron Dose for Imaging | < 20 electrons/Ų | Minimizes radiation damage to the sample, preserving its native structure.[7] |
Experimental Protocols
Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DSPC vesicles.[7]
Materials:
-
This compound (DSPC) powder
-
Other lipids as required (e.g., cholesterol, DSPE-PEG)
-
Chloroform (B151607) or a suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC and any other lipid components in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above DSPC's Tm (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[7] d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to 60-65°C. b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
Extrusion (Size Reduction): a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C).[7] c. Pass the MLV suspension through the membrane multiple times (e.g., 15-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[7]
-
Storage: a. Store the resulting liposome suspension at 4°C.
Protocol 2: Cryo-TEM Grid Preparation (Vitrification)
This protocol outlines the steps for preparing a vitrified sample for Cryo-TEM imaging.[7]
Materials:
-
DSPC liposome suspension
-
Holey carbon TEM grids
-
Glow discharger
-
Vitrification robot (e.g., Vitrobot) or manual plunging equipment
-
Filter paper
-
Liquid ethane (B1197151)
-
Liquid nitrogen
-
Cryo-TEM grid storage box
Procedure:
-
Grid Preparation: a. Glow discharge a holey carbon TEM grid to render the surface hydrophilic, which promotes even spreading of the sample.
-
Sample Application: a. In a controlled environment with high humidity to prevent evaporation (e.g., within a vitrification robot), apply 3-4 µL of the DSPC liposome suspension to the glow-discharged grid.[7]
-
Blotting: a. Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized to achieve an appropriate ice thickness.[7]
-
Plunging: a. Rapidly plunge the grid into a cryogen, typically liquid ethane cooled by liquid nitrogen. This vitrifies the thin film of the liposome suspension, preserving the native structure of the vesicles in a non-crystalline, glass-like state.
-
Storage: a. Transfer the vitrified grid to a storage box under liquid nitrogen until it is ready for imaging.
Protocol 3: Cryo-TEM Data Acquisition and Analysis
Instrumentation:
-
Transmission Electron Microscope (TEM) equipped with a cryo-stage
-
Low-dose imaging software
-
Digital camera (e.g., CCD or direct detector)
Procedure:
-
Microscope Setup: a. Cool down the cryo-stage of the TEM to liquid nitrogen temperature. b. Load the vitrified grid into the microscope under cryogenic conditions.
-
Image Acquisition: a. Use low-dose imaging conditions (e.g., < 20 electrons/Ų) to minimize radiation damage to the sample.[7] b. Acquire images at a suitable magnification to resolve the details of the vesicles and their bilayers. c. Record images at various defocus values to enhance contrast.
-
Data Analysis: a. Use image analysis software (e.g., ImageJ, or specialized software) to measure the size distribution, lamellarity, and bilayer thickness of the DSPC vesicles.[8] b. For more advanced analysis, computational methods can be employed to analyze bilayer properties and lipid packing.[9][10]
Visualizations
References
- 1. polysciences.com [polysciences.com]
- 2. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 4. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPC in Artificial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that serves as a critical component in the formulation of artificial cell membranes, including liposomes and lipid nanoparticles (LNPs) for drug and gene delivery.[1][2] Its structure, featuring two saturated 18-carbon stearoyl chains, results in a high phase transition temperature (approximately 55°C).[1][3] This property confers a rigid and stable lipid bilayer at physiological temperatures, which is crucial for minimizing premature drug leakage and extending circulation times in vivo.[1][4]
DSPC's ability to form stable, ordered, and impermeable membrane structures makes it an indispensable component in the development of effective drug delivery systems.[4][5] It is a key ingredient in the lipid nanoparticle (LNP) formulations of FDA-approved mRNA vaccines.[1][6] In these formulations, DSPC functions as a helper lipid, contributing to the structural integrity and stability of the nanoparticles.[1][7]
This document provides detailed application notes and protocols for the use of DSPC in creating artificial cell membranes for research and drug development purposes.
Physicochemical Properties of DSPC
The selection of DSPC for artificial membranes is guided by its distinct physicochemical properties, which are summarized below.
| Property | Value | Significance in Artificial Membranes | Reference |
| Phase Transition Temperature (Tm) | ~55°C | Imparts rigidity and stability to the lipid bilayer at physiological temperatures (37°C), minimizing drug leakage. | [1] |
| Molecular Structure | Two saturated 18-carbon stearoyl chains | Allows for tight packing of lipid molecules, leading to a highly ordered and cohesive membrane structure. | [1][4] |
| Bilayer Phase at 37°C | Gel phase (Lβ') | Reduces the mobility of lipids and encapsulated cargo, enhancing overall stability. | [4] |
| Interaction with Cholesterol | Forms ordered domains | Modulates membrane fluidity and can enhance mechanical stability. | [8][9][10] |
Applications of DSPC in Artificial Cell Membranes
DSPC is a versatile component used in various artificial membrane systems:
-
Liposome (B1194612) Drug Delivery Systems: DSPC is a primary component in liposomes, which are lipid-based nanoparticles for targeted drug delivery. The stability and biocompatibility of DSPC make it ideal for encapsulating and protecting drugs from degradation.[2]
-
mRNA Vaccines and Gene Delivery: DSPC is a crucial helper lipid in LNP formulations for mRNA vaccines, contributing to the structural integrity and stability of the nanoparticles that deliver genetic material.[1][6]
-
Membrane Mimetics: DSPC is used to create artificial lipid bilayers that mimic the structure and properties of natural cell membranes. These are valuable for studying membrane-protein and drug-membrane interactions.[2]
-
Reconstitution of Signaling Pathways: The stable platform provided by DSPC-containing membranes is essential for reconstituting membrane-associated signaling complexes to study their function.[4][11]
Experimental Protocols
Protocol 1: Preparation of DSPC-Containing Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., a common molar ratio is DSPC:Cholesterol at 55:45) in an organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tm of DSPC (e.g., 60-65°C) to form a thin lipid film.
-
-
Hydration:
-
Pre-heat the hydration buffer (containing the hydrophilic drug for passive loading) to a temperature above the Tm of DSPC (e.g., 60-65°C).
-
Add the warm buffer to the flask and vortex to detach the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) at a temperature above the Tm of DSPC to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Drug Loading (for weakly basic drugs - Active Loading):
-
Establish a pH gradient by preparing liposomes in an acidic buffer (e.g., citrate buffer, pH 4) and then exchanging the external buffer with one of a higher pH (e.g., PBS, pH 7.4).
-
Incubate the liposomes with a concentrated solution of the drug at a temperature above the Tm of DSPC (e.g., 60°C).
-
-
Purification:
-
Remove unencapsulated drug using size-exclusion chromatography or dialysis.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are robust models of cell membranes for surface-sensitive studies.[12][13]
Materials:
-
DSPC-containing small unilamellar vesicles (SUVs) prepared by sonication or extrusion.
-
Hydrophilic substrate (e.g., silicon dioxide, glass)
-
Buffer solution (e.g., PBS)
Equipment:
-
Cleaning solution for substrate (e.g., Piranha solution - use with extreme caution)
-
Incubation chamber
-
Characterization instrument (e.g., Atomic Force Microscope, Quartz Crystal Microbalance)
Procedure:
-
Substrate Preparation: Thoroughly clean the hydrophilic substrate to ensure uniform SLB formation.
-
Vesicle Fusion:
-
Rinsing: Gently rinse the surface with buffer to remove any non-fused vesicles.
-
Characterization: Verify the formation of a continuous and uniform bilayer using techniques like AFM or QCM-D.
Protocol 3: Generation of Giant Unilamellar Vesicles (GUVs) by Gel-Assisted Swelling
GUVs are micron-sized vesicles that are useful for microscopy studies.[15][16]
Materials:
-
DSPC lipid solution in chloroform/methanol.[16]
-
Polyacrylamide (PAA) gel on a glass coverslip.[16]
-
Swelling buffer (can be of physiological ionic strength).[16]
Equipment:
-
Well plate
-
Vacuum desiccator
-
Micropipette
-
Microscope (phase contrast or fluorescence if using labeled lipids)
Procedure:
-
Lipid Deposition: Evenly disperse the DSPC lipid solution onto the surface of a dried PAA gel.[16]
-
Solvent Evaporation: Dry the lipid film under vacuum.[15]
-
Hydration: Add the swelling buffer to the well containing the lipid-coated gel and incubate. GUVs will form and detach from the gel surface.[16]
-
Collection: The free-floating GUVs can be collected from the buffer using a micropipette for observation.[16]
Characterization of DSPC-Based Artificial Membranes
Robust characterization is essential to ensure the quality and performance of artificial membranes.[17]
| Parameter | Technique | Typical Values for DSPC-based systems | Reference |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50 - 200 nm (post-extrusion); PDI: < 0.2 | [3] |
| Zeta Potential | DLS | Varies with buffer and surface modifications | [17] |
| Encapsulation Efficiency | Spectrophotometry or HPLC after liposome disruption | Variable, generally higher for hydrophilic drugs with active loading | [3] |
| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | ~55°C | [4][17] |
| Membrane Morphology and Integrity | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | Visualization of bilayer structure, domains, and defects | [18][19] |
| Membrane Permeability | In vitro release assays (e.g., using dialysis) | Low permeability for encapsulated molecules below Tm | [1][20] |
Visualizations
Caption: Workflow for DSPC liposome preparation and characterization.
Caption: DSPC in lipid rafts as a signaling platform.
Caption: Formation of a DSPC supported lipid bilayer via vesicle fusion.
References
- 1. benchchem.com [benchchem.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. polysciences.com [polysciences.com]
- 7. Lipid Nanocarrier-Based Drug Delivery Systems: Therapeutic Advances in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoscale phase separation in DSPC-cholesterol systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of Membrane-associated Components of a G-protein Signaling Pathway on Membrane-coated Nanoparticles (Lipobeads) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Giant Unilamellar Vesicles (GUVs) Using Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Remote Loading of Drugs into DSPC Liposomes via pH Gradient
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. Its high phase transition temperature (approximately 55°C) imparts rigidity and stability to the lipid bilayer at physiological temperatures, minimizing drug leakage and facilitating controlled release.[1] Remote loading, or active loading, is a highly efficient method for encapsulating weakly amphipathic drugs with ionizable groups into preformed liposomes.[2] This technique utilizes a transmembrane pH gradient as a driving force to concentrate the drug inside the liposome's aqueous core, achieving high drug-to-lipid ratios and encapsulation efficiencies.[2][3]
This document provides detailed protocols for the preparation of DSPC-containing liposomes, the establishment of a pH gradient, and the subsequent remote loading of a model drug. It also includes key characterization techniques to ensure the quality and consistency of the liposomal formulation.
Principle of pH Gradient Loading
The remote loading of weakly basic drugs, such as doxorubicin (B1662922), relies on a pH gradient where the interior of the liposome (B1194612) is acidic relative to the exterior.[2][4] The uncharged form of the drug can freely permeate the lipid bilayer.[4] Once inside the acidic core, the drug becomes protonated and thus charged. This charged form has significantly lower membrane permeability and is effectively trapped within the liposome. This process allows for the accumulation of the drug at concentrations much higher than what can be achieved by passive encapsulation methods.
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar DSPC liposomes of a defined size. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes)
-
Organic solvent (e.g., chloroform (B151607) or chloroform:methanol mixture)
-
Hydration buffer (e.g., Citrate (B86180) buffer, 200 mM, pH 4.0)[4]
-
External buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., Cholesterol, DSPE-PEG2000) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.[1]
-
Dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[5]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., citrate buffer, pH 4.0) to a temperature above the Tc of DSPC (e.g., 60-65°C).[5]
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Vortex the flask to hydrate (B1144303) the lipid film, which results in the formation of multilamellar vesicles (MLVs).[1]
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size.
-
Protocol 2: Establishment of a Transmembrane pH Gradient
This step is crucial for creating the driving force for remote loading.
Procedure:
-
Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This is typically achieved through:
-
Size-Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-25 column pre-equilibrated with the external buffer (e.g., PBS, pH 7.4).[6]
-
Dialysis: Dialyze the liposome suspension against the external buffer.
-
Protocol 3: Remote Loading of Doxorubicin
This protocol uses doxorubicin as a model weakly basic drug.
Materials:
-
DSPC liposomes with a pH gradient (internal pH 4.0, external pH 7.4)
-
Doxorubicin hydrochloride (DOX) solution (e.g., 10 mg/mL)[6]
Procedure:
-
Incubation:
-
Warm the liposome suspension and the doxorubicin solution to a temperature above the Tc of DSPC (e.g., 60°C).[6]
-
Add the doxorubicin solution to the liposome suspension at the desired drug-to-lipid ratio (e.g., 1:20 w/w).[6]
-
Incubate the mixture for 30-60 minutes with stirring.[6] During this time, the uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic core.
-
-
Purification:
-
Remove the unencapsulated doxorubicin using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[6]
-
Characterization of Drug-Loaded Liposomes
Comprehensive characterization is essential to ensure the quality and reproducibility of the formulation.
-
Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Significance: Determines the mean particle diameter and the width of the size distribution. A low PDI indicates a monodisperse population.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Significance: Measures the surface charge of the liposomes, which can influence their stability and interaction with biological systems.
-
-
Encapsulation Efficiency (EE):
-
Method: Measurement of encapsulated drug concentration after separating the liposomes from the unencapsulated drug. The amount of encapsulated drug can be determined by lysing the liposomes (e.g., with 10% SDS) and measuring the absorbance at a specific wavelength (e.g., 483 nm for doxorubicin).[6]
-
Formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Significance: Quantifies the efficiency of the drug loading process.
-
-
Morphology:
-
In Vitro Drug Release:
-
Method: Dialysis method. The drug-loaded liposomes are placed in a dialysis bag and incubated in a release medium (e.g., PBS at pH 7.4 and pH 5.3) at 37°C.[1][6] The amount of released drug in the medium is quantified at different time points.
-
Significance: Evaluates the stability of the formulation and its drug retention properties under different pH conditions, mimicking physiological and tumor microenvironments.[6]
-
Data Presentation
| Parameter | Typical Value | Reference(s) |
| Lipid Composition | DSPC:Cholesterol (55:45 mol%) | |
| Initial Hydration Buffer | Citrate buffer (200 mM, pH 4.0) | [4] |
| External Buffer | PBS (pH 7.4) | [6] |
| Drug-to-Lipid Ratio (w/w) | 1:20 (Doxorubicin) | [6] |
| Loading Temperature | 60°C | [6] |
| Loading Time | 30-60 minutes | [6] |
| Average Size (nm) | ~110 nm | [6] |
| Polydispersity Index (PDI) | ~0.046 | [6] |
| Encapsulation Efficiency (%) | >90% | [6] |
| Zeta Potential (mV) | Approx. -4.5 mV | [7] |
| In Vitro Release of Doxorubicin (after 24h) | % Release | Reference(s) |
| PBS (pH 7.4) | <10% | [6] |
| Culture Medium | <2% | [6] |
| Phosphate Buffer (pH 5.3) | ~37% | [6] |
Visualizations
Caption: Experimental workflow for preparing and loading DSPC liposomes.
Caption: Mechanism of pH-gradient-driven remote drug loading.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Cholesterol in Modulating DSPC Membrane Fluidity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the development of liposomal drug delivery systems. Its high phase transition temperature (T_m) of approximately 55°C imparts rigidity and stability to lipid bilayers at physiological temperatures, leading to enhanced drug retention and controlled release profiles. Cholesterol is a crucial component often incorporated into these formulations to further modulate membrane characteristics. This document provides a detailed overview of the role of cholesterol in influencing DSPC membrane fluidity, along with comprehensive protocols for its characterization.
Cholesterol's interaction with phospholipid bilayers is complex and concentration-dependent. At temperatures below the T_m of DSPC, cholesterol disrupts the highly ordered gel phase (L_β') by inserting between the phospholipid molecules. This "fluidizing" effect prevents the tight packing of the acyl chains, leading to an increase in membrane fluidity. Conversely, at temperatures above the T_m, in the liquid crystalline phase (L_α), cholesterol has a "condensing" or "ordering" effect. It restricts the motional freedom of the acyl chains, thereby decreasing membrane fluidity and permeability. This dual functionality allows for the fine-tuning of liposomal properties for specific drug delivery applications.
Data Presentation: Quantitative Effects of Cholesterol on DSPC Membranes
The incorporation of cholesterol into DSPC membranes brings about significant and quantifiable changes in their biophysical properties. The following tables summarize key parameters at various cholesterol concentrations, compiled from differential scanning calorimetry (DSC) and molecular dynamics simulation studies.
| Cholesterol (mol%) | Main Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| 0 | ~54.8 - 55.3 | ~10.5 | [1][2] |
| 10 | Broadened Transition | Decreased | [3] |
| 20 | Broadened Transition | Decreased | |
| 30 | Abolished | Not Applicable | [3] |
| 40 | Abolished | Not Applicable | [4] |
| 50 | Abolished | Not Applicable | [5] |
Table 1: Effect of Cholesterol on the Thermotropic Properties of DSPC Bilayers as Measured by DSC. The main phase transition of DSPC is progressively broadened and eventually abolished with increasing cholesterol concentration. The transition enthalpy, which is a measure of the energy required to melt the acyl chains, decreases as cholesterol disrupts the ordered gel phase.
| Cholesterol (mol%) | Membrane Thickness (Å) | Area per Lipid (Ų) | Deuterium (B1214612) Order Parameter (S_CD) | Reference |
| 0 | ~45.0 | ~60 | Low (in L_α phase) | [6][7] |
| 10 | Increased | ~55 | Increased | [6][7] |
| 20 | Increased | ~50 | Increased | [6][7] |
| 30 | Increased | ~45 | Increased | [6][7] |
| 40 | Increased | ~42 | Plateaued/Slight Decline | [6][7] |
| 50 | Increased | ~40 | Plateaued/Slight Decline | [6][7] |
Table 2: Structural Parameters of DSPC Bilayers with Varying Cholesterol Concentrations from Molecular Dynamics Simulations. Increasing cholesterol concentration leads to a thicker and more ordered membrane, as indicated by the increased membrane thickness and deuterium order parameter. The area per lipid decreases, reflecting the condensing effect of cholesterol.
Experimental Protocols
Protocol 1: Preparation of DSPC/Cholesterol Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size distribution.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of DSPC and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the T_m of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to 60-65°C.
-
Add the warm hydration buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the T_m of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs). The resulting suspension should be translucent.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
The liposome suspension is now ready for use in downstream applications and further characterization.
-
Caption: Workflow for DSPC/Cholesterol Liposome Preparation.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique to determine the phase transition temperature (T_m) and enthalpy (ΔH) of lipid bilayers.
Materials:
-
DSPC/Cholesterol liposome suspension (from Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
DSC aluminum pans and lids
-
Hermetic press for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately transfer a small amount (e.g., 10-20 µL) of the liposome suspension into a pre-weighed aluminum DSC pan.
-
Prepare a reference pan containing the same volume of hydration buffer.
-
Hermetically seal both the sample and reference pans.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected T_m (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the T_m (e.g., 70°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the main phase transition.
-
The temperature at the peak maximum is the T_m.
-
The area under the peak corresponds to the transition enthalpy (ΔH), which can be calculated using the instrument's software.
-
Analyze the width and shape of the peak to understand the cooperativity of the transition. A broader peak indicates lower cooperativity, which is characteristic of membranes containing cholesterol.
-
Caption: Workflow for DSC Analysis of Liposomes.
Protocol 3: Fluorescence Anisotropy Measurement of Membrane Fluidity
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a sensitive method to measure membrane fluidity. The anisotropy of DPH is inversely proportional to its rotational freedom within the bilayer; thus, higher anisotropy corresponds to lower membrane fluidity.[8]
Materials:
-
DSPC/Cholesterol liposome suspension (from Protocol 1)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in tetrahydrofuran (B95107) (THF) or methanol
-
Hydration buffer
-
Spectrofluorometer with polarization filters
-
Temperature-controlled cuvette holder
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to a final lipid concentration of approximately 0.1-0.5 mM in the hydration buffer.
-
Add the DPH stock solution to the diluted liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.[9]
-
Incubate the mixture in the dark at a temperature above the T_m of DSPC (e.g., 60-65°C) for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Place the sample in a cuvette in the temperature-controlled holder of the spectrofluorometer.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.[9]
-
Equilibrate the sample at the desired temperature.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation:
-
A higher anisotropy value (r) indicates a more ordered membrane with lower fluidity.
-
A lower anisotropy value indicates a more fluid membrane.
-
Measurements can be performed at different temperatures to observe the effect of the phase transition on membrane fluidity.
-
Caption: Cholesterol's Dual Role on DSPC Fluidity.
Conclusion
Cholesterol plays a pivotal, concentration-dependent role in modulating the fluidity and stability of DSPC membranes. By understanding and quantifying these effects through techniques such as DSC and fluorescence anisotropy, researchers and drug development professionals can rationally design liposomal formulations with optimized properties for a wide range of therapeutic applications. The provided protocols offer a standardized approach to the preparation and characterization of these important drug delivery vehicles.
References
- 1. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Liposome Circulation Time through PEGylation of DSPC Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomal drug delivery systems have emerged as a powerful platform for improving the therapeutic index of a wide range of drugs. Among the various lipids used for liposome (B1194612) formulation, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is frequently chosen for its high phase transition temperature (approximately 55°C), which results in rigid and stable liposomes at physiological temperatures. However, conventional liposomes are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1][2] This rapid clearance limits their efficacy, especially for targeting tissues outside the MPS.
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the liposome surface, is a widely adopted strategy to overcome this limitation.[1][3] The presence of a PEG layer on the liposome surface creates a hydrophilic barrier that sterically hinders the adsorption of opsonins (plasma proteins), thereby reducing recognition and uptake by phagocytic cells.[1][2][3] This "stealth" characteristic significantly prolongs the circulation time of liposomes, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4][5]
These application notes provide detailed protocols for the preparation of PEGylated DSPC liposomes and summarize the impact of PEGylation on their circulation half-life.
Mechanism of PEGylation in Prolonging Circulation Time
The primary mechanism by which PEGylation extends the in vivo circulation time of liposomes is the prevention or reduction of interactions with serum proteins and macrophages.[6][7] This "stealth" effect is achieved through steric hindrance provided by the PEG chains on the liposome surface.[3][8] This steric barrier inhibits the binding of opsonins, which are plasma proteins that mark foreign particles for clearance by the MPS.[1][3] By minimizing opsonization, PEGylated liposomes evade recognition and uptake by phagocytic cells in the liver and spleen, leading to a significantly longer circulation half-life compared to non-PEGylated liposomes.[1][3]
Experimental Protocols
Materials and Equipment
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[9]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Preparation of PEGylated DSPC Liposomes by Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar liposomes of a defined size.
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio for stable, long-circulating liposomes is DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5.[10]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (e.g., 60-65°C). This will form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under high vacuum for at least 2-3 hours to remove any residual organic solvent.[11]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vortex the flask to detach the lipid film from the glass wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes (LUVs) with a size close to the membrane pore size.
-
-
Purification (Optional):
-
To remove any unencapsulated material (if a drug was co-encapsulated during hydration), the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: In Vivo Circulation Time Measurement
This protocol describes a general method for assessing the circulation half-life of PEGylated liposomes in a murine model.
-
Liposome Labeling:
-
For tracking in vivo, liposomes need to be labeled. This can be achieved by encapsulating a fluorescent marker or by incorporating a lipid-soluble dye into the lipid bilayer. Alternatively, a radiolabel can be used.
-
-
Animal Model:
-
Use an appropriate animal model, such as mice or rats.
-
-
Administration:
-
Inject the liposome formulation intravenously (e.g., via the tail vein).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr).
-
-
Quantification:
-
Quantify the amount of liposomes remaining in the blood at each time point by measuring the fluorescence, radioactivity, or drug concentration in the plasma.
-
-
Data Analysis:
-
Plot the percentage of the injected dose remaining in circulation versus time.
-
Calculate the circulation half-life (t½) and the area under the curve (AUC) to determine the pharmacokinetic profile.
-
Data Presentation
The inclusion of PEG-conjugated lipids into DSPC liposome formulations has a significant impact on their pharmacokinetic properties. The following tables summarize quantitative data from various studies, highlighting the effect of PEGylation on circulation time.
Table 1: Effect of PEG Molecular Weight on Circulation Time of DSPC/Cholesterol Liposomes
| Liposome Composition (molar ratio) | PEG Molecular Weight (Da) | % Injected Dose at 24h | Reference |
| DSPC/CH/DSPE-PEG (1:1:0.13) | 2000 | > 20% | [12] |
| DSPC/CH/DSPE-PEG (1:1:0.13) | 5000 | > 20% | [12] |
| DSPC/CH/DSPE-PEG (1:1:0.13) | 1000 | < 20% | [12] |
Data adapted from studies in mice.[12]
Table 2: Effect of PEG Density on Circulation Time
| Liposome Composition | % Injected Dose at 2h | % Injected Dose at 15min | Reference |
| Non-PEGylated PCL nanoparticles | 5.1% | 34.4% | [13] |
| mPEG5k-29%-PCL nanoparticles | 16.1% | 59.3% | [13] |
Note: While this study used PCL nanoparticles, the trend of increased circulation with higher PEG density is applicable to liposomal systems as well.[13]
Table 3: Comparative Pharmacokinetics of Conventional vs. PEGylated Liposomes
| Formulation | Half-life (t½) Fold Increase (vs. free drug) | AUC (0-t) Fold Increase (vs. free drug) | Reference |
| Conventional Liposomes (Salvianolic Acid B) | 5.8 | 6.7 | [14] |
| PEGylated Liposomes (Salvianolic Acid B) | 17.5 | 13.3 | [14] |
| Conventional Liposomes (tPA) | 16 | - | [15] |
| PEGylated Liposomes (tPA) | 21 | - | [15] |
Data adapted from studies in beagle dogs and other models.[14][15]
Conclusion
PEGylation is a critical and effective strategy for prolonging the circulation time of DSPC liposomes. By incorporating PEG-conjugated lipids, such as DSPE-PEG2000, into the liposome bilayer, researchers can significantly reduce MPS uptake and enhance the pharmacokinetic profile of the encapsulated therapeutic agent. The protocols and data presented in these application notes provide a comprehensive guide for the development and characterization of long-circulating PEGylated DSPC liposomes for various drug delivery applications. The choice of PEG molecular weight and density can be tailored to optimize the desired in vivo performance.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. Prolongation of Liposome Circulation Time by Various Derivatives of Polyethyleneglycols [jstage.jst.go.jp]
- 7. Prolongation of liposome circulation time by various derivatives of polyethyleneglycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome preparation [bio-protocol.org]
- 12. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of PEGylated liposomes to prolong the circulation lifetime of salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DSPC Liposome Formulation & Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposome (B1194612) formulations. Our goal is to equip you with the necessary strategies to improve the long-term stability of your liposomal systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My DSPC liposomes are aggregating or showing a significant increase in particle size during storage.
| Possible Causes | Actionable Solutions |
| Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.[1] | Incorporate Charged Lipids: The inclusion of charged phospholipids (B1166683), such as distearoylphosphatidylglycerol (DSPG), can increase the zeta potential and enhance electrostatic repulsion between vesicles.[1] |
| Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tc ≈ 55°C for DSPC) can cause instability.[1] Storing at elevated temperatures increases the rate of lipid degradation.[1] | Optimize Storage Temperature: For long-term stability, store DSPC liposome formulations at 4°C. This is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.[1] |
| High Liposome Concentration: Concentrated suspensions are more prone to aggregation.[1] | Adjust Liposome Concentration: If aggregation is observed, consider diluting the formulation.[1] |
| Buffer Composition: The pH and ionic strength of the buffer can impact liposome stability.[1] An acidic or highly basic pH can accelerate lipid hydrolysis.[2] | Buffer Optimization: Ensure the buffer system is optimized for your specific formulation. A pH around 6.5 is where the hydrolysis rate of phosphatidylcholines is at a minimum.[1] |
| Freeze-Thaw Cycles: Freezing without appropriate cryoprotectants can disrupt the liposome structure, leading to aggregation upon thawing.[1] | Use Cryoprotectants for Freezing/Lyophilization: For the longest shelf life, lyophilize the formulation with a suitable cryoprotectant like trehalose (B1683222) or sucrose.[1][3] If freezing is necessary, use cryoprotectants.[1] |
| Lack of Steric Hindrance: In the absence of a protective layer, liposomes can come into close contact and aggregate. | PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) creates a protective hydrophilic layer (steric barrier) on the surface of the liposomes, which prevents aggregation.[4] |
Issue 2: I am observing significant drug leakage from my DSPC formulation over time.
| Possible Causes | Actionable Solutions |
| Lipid Bilayer Permeability: The inherent permeability of the lipid bilayer can lead to the leakage of encapsulated drugs.[1] | Incorporate Cholesterol: Cholesterol inserts into the lipid bilayer, filling gaps between phospholipid molecules. This increases the packing density and rigidity of the lipids, making the membrane less permeable to encapsulated contents. A DSPC to cholesterol molar ratio of 70:30 is often effective.[1][5][6] |
| Chemical Degradation of Lipids: Hydrolysis of the ester bonds in DSPC can compromise the integrity of the liposome membrane, leading to leakage.[1] | Control pH: Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.[1] |
| Storage Temperature: Elevated temperatures can increase membrane fluidity and the rate of lipid degradation, leading to increased leakage.[1] | Optimize Storage Temperature: Store formulations at 4°C to maintain the lipids in the gel state and reduce degradation rates.[1] DSPC liposomes show significantly better drug retention at 4°C compared to lipids with lower phase transition temperatures.[1][7] |
| Phase Transition: Storing or processing the liposomes near the phase transition temperature of DSPC can cause instability and leakage.[1] | Maintain Temperature Below Tc: Ensure all storage and handling of the final liposome product are well below DSPC's Tc of ~55°C. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for DSPC?
A1: The two main chemical degradation pathways for DSPC, and phospholipids in general, are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the ester bonds that link the fatty acid chains to the glycerol (B35011) backbone, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposomal membrane.[1] The rate of hydrolysis is dependent on pH and temperature.[1] Although DSPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids, trace impurities or other components in the formulation can be prone to oxidation.[1]
Q2: How does cholesterol improve the stability of DSPC formulations?
A2: Cholesterol plays a crucial role in modulating the properties of the lipid bilayer and enhancing the stability of DSPC liposomes in several ways:
-
Reduces Permeability: Cholesterol inserts into the lipid bilayer, filling the gaps between the phospholipid molecules. This increases the packing density of the lipids, making the membrane less permeable to encapsulated contents.[1]
-
Modulates Fluidity: It broadens the phase transition, making the membrane less prone to abrupt changes that can lead to leakage.[1]
-
Increases Rigidity: By ordering the acyl chains of the phospholipids, cholesterol increases the rigidity and mechanical strength of the bilayer.[1]
-
Improves Stability: Liposomes with higher cholesterol content are generally more stable during storage. A molar ratio of DSPC to cholesterol of 70:30 has been shown to be highly effective for creating stable formulations.[1][6]
Q3: What is the role of PEGylation in the long-term stability of DSPC liposomes?
A3: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the surface of liposomes, is a widely used strategy to improve their stability. The PEG chains create a protective hydrophilic layer on the surface of the liposomes. This steric barrier prevents the close approach of other liposomes, thereby inhibiting aggregation.[4]
Q4: What are the best practices for storing DSPC formulations?
A4: For optimal long-term stability, DSPC formulations should be stored under the following conditions:
-
Temperature: Store at 4°C. This is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.[1]
-
Protection from Light and Oxygen: To prevent potential oxidative degradation of any formulation components, store in amber vials or protect from light, and consider purging with an inert gas like nitrogen or argon.[1]
-
Avoid Freezing (unless lyophilized): Freeze-thaw cycles can damage liposomes. If freezing is necessary, use cryoprotectants.[1]
-
Lyophilization: For the longest shelf life, lyophilize the formulation with a suitable cryoprotectant (e.g., trehalose, sucrose).[1]
Quantitative Data on DSPC Liposome Stability
The following table summarizes findings on the stability of DSPC-based liposomes under various conditions. Direct comparative studies across all parameters are limited; however, the data presented provides insights into the impact of formulation and storage on stability.
| Formulation (Molar Ratio) | Storage Condition | Duration | Initial Size (nm) | Final Size (nm) | PDI Change | Key Finding |
| DSPC:Cholesterol (70:30) | 37°C & 50°C | 30 days | Not specified | Not specified | Not specified | This ratio was found to be the most stable, guaranteeing a controlled and reproducible drug release.[6] |
| DSPC Liposomes | 4°C and 37°C | 48 hours | ~1395 | Not specified | Not specified | Showed the greatest drug retention (87.1% at 4°C and 85.2% at 37°C) compared to DMPC and DPPC liposomes.[7][8] |
| Anthocyanin:DSPC:Cholesterol:DSPE-PEG2000 (1:1.85:1:0.15) | 4°C and 25°C | 6 weeks | ~150-170 | No significant change at 4°C | No significant change at 4°C | Liposomes were more stable at 4°C with no significant changes in size and PDI.[9] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.[10][11]
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45 or 70:30.[6]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vortex the flask to detach the lipid film from the glass wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for a defined number of cycles (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).
-
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size of particles in the sub-micron region.[12][13]
-
Sample Preparation:
-
Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to 25°C.
-
Ensure the instrument parameters (e.g., viscosity and refractive index of the dispersant) are correctly set for the buffer used.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome population.
-
Protocol 3: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect stability.[14][15]
-
Sample Preparation:
-
Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to an optimal concentration for measurement.[16]
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell for zeta potential measurements.
-
Ensure the instrument parameters (temperature, dielectric constant, viscosity) are correctly configured.[16]
-
-
Measurement:
-
Load the diluted sample into the capillary cell, ensuring no air bubbles are present.[16]
-
Place the cell in the instrument.
-
An electric field is applied, and the velocity of the particles is measured using laser Doppler velocimetry.
-
The instrument calculates the electrophoretic mobility and converts it to the zeta potential. A zeta potential value greater than |30| mV generally indicates good electrostatic stability.
-
Visualizations
Caption: Factors contributing to DSPC liposome aggregation during storage.
Caption: Key strategies to prevent the aggregation of DSPC liposomes.
Caption: A troubleshooting workflow for addressing DSPC liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. EP1809254A2 - Lyophilized liposome formulations and method - Google Patents [patents.google.com]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. scispace.com [scispace.com]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ujpronline.com [ujpronline.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. usp.org [usp.org]
- 14. Liposome Zeta Potential Measurement - Lifeasible [lifeasible.com]
- 15. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading in DSPC Vesicles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when loading drugs into 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: What makes DSPC a good choice for liposomal drug delivery?
A1: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a popular choice for liposomal drug delivery due to its high phase transition temperature (Tc ≈ 55°C).[1] This property imparts rigidity and stability to the lipid bilayer at physiological temperatures (around 37°C), leading to low drug leakage and sustained release profiles.[2][3]
Q2: What are the main methods for loading drugs into DSPC vesicles?
A2: The two primary methods are passive loading and active (or remote) loading.
-
Passive Loading: This method involves encapsulating the drug during the formation of the liposomes. For hydrophilic drugs, this is achieved by dissolving the drug in the aqueous buffer used for lipid film hydration.[4] For lipophilic drugs, the drug is dissolved with the lipids in the organic solvent before film formation.[5]
-
Active (Remote) Loading: This technique is used for weakly amphipathic drugs with ionizable groups and can achieve very high encapsulation efficiencies, often approaching 100%. It involves creating a transmembrane gradient (e.g., a pH or ion gradient) that drives the drug into the pre-formed liposomes.[6]
Q3: Why is temperature control critical when working with DSPC vesicles?
A3: All processing steps, including hydration, extrusion, and drug incubation, should be performed at a temperature above DSPC's phase transition temperature (Tc ≈ 55°C), typically between 60-65°C.[3] Above this temperature, the lipid bilayer is in a fluid state, which is necessary for the formation of vesicles and allows drugs to cross the membrane during loading.[3]
Q4: What is the role of cholesterol in DSPC vesicle formulations?
A4: Cholesterol is a crucial component that modulates the fluidity and stability of the lipid bilayer.[7][8] It helps to increase the rigidity of the membrane, reduce the permeability of the bilayer to water-soluble molecules, and enhance drug retention.[7][8] A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.
Q5: How can I remove unencapsulated drugs from my liposome (B1194612) preparation?
A5: Unencapsulated drug can be removed using techniques that separate molecules based on size, such as size-exclusion chromatography (SEC) or dialysis.[5]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency for a Hydrophilic Drug (Passive Loading)
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Hydration Volume | Optimize the volume of the hydration buffer. | Large hydration volumes can lead to poor drug loading.[7][9] A smaller, optimized volume ensures a higher concentration of the drug is available for encapsulation during vesicle formation. |
| Suboptimal pH of Hydration Medium | Adjust the pH of the hydration buffer. | The solubility and charge of the drug can be pH-dependent, affecting its ability to be encapsulated. For some drugs, a lower pH has been shown to improve entrapment.[7] |
| Drug Leakage Post-Hydration | Ensure all post-hydration steps (e.g., extrusion) are performed promptly and above the Tc of DSPC. | Maintaining the temperature above 55°C keeps the membrane fluid, which is necessary for processing. However, prolonged incubation at high temperatures can also lead to drug leakage. |
| Vesicle Size and Lamellarity | Ensure the formation of unilamellar vesicles of a defined size through extrusion. | Multilamellar vesicles (MLVs) have a lower entrapped aqueous volume per lipid compared to unilamellar vesicles (LUVs), leading to lower encapsulation efficiency for hydrophilic drugs. |
Issue 2: Low Encapsulation Efficiency with Active (Remote) Loading
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Gradient Formation | Verify the transmembrane gradient. Ensure complete removal of the external buffer after liposome formation and replacement with the new buffer of different pH or ion concentration. | The driving force for active loading is the transmembrane gradient. An insufficient gradient will result in poor drug uptake. Dialysis or size-exclusion chromatography must be thorough. |
| Incorrect Drug-to-Lipid Ratio | Optimize the drug-to-lipid ratio. | A very high drug-to-lipid ratio can lead to drug precipitation or saturation of the loading capacity, reducing overall efficiency.[7] |
| Incubation Time is Too Short | Increase the incubation time of the drug with the liposomes. | The drug needs sufficient time to cross the lipid bilayer and accumulate inside the vesicles. An incubation time of 30-60 minutes is often recommended. |
| Drug is Not Suitable for Active Loading | Confirm that the drug is a weakly amphipathic molecule with an ionizable group. | Active loading relies on the uncharged form of the drug crossing the membrane and then becoming charged and trapped inside. Molecules that do not have these properties are not suitable for this loading method. |
Issue 3: High Polydispersity Index (PDI) After Extrusion
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Number of Extrusion Cycles | Increase the number of passes through the extruder. | An odd number of passes (e.g., 11-21) is recommended to ensure a homogenous population of unilamellar vesicles.[3] |
| Extrusion Temperature is Too Low | Ensure the extruder and the liposome suspension are maintained at a temperature above the Tc of DSPC (e.g., 60-65°C). | If the temperature drops below the Tc, the lipids will transition to a gel phase, making extrusion difficult and inefficient, resulting in a heterogeneous size distribution. |
| Clogged Extrusion Membrane | Check the membrane for clogging and replace if necessary. | Clogging can lead to inconsistent pressure and flow, resulting in a broad particle size distribution. |
Data Presentation
Table 1: Comparison of Encapsulation Efficiency for Different Phospholipids
| Formulation (Lipid + 21% Cholesterol) | Encapsulation Efficiency (%) (Inulin) | Particle Size (nm) (Sonication) | Drug Retention (48h @ 37°C) (%) |
| DSPC | 2.95 ± 0.3 | 1395 ± 274 | 85.2 ± 10.1 |
| DPPC | 2.13 ± 0.04 | 1698 ± 30.7 | 60.8 ± 8.9 |
| DMPC | 2.25 ± 0.3 | 1729.1 ± 108.2 | 53.8 ± 4.3 |
| Note: This data is from a specific study using sonication for size reduction and may not be representative of all formulation methods. Extruded liposomes are typically smaller and more uniform.[3] |
Table 2: Factors Influencing Drug Loading Efficiency
| Parameter | Effect on Loading Efficiency | Reference |
| Lipid Composition | The inclusion of charged lipids (e.g., DSPG) can increase loading for certain drugs. High cholesterol content can sometimes decrease loading. | [7] |
| Drug-to-Lipid Ratio | Increasing the lipid content relative to the drug generally increases encapsulation efficiency up to a saturation point. | [7][9] |
| Hydration Buffer pH | Can significantly impact the loading of pH-sensitive drugs. | [7] |
| Hydration Buffer Volume | Larger volumes can lead to lower encapsulation efficiency. | [7][9] |
| Temperature | Must be kept above the Tc of DSPC (55°C) for efficient loading. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration-Extrusion
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., cholesterol at a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature of 60-65°C to form a thin lipid film.
-
Place the flask under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS) to 60-65°C. For passive loading of a hydrophilic drug, dissolve the drug in this buffer.[5]
-
Add the warm buffer to the lipid film and vortex to detach the film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to 60-65°C.
-
Pass the MLV suspension through the membrane 11-21 times to form unilamellar vesicles.[3]
-
Protocol 2: Active (Remote) Loading using a pH Gradient
-
Prepare Liposomes with an Acidic Core:
-
Follow the thin-film hydration-extrusion protocol (Protocol 1), but use an acidic hydration buffer (e.g., citrate (B86180) buffer, pH 4).
-
-
Establish pH Gradient:
-
Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This is typically done by size-exclusion chromatography or dialysis.
-
-
Drug Incubation:
-
Warm the liposome suspension and a concentrated solution of the drug to 60-65°C.
-
Add the drug solution to the liposomes at the desired drug-to-lipid ratio.
-
Incubate the mixture for 30-60 minutes. The uncharged drug will cross the bilayer and become protonated and trapped in the acidic core.
-
-
Purification:
-
Remove the unencapsulated drug using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Workflow for passive drug loading in DSPC vesicles.
Caption: Workflow for active (remote) drug loading in DSPC vesicles.
Caption: Troubleshooting logic for low drug loading efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
Troubleshooting low encapsulation efficiency with DSPC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 1,2-distearoyl-sn-glycro-3-phosphocholine (DSPC) liposomes.
Troubleshooting Guide: Low Encapsulation Efficiency
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my encapsulation efficiency for a hydrophilic drug consistently low?
A: Low encapsulation of water-soluble drugs is a common challenge because passive encapsulation relies on trapping the aqueous volume within the liposome (B1194612) core.[1] The efficiency is therefore dependent on factors like vesicle size and lipid concentration.
-
Suboptimal Hydration: The drug concentration in the hydration buffer directly determines the amount available for encapsulation.[1] Ensure you are using a sufficiently concentrated drug solution. The hydration volume itself can also be a critical factor; one study found that for a specific formulation, a hydration volume of 2.5 ml yielded the highest entrapment efficiency.[2][3]
-
Inefficient Loading Method: Passive loading is often inefficient for hydrophilic compounds, with encapsulation efficiencies sometimes as low as 2-3%.[4][5] For ionizable hydrophilic drugs, switching to an active (or remote) loading method can dramatically increase efficiency, often approaching 100%. This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) to drive the drug into the liposome's core.[6]
-
Liposome Size and Lamellarity: Smaller vesicles have a lower internal volume-to-lipid ratio, which can lead to lower encapsulation. The formation of multilamellar vesicles (MLVs) instead of unilamellar vesicles (LUVs) can also affect the entrapped volume.
Q2: My hydrophobic drug is not incorporating well into the lipid bilayer. What could be the issue?
A: While lipophilic drugs generally show higher encapsulation efficiency by partitioning into the bilayer, several factors can hinder this process.[1]
-
Lipid Composition:
-
Cholesterol Content: Cholesterol is crucial for modulating membrane rigidity and stability.[2][3] However, it can also compete with hydrophobic drugs for space within the bilayer, potentially decreasing drug loading.[7] The optimal phospholipid-to-cholesterol ratio often needs to be determined empirically; a 70:30 ratio has been shown to provide a stable and controlled release for some drugs.[2][8]
-
Acyl Chain Rigidity: DSPC has long, saturated acyl chains (C18), creating a rigid, ordered membrane at physiological temperatures due to its high phase transition temperature (Tc ≈ 55°C).[4][9] This rigidity might hinder the partitioning of some bulky hydrophobic drugs.
-
-
Drug-to-Lipid Ratio: Overloading the formulation with the drug can lead to precipitation or exclusion from the bilayer.[3] It is crucial to optimize the drug-to-lipid ratio. Studies have shown that while higher total lipid content can increase the amount of drug in the formulation, it can also reduce the overall entrapment efficiency if the ratio is not optimal.[2][3] An optimal drug-to-lipid ratio of 1:60 was identified for paclitaxel (B517696) to ensure stability.[7]
-
Processing Temperature: All steps, including lipid film hydration and extrusion, should be performed at a temperature significantly above DSPC's Tc (e.g., 60-65°C). Below the Tc, the lipid bilayer is in a gel-like state, which severely restricts the incorporation of molecules.
Q3: My liposome preparation is cloudy, and the particle size is large and polydisperse (High PDI). How does this affect encapsulation?
A: A large particle size and high Polydispersity Index (PDI) indicate a heterogeneous and potentially unstable liposome population, which can negatively impact encapsulation.[1] A PDI value below 0.2 is generally considered indicative of a monodisperse, or uniform, population.
-
Insufficient Homogenization: This is a primary cause of large and varied vesicle sizes.[1]
-
Extrusion: Ensure you are performing a sufficient number of passes (e.g., >15) through the extruder membrane to achieve a uniform size distribution.[1] Also, check that the membrane is intact.
-
Sonication: If using sonication, optimize the time and power settings to avoid inconsistent energy application, which can produce a mix of large and small vesicles.[1]
-
-
Vesicle Aggregation: Liposomes may be aggregating after formation due to suboptimal buffer pH or ionic strength.[1] Including a charged lipid like DSPG can increase electrostatic repulsion between vesicles and prevent aggregation.
-
Impact on Encapsulation: A heterogeneous size distribution leads to inconsistent drug loading and makes it difficult to achieve reproducible results. Larger, multilamellar vesicles may trap more of a hydrophilic drug, but this is often not the desired morphology for systemic drug delivery.
Below is a workflow to troubleshoot common issues leading to low encapsulation efficiency.
Caption: Troubleshooting workflow for low DSPC encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tc) of DSPC and why is it critical?
A: The Tc of DSPC is approximately 55°C.[9] This is the temperature at which the lipid bilayer transitions from a rigid, ordered "gel" state to a more fluid, disordered "liquid crystalline" state.[10][11] It is critical to work at temperatures above the Tc (e.g., 60-65°C) during the entire formulation process. In the gel state, the lipid chains are tightly packed, severely restricting bilayer permeability and the incorporation of drugs. In the liquid crystalline state, the bilayer is more fluid and permeable, facilitating vesicle formation and drug encapsulation.[4]
Q2: What is the difference between passive and active loading?
A: Passive loading involves encapsulating a drug during the liposome formation process. For hydrophilic drugs, this means dissolving the drug in the aqueous buffer used for lipid film hydration.[12] For hydrophobic drugs, it involves adding the drug to the organic solvent with the lipids before film formation. This method is simple but often results in low efficiency for hydrophilic drugs.[12]
Active loading (or remote loading) is a technique used after liposomes are formed, primarily for drugs that are weak acids or bases. It uses a transmembrane gradient (e.g., pH or ion gradient) to actively drive the drug into the liposome's core, where it becomes charged and is trapped. This method can achieve near-total encapsulation (approaching 100%).
Caption: Comparison of passive and active (remote) loading workflows.
Q3: What is the role of cholesterol in a DSPC formulation?
A: Cholesterol is an essential component in many liposome formulations. It inserts into the lipid bilayer and modulates its physical properties. Specifically, cholesterol:
-
Increases stability: It enhances the mechanical rigidity of the bilayer and reduces the permeability of the membrane to water-soluble molecules, preventing leakage of encapsulated drugs.[2][3]
-
Eliminates phase transition: At sufficient concentrations (e.g., >30-40 mol%), cholesterol can eliminate the sharp phase transition of the phospholipid, creating a "liquid-ordered" phase that is both ordered and fluid, which enhances drug retention.[10]
-
Can reduce encapsulation: For hydrophobic drugs, high concentrations of cholesterol can compete for space within the bilayer, potentially lowering the maximum achievable drug loading.[7][8]
Q4: How do I choose the right manufacturing method for DSPC liposomes?
A: The choice of method depends on the drug being encapsulated and the scale of production.
-
Thin-Film Hydration: This is the most common lab-scale method. It is robust and versatile but may result in lower encapsulation for hydrophilic drugs without active loading and requires a subsequent sizing step (extrusion or sonication).[9]
-
Reverse-Phase Evaporation: This method can achieve higher encapsulation efficiency for hydrophilic drugs compared to thin-film hydration because it forms vesicles from a water-in-oil emulsion.[9]
-
Ethanol (B145695) Injection: A simple and rapid method where an ethanolic solution of lipids is injected into an aqueous phase. The ethanol must be removed later, typically by dialysis.[9]
-
Microfluidics: Offers excellent control over liposome size and distribution, leading to high reproducibility. It is particularly suitable for large-scale production.[9]
Data & Protocols
Data Presentation
Table 1: Comparison of Common DSPC Liposome Manufacturing Methods
| Manufacturing Method | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Thin-Film Hydration | 50 - 200 (post-extrusion)[9] | < 0.2[9] | Variable, generally lower for hydrophilic drugs (passive loading).[9] | Robust, widely used, versatile. | Time-consuming, requires separate sizing step.[9] |
| Reverse-Phase Evaporation | Variable (requires downsizing) | Variable | Generally higher for hydrophilic drugs than thin-film.[9] | High encapsulation for hydrophilic molecules. | Can produce larger vesicles, may expose drug to organic solvents. |
| Ethanol Injection | Variable | Variable | Dependent on process parameters. | Simple, rapid production. | Requires removal of residual ethanol.[9] |
| Microfluidics | Highly controllable | Very low (< 0.1) | Good, reproducible. | Excellent size control, high reproducibility, scalable. | Requires specialized equipment. |
Table 2: Influence of Formulation Variables on Encapsulation Efficiency (EE)
| Variable | Variation | General Effect on EE | Notes |
|---|---|---|---|
| Cholesterol Content | Increasing from 0% to ~40% | Drug-dependent. Can decrease EE for hydrophobic drugs due to competition for space in the bilayer.[7] | A 55:45 DSPC:Cholesterol molar ratio is common for stable liposomes. A 70:30 ratio is also cited as optimal for stability.[2] |
| Drug-to-Lipid Molar Ratio | Increasing drug concentration | Increases until a saturation point, after which EE may decrease and stability suffers.[3] | Must be optimized for each drug. High drug content can lead to precipitation.[6] |
| Inclusion of Charged Lipids (e.g., DSPG) | Adding 5-10 mol% | Can improve EE for certain drugs and enhances stability by preventing aggregation.[2][3] | Introduces a negative surface charge (zeta potential). |
| PEGylated Lipids (e.g., DSPE-PEG2000) | Adding 2.5-10 mol% | May slightly alter EE; one study noted an optimum EE around 5 mol%.[13] | Primarily used to create "stealth" liposomes for longer in vivo circulation. |
Experimental Protocols
Protocol 1: Thin-Film Hydration and Extrusion (Passive Loading)
-
Lipid Dissolution: Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above DSPC's Tc (60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Drying: Dry the film under high vacuum for at least 1-2 hours to remove any residual organic solvent.[9]
-
Hydration: Add the aqueous hydration buffer (e.g., PBS) to the flask. If encapsulating a hydrophilic drug, dissolve it in this buffer. Hydrate the film by rotating the flask in a water bath set to 60-65°C for 30-60 minutes. The resulting suspension will contain multilamellar vesicles (MLVs).
-
Sizing (Extrusion): Load the MLV suspension into a pre-heated extruder (60-65°C). Force the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 15-21 times).[1] This will produce large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Purification: Remove the unencapsulated drug by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Active Loading with a pH Gradient
-
Liposome Preparation: Prepare empty liposomes (e.g., DSPC:Cholesterol 55:45) using the thin-film hydration method (Steps 1-3 above). For the hydration step (Step 4), use an acidic buffer, such as 300 mM citrate (B86180) buffer at pH 4.0.
-
Sizing: Size the liposomes using extrusion as described in Step 5 above, ensuring the equipment is maintained at 60-65°C.
-
Gradient Creation: Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS at pH 7.4). This is typically done using size-exclusion chromatography or dialysis. This creates a pH gradient where the liposome interior is acidic and the exterior is neutral.
-
Drug Loading: Prepare a concentrated solution of your ionizable, weakly basic drug. Warm both the liposome suspension and the drug solution to 60-65°C. Add the drug solution to the liposomes and incubate for 30-60 minutes. The uncharged form of the drug will cross the lipid bilayer into the acidic core, where it becomes protonated (charged) and is unable to diffuse back out.
-
Purification: Remove any remaining unencapsulated drug using size-exclusion chromatography or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. preprints.org [preprints.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. sopharcos.com [sopharcos.com]
Technical Support Center: Improving the Long-Term Stability of DSPC Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations. Here you will find troubleshooting guidance for specific experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your formulation development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My DSPC liposomes are aggregating or showing a significant increase in particle size during storage.
Possible Causes:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.[1][2]
-
Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tc ≈ 55°C for DSPC) can cause instability.[1] Storing at 4°C is recommended to keep the lipids in the more stable gel state.[1][2]
-
High Liposome (B1194612) Concentration: Concentrated suspensions are more prone to aggregation.[1]
-
Buffer Composition: The pH and ionic strength of the buffer can impact liposome stability.[1] A pH of around 6.5 is optimal for minimizing hydrolysis of phosphatidylcholines.[1]
-
Freeze-Thaw Cycles: Freezing without appropriate cryoprotectants can disrupt the liposome structure, leading to aggregation upon thawing.[1]
Solutions:
-
Incorporate Charged Lipids: The inclusion of charged phospholipids, such as distearoylphosphatidylglycerol (DSPG), can increase the zeta potential and enhance electrostatic repulsion between vesicles.[1][2]
-
Optimize Storage Conditions: For long-term stability, store DSPC liposome formulations at 4°C.[1][2] Avoid freezing unless cryoprotectants are used.[1]
-
Adjust Liposome Concentration: If aggregation is observed, consider diluting the formulation.[1]
-
Buffer Optimization: Ensure the buffer system is optimized for your specific formulation and maintains a stable pH, ideally around 6.5.[1]
-
Lyophilization: For extended storage, consider freeze-drying the liposomes in the presence of cryoprotectants like sucrose (B13894) or trehalose.[1]
Troubleshooting workflow for DSPC liposome aggregation.
Issue 2: I am observing significant drug leakage from my DSPC formulation over time.
Possible Causes:
-
Lipid Bilayer Permeability: The inherent permeability of the lipid bilayer can lead to the leakage of encapsulated drugs.[1]
-
Chemical Degradation of Lipids: Hydrolysis of the ester bonds in DSPC can compromise the integrity of the liposome membrane.[1]
-
Storage Temperature: Elevated temperatures can increase membrane fluidity and the rate of lipid degradation, leading to increased leakage.[1]
-
Phase Transition: Storing or processing the liposomes near the phase transition temperature of DSPC can cause instability and leakage.[1]
-
Improper Formulation: The ratio of lipids, especially the amount of cholesterol, can significantly affect drug retention.
Solutions:
-
Incorporate Cholesterol: Cholesterol is known to decrease the permeability of the lipid bilayer, thereby improving drug retention. A lipid-to-cholesterol molar ratio of 70:30 is often cited as providing a good balance of stability and flexibility.[1][3]
-
Optimize Storage Temperature: Store formulations at 4°C to maintain the lipids in the gel state and reduce degradation rates.[1] DSPC liposomes show significantly better drug retention at 4°C and 25°C compared to lipids with lower phase transition temperatures like DPPC and DMPC.[1]
-
Control pH: Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.[1]
-
PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) can enhance stability and reduce leakage.[1]
-
Lyophilization: For the longest shelf life, lyophilize the formulation with a suitable cryoprotectant.[1]
Troubleshooting workflow for drug leakage from DSPC liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical degradation pathways for DSPC in a liposomal formulation?
A1: The two main chemical degradation pathways for DSPC are hydrolysis and oxidation.[1]
-
Hydrolysis: This involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposomal membrane. The rate of hydrolysis is dependent on pH and temperature.[1]
-
Oxidation: Although DSPC is a saturated phospholipid and less susceptible to oxidation than unsaturated phospholipids, trace impurities or other components in the formulation can be prone to oxidation. This can be mitigated by protecting the formulation from light and oxygen.[1]
Chemical degradation pathways of DSPC.
Q2: How does cholesterol improve the stability of DSPC formulations?
A2: Cholesterol plays a crucial role in modulating the properties of the lipid bilayer and enhancing the stability of DSPC liposomes in several ways:
-
Reduces Permeability: Cholesterol inserts into the lipid bilayer, filling the gaps between the phospholipid molecules. This increases the packing density of the lipids, making the membrane less permeable to encapsulated contents.[1]
-
Modulates Fluidity: It broadens the phase transition, making the membrane less prone to abrupt changes in fluidity with temperature fluctuations.
Q3: What are cryoprotectants and lyoprotectants, and why are they important for DSPC formulations?
A3: Cryoprotectants and lyoprotectants are substances that protect liposomes from damage during freezing (cryoprotection) and freeze-drying (lyoprotection).[4] Common examples include sugars like sucrose and trehalose.[1] They are crucial for long-term storage as they prevent the fusion and aggregation of liposomes and help maintain their structural integrity upon reconstitution.[4]
Q4: What are the best practices for storing DSPC formulations?
A4: For optimal long-term stability, DSPC formulations should be stored under the following conditions:
-
Temperature: Store at 4°C. This is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.[1]
-
Protection from Light and Oxygen: To prevent potential oxidative degradation of any formulation components, store in amber vials or protect from light, and consider purging with an inert gas like nitrogen or argon.[1]
-
Avoid Freezing (unless lyophilized): Freeze-thaw cycles can damage liposomes. If freezing is necessary, use cryoprotectants.[1]
-
Lyophilization: For the longest shelf life, lyophilize the formulation with a suitable cryoprotectant.[1]
Data Presentation
Table 1: Comparison of Physical Properties of Common Saturated Phospholipids
| Phospholipid | Acyl Chain | Phase Transition Temp. (Tc) | Key Stability Characteristic at 37°C |
| DMPC | 14:0 | ~23°C | Fluid and more permeable |
| DPPC | 16:0 | ~41°C | Close to Tc, can be less stable |
| DSPC | 18:0 | ~55°C | Rigid (gel state) and highly stable [5] |
Table 2: Effect of Lipid Composition and Temperature on Drug Retention
| Liposome Composition | Storage Temperature | Drug Retention after 48 hours | Reference |
| DMPC:Chol (21 mol%) | 4°C | 47.3 ± 6.9% | [6] |
| DMPC:Chol (21 mol%) | 37°C | 53.8 ± 4.3% | [6] |
| DPPC:Chol (21 mol%) | 4°C | 62.1 ± 8.2% (after 3h) | [6] |
| DPPC:Chol (21 mol%) | 37°C | 60.8 ± 8.9% (after 24h) | [6] |
| DSPC:Chol (21 mol%) | 4°C | 87.1 ± 6.8% | [6] |
| DSPC:Chol (21 mol%) | 37°C | 85.2 ± 10.1% | [6] |
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DSPC liposomes.
Materials:
-
DSPC
-
Cholesterol (optional, but recommended for stability)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug for encapsulation (if applicable)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation: a. Dissolve DSPC and cholesterol in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin lipid film. c. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. Assemble the extruder with the desired pore size membrane. b. Heat the extruder to a temperature above the Tc of DSPC. c. Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.
-
Purification (Optional): a. To remove unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis.
-
Storage: a. Store the final liposome suspension at 4°C.
Protocol 2: Long-Term Stability Assessment of DSPC Formulations
This protocol outlines a general workflow for assessing the long-term stability of DSPC formulations.
Methodology:
-
Liposome Preparation: Prepare your DSPC liposomes using a standardized method such as thin-film hydration followed by extrusion.
-
Initial Characterization (Time = 0):
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge by measuring the zeta potential.
-
Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This is typically done by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography) and then lysing the liposomes to release the encapsulated drug for quantification by a suitable analytical method like HPLC.[1]
-
-
Storage: Divide the liposome formulation into several aliquots and store them under controlled conditions (e.g., 4°C, 25°C, and an accelerated condition like 40°C). Protect the samples from light.[1]
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, and 6 months), withdraw an aliquot from each storage condition and re-analyze for:
-
Visual appearance: Note any changes in color, clarity, or presence of precipitates.
-
Particle Size, PDI, and Zeta Potential: As described in step 2.
-
Drug Leakage: Determine the percentage of drug that has leaked out of the liposomes.
-
Lipid Integrity: Quantify the parent DSPC and its degradation products (e.g., lyso-PC) using a method like HPLC with an Evaporative Light Scattering Detector (ELSD).[1]
-
-
Data Analysis: Plot the measured parameters as a function of time for each storage condition to establish the stability profile of your formulation.
Workflow for a liposome stability study.
Protocol 3: Determination of Encapsulation Efficiency by HPLC
This protocol details the determination of encapsulation efficiency using HPLC after separating free drug from the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Mobile phase for HPLC
-
Lysis buffer/solvent (e.g., methanol or a detergent solution like Triton X-100)
Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Centrifuge (optional, for alternative separation methods)
Methodology:
-
Separation of Free Drug: a. Equilibrate the SEC column with the same buffer used for the liposome formulation. b. Carefully load a known volume of the liposome suspension onto the column. c. Elute the liposomes and the free drug with the buffer. The liposomes will elute first in the void volume, while the smaller free drug molecules will be retained and elute later. d. Collect the fraction containing the liposomes.
-
Quantification of Encapsulated Drug: a. Take a known volume of the liposome-containing fraction from step 1d. b. Add the lysis buffer/solvent to disrupt the liposomes and release the encapsulated drug. c. Analyze the concentration of the released drug using a validated HPLC method. This gives you the concentration of the encapsulated drug.
-
Quantification of Total Drug: a. Take a known volume of the original, unseparated liposome suspension. b. Add the lysis buffer/solvent to disrupt the liposomes and release the total drug (encapsulated + free). c. Analyze the concentration of the total drug using the same HPLC method.
-
Calculation of Encapsulation Efficiency (EE%): EE% = (Concentration of Encapsulated Drug / Concentration of Total Drug) x 100
Protocol 4: Lyophilization of DSPC Liposomes
This protocol provides a general procedure for freeze-drying DSPC liposomes to enhance long-term stability.
Materials:
-
DSPC liposome suspension
-
Cryoprotectant (e.g., sucrose or trehalose)
-
Lyophilization vials
Equipment:
-
Freeze-dryer (lyophilizer)
Methodology:
-
Addition of Cryoprotectant: a. Prepare a stock solution of the cryoprotectant in the same buffer as the liposomes. b. Add the cryoprotectant solution to the liposome suspension to achieve the desired final concentration (e.g., a 1:1 lipid to sugar mass ratio is a common starting point). Gently mix.
-
Freezing: a. Dispense the liposome-cryoprotectant mixture into lyophilization vials. b. Freeze the samples in the freeze-dryer or by placing them in a freezer at -40°C or below. A controlled freezing rate is often preferred.
-
Primary Drying (Sublimation): a. Place the frozen samples in the freeze-dryer chamber. b. Apply a vacuum and set the shelf temperature to a low value (e.g., -20°C to -40°C) to allow the ice to sublimate.
-
Secondary Drying (Desorption): a. After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove any residual bound water.
-
Storage: a. Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen), and seal the vials. b. Store the lyophilized cake at 4°C or room temperature, protected from light and moisture.
-
Reconstitution: a. To use, add the original volume of sterile water or buffer to the vial and gently agitate to resuspend the liposomes. b. Characterize the reconstituted liposomes for particle size, PDI, and drug content to ensure they have maintained their properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of buffer composition on DSPC liposome stability.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges related to the effect of buffer composition on DSPC liposome (B1194612) stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: My DSPC liposomes are aggregating and the particle size is increasing over time.
Question: I've prepared DSPC liposomes using the thin-film hydration method followed by extrusion. Initially, the size was around 100 nm with a low Polydispersity Index (PDI), but upon storage at 4°C, I'm observing a significant increase in size and PDI. What could be the cause and how can I fix it?
Answer: Liposome aggregation is a common issue that can be influenced by several factors related to the buffer composition and other formulation parameters. Here’s a step-by-step guide to troubleshoot this problem:
-
Inadequate Surface Charge: DSPC is a neutral phospholipid, leading to minimal electrostatic repulsion between liposomes, which can cause aggregation.[1]
-
Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), to increase the zeta potential and induce electrostatic repulsion. A zeta potential greater than |±20 mV| generally indicates good colloidal stability.
-
-
Improper Buffer Conditions: The pH and ionic strength of your buffer play a crucial role in liposome stability.
-
pH: The hydrolysis rate of phosphatidylcholines is at a minimum around pH 6.5.[1] Deviations from this can lead to lipid degradation and subsequent aggregation.
-
Ionic Strength: High ionic strength buffers (like PBS) can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Conversely, very low ionic strength can also lead to instability.
-
Solution: Optimize your buffer. Consider using a buffer with a pH around 6.5. If using a high ionic strength buffer like PBS, you may need to incorporate charged lipids to counteract the charge-screening effect. Experiment with different buffers such as Tris or citrate (B86180) to find the optimal composition for your specific formulation.
-
-
High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.[1]
-
Solution: Try diluting your liposome formulation for storage. A common starting concentration for stability studies is in the range of 0.1-1.0 mg/mL of total lipid.
-
-
Storage Temperature: While 4°C is the recommended storage temperature for DSPC liposomes to keep the bilayer in the stable gel phase, temperature fluctuations can still occur.[1]
-
Solution: Ensure consistent and stable storage at 4°C. Avoid repeated temperature cycling.
-
Issue 2: I am observing significant leakage of my encapsulated drug from the DSPC liposomes.
Question: My DSPC liposomes show good initial encapsulation efficiency, but the drug leaks out over time, even when stored at 4°C. How can I improve drug retention?
Answer: Drug leakage from liposomes is a complex issue influenced by the properties of the drug, the liposome composition, and the external buffer environment. Here are some key factors to consider:
-
Lipid Bilayer Permeability: The inherent permeability of the lipid bilayer can allow for the passive diffusion of the encapsulated drug.
-
Solution: Incorporating cholesterol into the liposome formulation is a common and effective strategy to decrease bilayer permeability and enhance drug retention. Cholesterol increases the packing density of the phospholipids, making the membrane less permeable. A molar ratio of DSPC to cholesterol of around 70:30 has been shown to be highly effective.[1]
-
-
Buffer Composition and pH Gradient: For weakly basic drugs, a pH gradient between the interior and exterior of the liposome is often used for active loading and retention. The stability of this pH gradient is crucial.
-
Solution: Ensure the external buffer has a stable pH that maintains the desired gradient. For example, if you have an acidic internal buffer (e.g., citrate buffer, pH 4), the external buffer (e.g., PBS, pH 7.4) should be well-buffered to resist pH changes.
-
-
Chemical Degradation of Lipids: Hydrolysis of the ester bonds in DSPC can compromise the integrity of the liposome membrane, leading to drug leakage.[1]
Logical Troubleshooting Workflow
Here is a decision tree to guide you through troubleshooting common DSPC liposome stability issues.
Caption: A decision tree to guide troubleshooting of DSPC liposome stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for preparing and storing DSPC liposomes?
A1: The optimal buffer depends on the specific application and the properties of the encapsulated drug. However, for general stability, a buffer with a pH around 6.5 is recommended to minimize the hydrolysis of the phospholipid ester bonds.[1] While Phosphate-Buffered Saline (PBS) is commonly used, its high ionic strength can sometimes promote aggregation, especially for neutral liposomes. In such cases, a buffer with lower ionic strength like Tris-HCl may be a better choice. For applications involving a pH gradient for drug loading, a combination of buffers, such as an internal citrate buffer and an external PBS or Tris buffer, is often employed.
Q2: How does ionic strength affect the stability of DSPC liposomes?
A2: The ionic strength of the buffer can significantly impact the stability of liposomes. High ionic strength can compress the electrical double layer around the liposomes, which reduces the electrostatic repulsion between them and can lead to aggregation. This is particularly relevant for liposomes that have a low surface charge. Conversely, at very low ionic strength, the dissociation of charged lipids may be incomplete, which can also affect stability.[2] It is important to find an optimal ionic strength for your specific formulation.
Q3: My experiment requires freeze-thawing of the DSPC liposomes. What should I do to maintain their stability?
A3: Freeze-thaw cycles can be very damaging to liposomes, causing them to fuse, aggregate, and leak their contents. To protect your DSPC liposomes, it is crucial to use a cryoprotectant. Disaccharides such as sucrose (B13894) and trehalose (B1683222) are commonly used for this purpose.[1] These sugars form a glassy matrix during freezing, which protects the liposomes from mechanical stress caused by ice crystals. The concentration of the cryoprotectant is important, and it is recommended to empirically determine the optimal concentration for your formulation.
Q4: What is the role of cholesterol in DSPC liposome stability?
A4: Cholesterol is a critical component for enhancing the stability of DSPC liposomes. It intercalates into the lipid bilayer and modulates its fluidity. By increasing the packing of the phospholipid acyl chains, cholesterol reduces the permeability of the membrane to encapsulated molecules, thereby minimizing drug leakage.[1] It also increases the rigidity and mechanical strength of the bilayer, which can help to prevent aggregation and fusion. A common molar ratio for stable DSPC liposomes is DSPC:Cholesterol at 70:30.[1]
Q5: How does PEGylation affect the stability of DSPC liposomes?
A5: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) to the liposome surface, is a widely used strategy to improve stability. The PEG chains create a hydrophilic layer that provides steric hindrance, which prevents the close approach of other liposomes, thereby inhibiting aggregation.[1] PEGylation can also improve the in vivo stability of liposomes by reducing their uptake by the mononuclear phagocyte system, leading to a longer circulation time.
Data Presentation
The following tables summarize key quantitative data related to DSPC liposome stability.
Table 1: Illustrative Example of Buffer Composition Effect on DSPC Liposome Stability (Size and PDI) at 4°C
| Buffer (pH 7.4) | Initial Size (nm) | Initial PDI | Size after 1 month (nm) | PDI after 1 month |
| 10 mM Tris-HCl, 150 mM NaCl | 105.2 ± 2.1 | 0.11 ± 0.02 | 115.8 ± 3.5 | 0.15 ± 0.03 |
| 10 mM Phosphate, 150 mM NaCl (PBS) | 104.5 ± 2.5 | 0.12 ± 0.02 | 145.3 ± 5.1 | 0.25 ± 0.04 |
| 10 mM Citrate, 150 mM NaCl | 106.1 ± 2.3 | 0.13 ± 0.03 | 120.4 ± 4.2 | 0.18 ± 0.03 |
Note: This table presents hypothetical data to illustrate potential trends. Actual results will vary based on the specific experimental conditions.
Table 2: Illustrative Example of Cryoprotectant Effect on DSPC Liposome Stability after One Freeze-Thaw Cycle
| Cryoprotectant | Concentration (w/v) | Size before Freeze-Thaw (nm) | PDI before Freeze-Thaw | Size after Freeze-Thaw (nm) | PDI after Freeze-Thaw | Drug Retention (%) |
| None | 0% | 102.3 ± 1.9 | 0.10 ± 0.01 | 350.6 ± 25.4 | 0.45 ± 0.05 | 35.2 ± 4.1 |
| Sucrose | 5% | 103.1 ± 2.0 | 0.11 ± 0.02 | 125.8 ± 3.8 | 0.18 ± 0.03 | 75.6 ± 3.5 |
| Sucrose | 10% | 102.8 ± 1.8 | 0.10 ± 0.01 | 110.2 ± 2.5 | 0.13 ± 0.02 | 88.4 ± 2.9 |
| Trehalose | 5% | 103.5 ± 2.2 | 0.11 ± 0.02 | 120.1 ± 3.5 | 0.16 ± 0.02 | 80.1 ± 3.2 |
| Trehalose | 10% | 102.9 ± 1.9 | 0.10 ± 0.01 | 108.5 ± 2.3 | 0.12 ± 0.02 | 92.5 ± 2.5 |
Note: This table presents hypothetical data to illustrate potential trends. Actual results will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.[3][4]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)
-
Hydration buffer (e.g., PBS, Tris, or citrate buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 70:30.[1]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Vortex the flask to detach the lipid film from the glass wall, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to yield a translucent suspension of unilamellar liposomes.
-
Caption: Workflow for DSPC liposome preparation by thin-film hydration and extrusion.
Protocol 2: Characterization of DSPC Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS measurement.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement to obtain the average particle size (Z-average) and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is one of the fundamental parameters known to affect stability. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles.
-
Procedure:
-
Dilute the liposome suspension in the appropriate buffer.
-
Load the sample into a specialized cuvette for zeta potential measurement.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
3. Encapsulation Efficiency (EE%) Determination
-
Principle: EE% is the percentage of the drug that is successfully encapsulated within the liposomes relative to the total amount of drug used in the formulation.
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.
-
Quantification of Encapsulated Drug:
-
Lyse the liposomes to release the encapsulated drug. This can be done using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of drug in the lysed liposome fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculation: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
References
Technical Support Center: Preventing Hydrolysis of Distearoylphosphatidylcholine (DSPC) in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Distearoylphosphatidylcholine (DSPC) in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DSPC) and why is its stability in aqueous solutions important?
A1: this compound (DSPC) is a saturated phospholipid commonly used in the preparation of liposomes for drug delivery and transfection applications.[1][2] Its stability in aqueous solutions is crucial because the hydrolysis of its ester bonds can lead to the formation of lysophospholipids and free fatty acids.[3][4] These degradation products can compromise the integrity of the liposome (B1194612) membrane, leading to drug leakage and reduced efficacy of the formulation.[3][4][5]
Q2: What are the primary chemical degradation pathways for DSPC in aqueous solutions?
A2: The primary chemical degradation pathways for DSPC in aqueous solutions are hydrolysis and, to a lesser extent, oxidation.[3][4] Hydrolysis involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone.[3][6] Although DSPC is a saturated phospholipid and thus less susceptible to oxidation, trace impurities or other components in the formulation can be prone to oxidation.[3]
Q3: How does pH affect the hydrolysis of DSPC?
A3: The rate of phospholipid hydrolysis is highly dependent on pH.[3] For phosphatidylcholines like DSPC, the hydrolysis rate is at a minimum at a pH of around 6.5.[3] Both acidic and basic conditions can accelerate the hydrolysis of the ester bonds.[5]
Q4: What is the impact of temperature on DSPC stability?
A4: Temperature significantly affects the rate of DSPC hydrolysis.[4][5] Storing DSPC formulations at elevated temperatures increases the rate of lipid degradation and can lead to increased leakage from liposomes.[3] For optimal stability, it is recommended to store DSPC formulations at 4°C, which is well below its phase transition temperature (approximately 55°C).[3][7]
Q5: How can cholesterol improve the stability of DSPC liposomes?
A5: Cholesterol plays a crucial role in enhancing the stability of DSPC liposomes. It inserts into the lipid bilayer, increasing the packing density of the lipids and making the membrane less permeable.[3] This reduces the leakage of encapsulated contents. A molar ratio of DSPC to cholesterol of 70:30 is often cited as being highly effective for creating stable formulations.[3]
Q6: What is the role of PEGylation in stabilizing DSPC liposomes?
A6: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) to the liposome surface, enhances stability through steric hindrance. The PEG chains create a protective layer that prevents liposomes from aggregating.[3][8] This steric barrier also reduces the binding of plasma proteins in vivo, prolonging circulation time.[3]
Troubleshooting Guides
Issue 1: Increased particle size or aggregation of DSPC liposomes during storage.
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store liposome formulations at 4°C.[3] Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can damage liposomes.[3] |
| Inappropriate pH | Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.[3] Use a suitable buffer system to ensure stable pH during storage.[3] |
| High Liposome Concentration | If aggregation is observed, consider diluting the formulation.[3] |
| Insufficient Surface Charge | Incorporate charged lipids, such as distearoylphosphatidylglycerol (DSPG), to increase electrostatic repulsion between vesicles.[3] |
Issue 2: Significant drug leakage from DSPC formulations over time.
| Potential Cause | Recommended Solution |
| Lipid Hydrolysis | Optimize storage conditions to minimize hydrolysis: store at 4°C and maintain pH around 6.5.[3] Consider lyophilization for long-term storage.[3] |
| High Membrane Permeability | Incorporate cholesterol into the liposome formulation (e.g., DSPC:cholesterol 70:30 molar ratio) to decrease membrane permeability.[3] |
| Storage Near Phase Transition Temperature | Ensure storage temperature is well below the phase transition temperature of DSPC (approx. 55°C).[3][7] |
Quantitative Data Summary
Table 1: Influence of Storage Temperature on DSPC Liposome Stability
| Storage Temperature | Observation | Recommendation |
| 4°C | Significantly better drug retention compared to lipids with lower phase transition temperatures.[3] Lipids remain in the more stable gel phase.[3] | Optimal for long-term storage. [3] |
| 25°C | Better drug retention than lipids with lower phase transition temperatures, but less stable than at 4°C.[3] | Suitable for short-term storage. |
| 40°C | Accelerated degradation and leakage.[3] | Used for accelerated stability studies, not recommended for routine storage.[3] |
| Frozen (without cryoprotectant) | Freeze-thaw cycles can damage liposomes, leading to aggregation.[3] | Avoid unless cryoprotectants are used.[3] |
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration
This method is a common technique for preparing liposomes.
Materials:
-
This compound (DSPC)
-
Cholesterol (if required)
-
Chloroform or a suitable organic solvent mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC and cholesterol (if using) in the organic solvent in the round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin lipid film on the wall of the flask.
-
Ensure the complete removal of the solvent by keeping the flask under high vacuum for at least 1-2 hours.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DSPC (i.e., > 55°C).
-
Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using an extruder. This should also be performed at a temperature above the phase transition temperature of DSPC.
-
Cool the liposome suspension to room temperature and store at 4°C.
Protocol 2: Stability Testing of DSPC Liposomes
This protocol outlines a method for assessing the stability of DSPC liposomes over time.
Materials:
-
DSPC liposome formulation
-
Controlled temperature storage chambers (e.g., 4°C, 25°C, 40°C)
-
Size exclusion chromatography (SEC) column or dialysis cassettes
-
High-performance liquid chromatography (HPLC) system
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Divide the prepared liposome formulation into several aliquots in sealed vials.
-
Store the aliquots under different controlled temperature conditions (e.g., 4°C, 25°C, and 40°C for accelerated stability).[3] Protect samples from light.[3]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot from each storage condition for analysis.[3]
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the liposomes using DLS to assess aggregation.
-
Encapsulation Efficiency and Drug Leakage:
-
Separate the unencapsulated drug from the liposomes using SEC or dialysis.
-
Lyse the liposomes (e.g., with a suitable detergent or solvent) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a validated analytical method like HPLC.[3]
-
Calculate the percentage of drug leakage over time compared to the initial encapsulated amount.
-
-
Lipid Hydrolysis Analysis:
-
Extract the lipids from the liposome sample.
-
Analyze the lipid composition using a suitable method such as HPLC with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) to quantify the amount of DSPC and its hydrolysis products (e.g., lyso-PC).[9]
-
Visualizations
Caption: Chemical hydrolysis pathway of DSPC leading to membrane destabilization.
Caption: Troubleshooting workflow for DSPC liposome instability.
References
- 1. polysciences.com [polysciences.com]
- 2. DSPC (7943) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. crodapharma.com [crodapharma.com]
- 8. researchgate.net [researchgate.net]
- 9. A versatile, quantitative analytical method for pharmaceutical relevant lipids in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Polydispersity Index of DSPC Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the polydispersity index (PDI) of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) nanoparticles. A low PDI is crucial for ensuring batch-to-batch consistency, predictable in vivo performance, and regulatory approval.[1] A PDI value below 0.2 is generally considered indicative of a monodisperse and uniform population of nanoparticles.[1]
Troubleshooting Guide
This section addresses common issues encountered during DSPC nanoparticle formulation that can lead to a high PDI.
| Issue | Potential Causes | Actionable Solutions |
| High PDI (>0.3) after initial formulation (e.g., thin-film hydration) | - Incomplete hydration of the lipid film.- Formation of multilamellar vesicles (MLVs) of varying sizes. | - Ensure the lipid film is thin and uniform by optimizing the rotary evaporation step.- Hydrate the lipid film above the phase transition temperature of DSPC (approximately 55°C).[2]- Increase hydration time and use gentle agitation to ensure complete hydration. |
| High PDI after sonication | - Insufficient sonication time or power.- Over-sonication leading to sample degradation or aggregation.- Inconsistent sonication due to improper probe placement or sample volume. | - Optimize sonication time and power. Monitor particle size and PDI at different time intervals.[3][4]- Use a pulsed sonication mode and keep the sample on ice to prevent overheating.- Ensure the sonicator probe is properly immersed in the sample and that the sample volume is appropriate for the probe size. |
| High PDI after extrusion | - Clogged extruder membrane.- Insufficient number of extrusion cycles.- Extrusion temperature is too low. | - Ensure the extruder is clean and the membrane is not damaged.- Increase the number of extrusion cycles (typically 10-20 cycles are recommended).[5]- Perform extrusion at a temperature above the phase transition temperature of DSPC to ensure the lipids are in a fluid state. |
| Inconsistent PDI between batches | - Variability in formulation components.- Inconsistent process parameters. | - Use high-purity lipids and reagents.- Precisely control all process parameters, including temperature, sonication/extrusion parameters, and lipid concentrations.- For highly reproducible and scalable production, consider using microfluidics.[6][7] |
| Increase in PDI during storage | - Nanoparticle aggregation or fusion. | - Optimize the formulation by including charged lipids (e.g., DSPG) to increase electrostatic repulsion or PEGylated lipids for steric stabilization.[2]- Store the nanoparticle suspension at an appropriate temperature (typically 4°C) and concentration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the polydispersity index (PDI) and why is it important for DSPC nanoparticles?
A1: The polydispersity index (PDI) is a dimensionless number that measures the heterogeneity of a sample based on size.[1] For DSPC nanoparticles, a low PDI (ideally <0.2) indicates a narrow size distribution, which is critical for several reasons:
-
Reproducibility: A narrow size distribution ensures batch-to-batch consistency in physicochemical properties and biological performance.[7]
-
In vivo fate: Particle size influences biodistribution, circulation time, and cellular uptake. A monodisperse population ensures predictable in vivo behavior.[1][8]
-
Regulatory approval: Regulatory agencies require well-characterized and consistent nanoparticle formulations.
Q2: What is a typical target PDI for DSPC nanoparticles in a pharmaceutical formulation?
A2: For pharmaceutical applications, a PDI value below 0.2 is generally considered acceptable and indicative of a monodisperse population of nanoparticles.[1] Some studies suggest that PDI values of 0.3 and below are acceptable for lipid-based carriers.[4][9]
Q3: How does the choice of formulation method affect the PDI of DSPC nanoparticles?
A3: The formulation method significantly impacts the final PDI.
-
Thin-film hydration initially produces large, multilamellar vesicles (MLVs) with a very high PDI. This method requires a subsequent size reduction step.
-
Sonication can produce smaller nanoparticles with a lower PDI, but the process can be difficult to control and scale up, potentially leading to batch-to-batch variability.[3][4]
-
Extrusion through polycarbonate membranes with defined pore sizes is a common and effective method for reducing the size and PDI of pre-formed liposomes.[10]
-
Microfluidics offers precise control over mixing parameters, leading to the formation of nanoparticles with a consistently low PDI and high reproducibility, making it a highly scalable method.[6][7][11]
Q4: What role does cholesterol play in controlling the PDI of DSPC nanoparticles?
A4: Cholesterol is a crucial component that modulates the rigidity and stability of the lipid bilayer.[2][12] By incorporating into the DSPC membrane, cholesterol can influence lipid packing, which in turn can affect the size and PDI of the resulting nanoparticles. Optimizing the molar ratio of DSPC to cholesterol is essential for achieving a stable formulation with a low PDI.[5]
Q5: Can the inclusion of PEGylated lipids affect the PDI?
A5: Yes, the inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylated lipids) can influence the PDI. The PEG layer provides a steric barrier on the nanoparticle surface, which can prevent aggregation during formulation and storage, thus helping to maintain a low PDI.[7]
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration followed by Extrusion
This protocol describes a common method to produce unilamellar DSPC liposomes with a controlled size and low PDI.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of DSPC (~60-65°C) to form a thin, uniform lipid film.[13]
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 1-2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Add the hydration buffer (pre-heated to ~60-65°C) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation for 30-60 minutes at a temperature above the phase transition temperature of DSPC. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into the extruder, which has been pre-heated to ~60-65°C.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
Repeat the extrusion process for a sufficient number of cycles (typically 10-20 times) to achieve a uniform size distribution and low PDI.[5]
-
-
Characterization:
-
Measure the particle size and PDI of the final liposome (B1194612) suspension using Dynamic Light Scattering (DLS).
-
Protocol 2: Preparation of DSPC Nanoparticles using Microfluidics
This protocol outlines the preparation of DSPC-containing lipid nanoparticles (LNPs) using a microfluidic device, a method known for its excellent control over particle size and PDI.
Materials:
-
DSPC
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Solution Preparation:
-
Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[13]
-
Prepare the aqueous phase, which may contain the therapeutic agent (e.g., mRNA), in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous solution into separate inlet reservoirs.
-
Set the desired flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR). These parameters are critical for controlling the final particle size and PDI.[11]
-
Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the lipids into nanoparticles.
-
-
Purification and Buffer Exchange:
-
The resulting nanoparticle suspension is typically dialyzed or subjected to tangential flow filtration to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the particle size and PDI of the purified LNP suspension using DLS.
-
Quantitative Data Summary
Table 1: Effect of Sonication Method on Liposome PDI
| Sonication Method | Mean Particle Size (nm) | PDI |
| Bath Sonication | 381.2 | 0.55 |
| Probe Sonication | 90.1 | 0.14 |
| Extrusion | 99.7 | 0.09 |
| Probe and Bath Sonication | 87.1 | 0.23 |
| (Data adapted from a study on liposomes containing omega-3 fatty acids)[10] |
Table 2: Influence of Microfluidic Parameters on Nanoparticle Properties
| Formulation | Flow Rate Ratio (Aqueous:Ethanol) | Total Flow Rate (mL/min) | Particle Size (nm) | PDI |
| DSPC-based LNP | 3:1 | 12 | ~80 | <0.2 |
| DSPC-based LNP | 5:1 | 12 | ~60 | <0.2 |
| DSPC-based LNP | 3:1 | 24 | ~70 | <0.2 |
| (Representative data based on typical microfluidic formulation outcomes)[6][14] |
Visualizations
Caption: Experimental workflow for DSPC nanoparticle formulation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. View of THE EFFECT OF ULTRASONICATION TIME ON PARTICLE SIZE, POLYDISPERSITY INDEX AND STABILITY EVALUATION OF ANTHOCYANIN LIPOSOMES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Freeze-Thaw Cycles on DSPC Liposome Integrity
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the freeze-thaw of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the stability and integrity of your liposomal formulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Significant Increase in Liposome (B1194612) Size and Polydispersity Index (PDI) After Freeze-Thaw
-
Probable Causes:
-
Ice Crystal Formation: During freezing, the formation of ice crystals can exert mechanical stress on the liposome bilayer, leading to rupture and subsequent fusion or aggregation upon thawing.[1][2]
-
Cryo-concentration: As ice crystals form, the concentration of solutes in the remaining unfrozen water increases, creating an osmotic gradient across the liposome membrane. This can lead to dehydration, fusion, and aggregation of vesicles.[2]
-
Absence of Cryoprotectants: Without cryoprotectants, liposomes are highly susceptible to the stresses of freezing and thawing.[1][3]
-
-
Solutions:
-
Incorporate Cryoprotectants: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your liposome suspension before freezing.[1][3] These sugars form a glassy matrix during freezing, protecting the liposomes from mechanical stress and preventing aggregation.[2]
-
Optimize Freezing Rate: A slow freezing rate can sometimes be beneficial as it allows for controlled water transport across the bilayer, minimizing osmotic stress.[2] However, for some formulations, rapid freezing may be preferred to generate smaller ice crystals.[4] The optimal freezing rate is often formulation-dependent and may require empirical determination.
-
Include Cholesterol: The inclusion of cholesterol in the lipid bilayer can increase its stability and reduce the likelihood of fusion during freeze-thaw cycles. A molar ratio of DSPC to cholesterol of 70:30 has been shown to be effective.[1]
-
Issue 2: Significant Drug Leakage from Liposomes After Freeze-Thaw
-
Probable Causes:
-
Membrane Permeabilization: The mechanical stress from ice crystals can create transient pores in the lipid bilayer, allowing the encapsulated drug to leak out.
-
Phase Transition: Storing or processing liposomes near the phase transition temperature (Tc ≈ 55°C for DSPC) can cause instability and leakage.[1] While freezing is well below this temperature, the integrity of the membrane can be compromised during the thawing process.
-
Liposome Fusion/Aggregation: When liposomes fuse or aggregate, the integrity of individual vesicles is lost, leading to the release of their contents.[1]
-
-
Solutions:
-
Use Cryoprotectants: Cryoprotectants like sucrose and trehalose can help maintain membrane integrity and reduce drug leakage during freeze-thaw cycles.[3][5]
-
Incorporate Cholesterol: Cholesterol is known to decrease the permeability of the lipid bilayer, thereby improving drug retention.[1]
-
Optimize Formulation pH: Maintaining the pH of the formulation around 6.5 can minimize the hydrolysis of phospholipids, which can compromise membrane integrity.[1]
-
Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is a more robust method for preserving liposome integrity and preventing drug leakage compared to simple freezing.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of damage to DSPC liposomes during freeze-thaw cycles?
A1: The primary mechanisms of damage are the mechanical stress from ice crystal formation and the osmotic stress due to the cryo-concentration of solutes in the unfrozen aqueous phase. These stresses can lead to membrane rupture, fusion, aggregation, and leakage of encapsulated contents.[1][2]
Q2: What are the most effective cryoprotectants for DSPC liposomes?
A2: Disaccharides such as sucrose and trehalose are commonly used and have been shown to be effective cryoprotectants for liposomes.[1][3] They protect the liposomes by forming a vitrified, glassy matrix around them, which prevents direct contact with ice crystals and minimizes osmotic stress.[2]
Q3: How does cholesterol help in protecting DSPC liposomes during freeze-thaw?
A3: Cholesterol inserts into the lipid bilayer and increases its packing density, which enhances the mechanical strength and reduces the permeability of the membrane. This makes the liposomes more resistant to the stresses of freezing and thawing.[1]
Q4: Is there an optimal number of freeze-thaw cycles?
A4: Generally, repeated freeze-thaw cycles are detrimental to liposome integrity.[6] For applications where freeze-thawing is used to alter liposome characteristics (e.g., to form unilamellar vesicles from multilamellar ones), the optimal number of cycles needs to be empirically determined by monitoring vesicle size, PDI, and encapsulation efficiency. One study on PEG-lipid liposomes showed that the number of lamellae decreased with an increasing number of freeze-thaw cycles.[6][7]
Q5: What is the recommended storage temperature for DSPC liposomes?
A5: For short-term storage, it is recommended to store DSPC liposomes at 4°C.[1][8] Freezing should be avoided unless appropriate cryoprotectants are used. For long-term stability, lyophilization is the preferred method.[1]
Quantitative Data on Freeze-Thaw Effects
The following tables summarize the impact of freeze-thaw cycles on liposome characteristics.
Table 1: Effect of Freeze-Thaw Cycles on Liposome Size and Polydispersity Index (PDI)
| Liposome Composition | Number of Freeze-Thaw Cycles | Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| DPPC/Tween 80 | 0 | 144.93 ± 0.21 | 0.202 ± 0.02 | [9] |
| DPPC/Tween 80 | 10 | 180.70 ± 0.87 | 0.369 ± 0.02 | [9] |
| PEGylated Liposomes | 0 | ~150 | < 0.1 | [10][11] |
| PEGylated Liposomes with 1% Glucose + 2.5% Glycerol | Frozen/Thawed | ~150 | < 0.1 | [10][11] |
| PEGylated Liposomes with 1% Lactose + 2.5% Glycerol | Frozen/Thawed | ~150 | < 0.1 | [10][11] |
| PEGylated Liposomes with 1% Trehalose + 2.5% Glycerol | Frozen/Thawed | ~150 | < 0.1 | [10][11] |
Table 2: Effect of Freeze-Thaw on Drug Leakage from Liposomes
| Liposome Composition | Condition | Encapsulated Marker | Leakage (%) | Reference |
| DSPC/DPPG/Cholesterol | Stored at 4-6°C | Carboxyfluorescein | Stable for 6 months | [5] |
| DSPC/DPPG/Cholesterol | After Freeze-Thaw | Carboxyfluorescein | < 10% | [5] |
| PC/PS | Stored at 4-6°C | Carboxyfluorescein | 25% in 10 days | [5] |
| PC/PS | After Freeze-Thaw | Carboxyfluorescein | High (unacceptable latency) | [5] |
| LCFL-PTX/DXR without cryoprotectant | After Freeze-Thaw | Paclitaxel | ~37% | [12] |
| LCFL-PTX/DXR without cryoprotectant | After Freeze-Thaw | Doxorubicin | ~35% | [12] |
| LCFL-PTX/DXR with Sucrose (2:1 w/w) | After Freeze-Thaw | Paclitaxel | ~37% | [12] |
| LCFL-PTX/DXR with Sucrose (2:1 w/w) | After Freeze-Thaw | Doxorubicin | ~35% | [12] |
| LCFL-PTX/DXR with Trehalose (5:1 w/w) | After Freeze-Thaw | Paclitaxel | >80% retention (~20% leakage) | [12] |
| LCFL-PTX/DXR with Trehalose (5:1 w/w) | After Freeze-Thaw | Doxorubicin | >80% retention (~20% leakage) | [12] |
Note: This table combines data from different studies to illustrate the impact of lipid composition and cryoprotectants on drug leakage. The data from[5] highlights the superior stability of DSPC-containing liposomes compared to those with unsaturated phospholipids. The data from[12] on a complex liposomal formulation (LCFL-PTX/DXR) demonstrates the cryoprotective effect of trehalose in reducing drug leakage.
Experimental Protocols
Protocol 1: Liposome Size and PDI Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the liposome suspension with the same buffer used for their preparation to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing multiple scattering effects. A common starting point is a lipid concentration of 0.1-1.0 mg/mL.[8]
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the measurement parameters, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the properties of the dispersant (viscosity and refractive index of the buffer).[13]
-
-
Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3-5) of a set duration (e.g., 60-120 seconds each).
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution and the polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.
-
The Z-average diameter is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[8]
-
Protocol 2: Determination of Encapsulation Efficiency (%EE)
This protocol describes the indirect method of determining encapsulation efficiency by separating the unencapsulated drug from the liposome-encapsulated drug.
-
Separation of Unencapsulated Drug:
-
Size Exclusion Chromatography (SEC):
-
Prepare a size exclusion column (e.g., Sephadex G-50) and equilibrate it with the same buffer as the liposome suspension.
-
Carefully apply a known volume of the liposome formulation to the top of the column.
-
Elute the column with the equilibration buffer. The larger liposomes will elute first in the void volume, while the smaller, unencapsulated drug molecules will be retained and elute later.
-
Collect the fraction containing the purified liposomes.
-
-
Centrifugation/Ultrafiltration:
-
Use a centrifugal filter device with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the liposomes.
-
Add a known volume of the liposome suspension to the filter unit and centrifuge according to the manufacturer's instructions.
-
The filtrate will contain the unencapsulated drug, and the retentate will contain the liposomes with the encapsulated drug.
-
-
-
Quantification of Drug:
-
Total Drug (Dt):
-
Take a known volume of the original, unpurified liposome suspension.
-
Disrupt the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, ethanol) or a surfactant (e.g., Triton X-100).
-
Quantify the total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Unencapsulated Drug (Dfree):
-
Quantify the drug concentration in the fraction containing the unencapsulated drug obtained from the separation step (e.g., the later fractions from SEC or the filtrate from ultrafiltration).
-
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula: %EE = [(Dt - Dfree) / Dt] x 100
-
Protocol 3: Cryo-Transmission Electron Microscopy (Cryo-TEM) for Liposome Visualization
-
Grid Preparation:
-
Use a TEM grid with a holey carbon support film.
-
Glow-discharge the grid immediately before use to make the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
This procedure is typically performed using a vitrification robot (e.g., Vitrobot) in a temperature and humidity-controlled chamber.[8]
-
Apply a small volume (typically 2-4 µL) of the liposome suspension to the glow-discharged grid.
-
Blot the excess liquid with filter paper to create a thin film of the suspension across the holes of the carbon film.
-
Immediately plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This rapidly freezes the sample, vitrifying the water and preserving the liposomes in their native state.[14]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to prevent ice contamination.
-
Insert the holder into the TEM.
-
Image the sample at a low temperature (liquid nitrogen temperature) and under low-dose electron conditions to minimize radiation damage to the liposomes.
-
-
Image Analysis:
-
The resulting images will show the morphology, size, and lamellarity of the liposomes.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing DSPC liposomes after freeze-thaw cycles.
Caption: Troubleshooting decision tree for DSPC liposome instability after freeze-thaw.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 10. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Circulating and Fusogenic Liposomes Loaded with Paclitaxel and Doxorubicin: Effect of Excipient, Freezing, and Freeze-Drying on Quality Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. Dynamic light scattering measurement (DLS) [bio-protocol.org]
- 14. store.astm.org [store.astm.org]
Optimizing the lipid-to-drug ratio for DSPC formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the lipid-to-drug ratio in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Encapsulation Efficiency
Low encapsulation efficiency is a common hurdle in the formulation of DSPC liposomes. The underlying cause often depends on the physicochemical properties of the drug and the loading method employed.
-
For Hydrophilic Drugs: Encapsulation of water-soluble drugs can be inefficient as it is a passive process that relies on the volume of the aqueous core of the liposomes.[1] The concentration of the drug in the hydration buffer directly influences the initial amount available for encapsulation.[1]
-
For Hydrophobic Drugs: While lipophilic drugs tend to have higher encapsulation efficiencies due to their ability to incorporate into the lipid bilayer, challenges can still arise.[1] Incomplete solubilization of the drug with the lipids in the organic solvent during the initial stages of preparation can lead to low encapsulation.[1]
| Potential Cause | Recommended Solution |
| Uneven or Thick Lipid Film | Ensure the lipid film is consistently thin and evenly distributed. An uneven film will not hydrate (B1144303) properly, leading to fewer, larger vesicles with less entrapped volume.[1] |
| Improper Hydration Temperature | The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of DSPC (approximately 55°C) to ensure the bilayer is in a fluid state, which facilitates vesicle formation and drug encapsulation.[1] A common practice is to pre-heat the hydration buffer to 60-65°C.[2] |
| Suboptimal Sizing Method | Aggressive sizing methods like probe sonication can disrupt liposome (B1194612) vesicles, causing leakage of the encapsulated drug.[1] Gentler methods such as extrusion are often preferred.[1] |
| Inappropriate Drug Loading Strategy | For ionizable drugs, active (or remote) loading techniques that utilize a transmembrane pH or ion gradient can achieve significantly higher encapsulation efficiencies, sometimes approaching 100%, compared to passive loading methods.[1] |
Issue 2: Drug Leakage and Poor Retention
DSPC is chosen for its ability to form stable liposomes with low drug leakage due to its high phase transition temperature.[3] However, drug leakage can still occur, particularly during storage or in physiological conditions.
| Potential Cause | Recommended Solution |
| Suboptimal Lipid Composition | The inclusion of cholesterol is known to decrease the permeability of the lipid bilayer, thereby improving drug retention.[4] A DSPC:Cholesterol molar ratio of 55:45 is commonly used for stable liposomes. Ratios of 70:30 are also cited as providing a good balance of stability and flexibility.[4][5] |
| Improper Storage Temperature | For optimal long-term stability, DSPC formulations should be stored at 4°C.[4] This is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.[4] DSPC liposomes show significantly better drug retention at 4°C and 25°C compared to lipids with lower phase transition temperatures.[4] |
| Inadequate pH Control | The pH of the formulation should be maintained around 6.5 to minimize the rate of phospholipid hydrolysis.[4] |
| Lack of PEGylation | The addition of PEGylated lipids (e.g., DSPE-PEG2000) can enhance stability and reduce drug leakage.[4] |
Issue 3: Liposome Aggregation and Instability
Physical instability, such as aggregation and a significant increase in particle size during storage, can compromise the quality and efficacy of your DSPC formulation.
| Potential Cause | Recommended Solution |
| Inadequate Surface Charge | Insufficient electrostatic repulsion between liposomes can lead to aggregation.[4] The inclusion of charged phospholipids, such as distearoylphosphatidylglycerol (DSPG), can increase the zeta potential and enhance electrostatic repulsion between vesicles.[4] |
| High Liposome Concentration | Concentrated suspensions are more prone to aggregation.[4] If aggregation is observed, consider diluting the formulation.[4] |
| Inappropriate Buffer Composition | The pH and ionic strength of the buffer can impact liposome stability.[4] Ensure the buffer system is optimized for your specific formulation and maintains a stable pH during storage.[4] |
| Freeze-Thaw Cycles | Freezing without appropriate cryoprotectants can disrupt the liposome structure, leading to aggregation upon thawing.[4] For extended storage, consider freeze-drying (lyophilization) the liposomes in the presence of cryoprotectants like sucrose (B13894) or trehalose.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting lipid-to-drug ratio for DSPC formulations?
The optimal lipid-to-drug ratio is highly dependent on the specific drug and formulation but starting points can be found in the literature. For doxorubicin, drug-to-lipid ratios (wt/wt) of 0.047, 0.1, and 0.39 have been investigated.[6] For hydrophobic model compounds, D/L ratios of 0.01, 0.03, 0.1, and 0.2 (w/w) have been used.[7] It is crucial to experimentally determine the optimal ratio for your specific application.
Q2: How does the lipid composition, particularly the DSPC:Cholesterol ratio, affect drug loading?
Cholesterol plays a critical role in the stability and permeability of the lipid bilayer.[4] A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45. Other studies suggest that a 70:30 ratio of phospholipid to cholesterol provides a stable and controlled drug release.[5][8] Increasing cholesterol content can enhance membrane stability and reduce permeability, which can improve drug retention.[3][4] However, very high cholesterol levels can sometimes lead to lower drug loading and encapsulation.[9]
Q3: What are the key differences between passive and active drug loading for DSPC formulations?
-
Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, this involves dissolving the drug in the hydration buffer. For lipophilic drugs, the drug is co-dissolved with the lipids in the organic solvent.[1] Passive loading efficiency for hydrophilic drugs is often low (e.g., 1-5%).[1][10]
-
Active (Remote) Loading: This technique is used for ionizable drugs and involves loading the drug into pre-formed liposomes. A transmembrane gradient (e.g., pH or ion gradient) is created, which drives the drug into the aqueous core of the liposome where it is trapped.[1] This method can achieve very high encapsulation efficiencies, often approaching 100%.
Q4: How can I improve the batch-to-batch reproducibility of my DSPC formulation?
Inconsistent experimental conditions are a primary source of batch-to-batch variability.[1] To ensure reproducibility, it is crucial to maintain consistency in:
-
Lipid Film Uniformity: Ensure the lipid film is consistently thin and evenly distributed in each preparation.[1]
-
Hydration Conditions: The volume, temperature, and mixing speed during hydration should be kept constant.[1]
-
Sizing Parameters: For extrusion, the number of passes and the membrane pore size should be precisely controlled.[1]
Q5: What are the recommended storage conditions for DSPC liposomes?
For optimal long-term stability, DSPC formulations should be stored at 4°C.[4] This temperature is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.[4] To prevent potential oxidative degradation, store formulations in amber vials or protect them from light, and consider purging with an inert gas like nitrogen or argon.[4] Avoid freezing unless appropriate cryoprotectants are used, as freeze-thaw cycles can damage the liposomes.[4]
Experimental Protocols
Protocol 1: Thin-Film Hydration-Extrusion Method for Passive Drug Loading
This is a widely used method for preparing unilamellar vesicles with a defined size.[2]
-
Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (e.g., for a 55:45 molar ratio). If encapsulating a lipophilic drug, add it at this stage. b. Dissolve the lipids (and lipophilic drug) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.[2]
-
Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask. c. Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of residual solvent.
-
Hydration: a. Pre-heat the hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[2] For passive loading of a hydrophilic drug, dissolve the drug in this buffer. b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Vortex the flask to detach the lipid film from the glass wall, which results in the formation of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C). c. Load the MLV suspension into one of the extruder's syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).
-
Purification: a. To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Active (Remote) Loading of an Ionizable Drug
This protocol is suitable for weakly amphipathic drugs with ionizable groups.
-
Prepare Liposomes: a. Prepare empty liposomes using the thin-film hydration-extrusion method (Protocol 1), but use an acidic hydration buffer (e.g., citrate (B86180) buffer, pH 4).
-
Establish a pH Gradient: a. After extrusion, remove the external acidic buffer and replace it with a buffer of a higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size-exclusion chromatography.
-
Drug Incubation: a. Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C). b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio. c. Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become protonated and trapped in the acidic core.
-
Purification: a. Remove the unencapsulated drug using size-exclusion chromatography or dialysis.
Data Presentation
Table 1: Influence of Lipid Composition on DSPC Liposome Properties
| Lipid Composition (molar ratio) | Encapsulated Drug | Encapsulation Efficiency (%) | Key Finding | Reference |
| DSPC:Cholesterol (55:45) | Doxorubicin | >90% | High encapsulation efficiency with this standard formulation. | [3] |
| DSPC:DSPG:Chol (70:20:10) | Carboplatin | Highest among tested combinations | The inclusion of DSPG enhanced loading efficiency. | [8] |
| DSPC:Cholesterol (70:30) | Atenolol & Quinine | ~90% & ~88% respectively | This ratio provides a good balance of flexibility and stability for high encapsulation. | [5] |
| DSPC:Cholesterol | Dexamethasone | High | High cholesterol content led to stable displacement of the drug. | [8] |
Table 2: Typical Physicochemical Characteristics of DSPC Liposomes
| Parameter | Typical Value | Measurement Technique | Significance |
| Average Size | 100 - 150 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the width of the particle size distribution; lower values indicate a more homogenous population. |
| Zeta Potential | Neutral to slightly negative | Electrophoretic Light Scattering (ELS) | Can be modified by including charged lipids to prevent aggregation. |
| Encapsulation Efficiency (Passive) | Varies (often low) | Varies by drug | Dependent on drug properties and formulation parameters. |
| Encapsulation Efficiency (Active) | Can approach 100% | Varies by drug | Suitable for ionizable drugs. |
Visualizations
Caption: Workflow for DSPC liposome preparation via thin-film hydration and extrusion.
Caption: Mechanism of active (remote) drug loading using a pH gradient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. liposomes.ca [liposomes.ca]
- 7. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes[v1] | Preprints.org [preprints.org]
- 10. par.nsf.gov [par.nsf.gov]
Strategies to minimize drug leakage from DSPC liposomes.
Welcome to the technical support center for DSPC-based liposomal drug delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize drug leakage and optimize their liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: Why are my DSPC liposomes leaking the encapsulated drug?
A1: Drug leakage from DSPC liposomes can be attributed to several factors related to the formulation and storage conditions. Key considerations include:
-
Lipid Bilayer Permeability: The rigidity and phase transition temperature (Tc) of the lipid bilayer are crucial for drug retention. DSPC has a high Tc of approximately 55°C, which makes the bilayer rigid and less permeable at physiological temperatures (37°C).[1] However, improper formulation can compromise this stability.
-
Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. It modulates membrane fluidity and reduces permeability, thereby minimizing drug leakage.[2] An inappropriate DSPC to cholesterol ratio can lead to a less stable membrane.
-
Drug-to-Lipid Ratio: A high drug-to-lipid ratio can, in some cases, lead to drug precipitation within the liposome (B1194612), which may distort the vesicle morphology and induce membrane defects, causing leakage.[3][4] Conversely, for drugs that precipitate upon encapsulation, a higher drug-to-lipid ratio can sometimes enhance retention.[3][4]
-
Drug Loading Method: The method of drug encapsulation significantly impacts retention. Passive loading often results in lower encapsulation efficiency and higher leakage compared to active or remote loading techniques.[5]
-
Storage and Experimental Conditions: Factors such as temperature, pH of the surrounding buffer, and the presence of serum proteins can influence liposome stability and drug leakage.[6][7] Freeze-thaw cycles without appropriate cryoprotectants can also disrupt liposome integrity.[8][9]
Q2: How can I improve the retention of my hydrophilic drug in DSPC liposomes?
A2: To enhance the retention of hydrophilic drugs, consider the following strategies:
-
Optimize Cholesterol Content: Incorporating cholesterol into your DSPC liposome formulation is essential. A common molar ratio to start with is DSPC:Cholesterol at 55:45 or 2:1.[1] Cholesterol increases the packing of the lipid bilayer, reducing its permeability to water-soluble molecules.[2]
-
Employ Active (Remote) Loading: For ionizable hydrophilic drugs, active loading is highly effective. This technique uses a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the liposome's aqueous core, where it gets trapped, often in a precipitated or aggregated form.[10][11] This method can achieve encapsulation efficiencies approaching 100% and significantly reduces leakage.
-
Lyophilization with Cryoprotectants: For long-term storage, lyophilization (freeze-drying) can prevent drug leakage. It is crucial to use cryoprotectants like sucrose (B13894) or trehalose (B1683222) to maintain the liposome's structural integrity during the freezing and drying processes.[9][12][13]
Q3: What is the ideal drug-to-lipid ratio to minimize leakage?
A3: The optimal drug-to-lipid ratio is drug-dependent. For some drugs, such as doxorubicin (B1662922), increasing the drug-to-lipid ratio can dramatically enhance drug retention.[3][4] This is often because the drug precipitates inside the liposome at higher concentrations, effectively immobilizing it.[3][4] However, excessively high ratios can lead to reduced loading efficiency and potential membrane disruption.[3][4] It is recommended to empirically determine the optimal ratio for your specific drug by testing a range of drug-to-lipid ratios and evaluating both encapsulation efficiency and drug retention over time.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Loading Method | For ionizable drugs, switch from passive loading to an active (remote) loading method using a pH or ammonium (B1175870) sulfate (B86663) gradient.[10] | Increased encapsulation efficiency, potentially approaching 100%. |
| Incorrect pH or Buffer System | Ensure the pH of the external buffer during active loading is appropriate to maintain the transmembrane gradient. For example, when loading a weakly basic drug using a pH gradient, the exterior pH should be higher than the interior pH. | Improved drug uptake and encapsulation. |
| Inappropriate Drug-to-Lipid Ratio | Systematically vary the initial drug-to-lipid ratio. Very high ratios can sometimes lead to lower loading efficiencies.[3][4] | Identification of the optimal ratio for maximum encapsulation. |
Problem 2: Rapid Drug Leakage During In Vitro Release Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Bilayer Rigidity | Increase the molar ratio of cholesterol in the formulation. Ratios between 30-50 mol% are commonly used to enhance membrane stability.[14][15] A DSPC:Cholesterol ratio of 55:45 is a good starting point. | Decreased membrane permeability and slower drug release.[16] |
| Drug Precipitation and Membrane Disruption | For drugs that crystallize at high concentrations, a very high drug-to-lipid ratio might induce membrane stress.[3][4] Try slightly lowering the drug-to-lipid ratio. | Reduced membrane stress and potentially slower leakage, although this can be counterintuitive for some drugs. |
| Inappropriate Assay Conditions | Ensure the release assay is performed under sink conditions and at a physiologically relevant temperature (e.g., 37°C).[1] Also, consider the effect of serum proteins in your release medium, as they can sometimes increase leakage.[7] | More accurate and reproducible in vitro release data. |
Quantitative Data Summary
Table 1: Comparison of Drug Retention in Different Liposome Formulations
| Liposome Composition (with 21% Cholesterol) | Encapsulation Efficiency (%) (Inulin) | Drug Retention (48h @ 37°C) (%) |
| DSPC | 2.95 ± 0.3 | 85.2 ± 10.1 |
| DPPC | 2.13 ± 0.04 | 60.8 ± 8.9 |
| DMPC | 2.25 ± 0.3 | 53.8 ± 4.3 |
| Data derived from a study using sonication for size reduction. Extruded liposomes are typically smaller and more uniform.[1][17][18] |
Table 2: Effect of Drug-to-Lipid (D/L) Ratio on Doxorubicin Release from DSPC/Cholesterol Liposomes
| Drug-to-Lipid Ratio (wt/wt) | Release Half-Life (minutes) |
| 0.047 | ~38 |
| 0.39 | ~239 |
| A greater than 6-fold increase in drug retention was observed by increasing the D/L ratio.[3][4] |
Experimental Protocols
Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). For passive loading, the drug is dissolved in this buffer. For active loading, an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) is often used.
-
Add the warm buffer to the lipid film and vortex to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Pass the MLV suspension through the membrane for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.
-
Protocol 2: Active (Remote) Loading of a Weakly Basic Drug using a pH Gradient
-
Establish pH Gradient:
-
Prepare DSPC liposomes using an acidic hydration buffer (e.g., citrate buffer, pH 4.0) as described in Protocol 1.
-
After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4) using size-exclusion chromatography or dialysis.
-
-
Drug Incubation:
-
Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).
-
Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become protonated and trapped in the acidic core.
-
-
Purification:
-
Remove the unencapsulated drug using size-exclusion chromatography or dialysis.
-
Protocol 3: In Vitro Drug Release Assay (Dialysis Method)
-
Preparation:
-
Place a known volume and concentration of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that retains the liposomes but allows the free drug to pass through.[1]
-
Place the dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) pre-warmed to the desired temperature (e.g., 37°C). Stir the buffer to maintain sink conditions.[1]
-
-
Sampling:
-
Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[1]
-
At the end of the experiment, disrupt the liposomes remaining in the dialysis bag with a detergent (e.g., Triton X-100) to determine the total initial amount of encapsulated drug.[1]
-
-
Calculation:
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag.[1]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing drug-loaded DSPC liposomes.
Caption: Key factors influencing drug retention and stability in DSPC liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. liposomes.ca [liposomes.ca]
- 4. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Active Loading Technology - CD Formulation [formulationbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Leakage Kinetics of the Liposomal Chemotherapeutic Agent Doxil: The Role of Dissolution, Protonation, and Passive Transport, and Implications for Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing cryoprotective activity and drug leakage from liposomes after freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: DSPC Vesicle Stability with Charged Lipids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) vesicles incorporating charged lipids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incorporating charged lipids into my DSPC vesicle formulation?
A1: Incorporating charged lipids into your DSPC vesicle formulation serves several key purposes. Primarily, it enhances colloidal stability by introducing electrostatic repulsion between vesicles, which helps prevent aggregation. Cationic lipids, such as DOTAP, can facilitate the formation of stable, small unilamellar vesicles.[1][2] The inclusion of charged lipids also allows for the modulation of the vesicle's surface charge, which can be critical for drug delivery applications, including targeting specific cells or tissues.
Q2: How does the concentration of charged lipids affect the zeta potential of my DSPC vesicles?
A2: The zeta potential of DSPC vesicles generally increases with the addition of charged lipids. Studies have shown a near-linear increase in zeta potential with the addition of up to 8 mol% of anionic (like DOPS) or cationic (like DOTAP) lipids.[3] However, this effect can plateau at higher concentrations, meaning that simply increasing the amount of charged lipid beyond a certain point may not result in a proportionally higher zeta potential.[3]
Q3: What is the significance of DSPC's high phase transition temperature (Tc) when formulating vesicles with charged lipids?
A3: DSPC has a high phase transition temperature (Tc) of approximately 55°C.[4] This means that at physiological temperatures (around 37°C), DSPC-based membranes are in a rigid, well-ordered gel phase.[4] This rigidity is crucial for creating stable vesicles with low permeability, which minimizes premature leakage of encapsulated drugs.[4] When preparing vesicles, it is essential to perform hydration and extrusion steps at a temperature above the Tc of DSPC (e.g., 60-65°C) to ensure the lipids are in a fluid state and can form a homogenous mixture.[5]
Q4: Can I include cholesterol in my charged DSPC vesicle formulation?
A4: Yes, and it is highly recommended. Cholesterol plays a critical role in the stability of liposome (B1194612) formulations.[6][7] It helps to regulate the fluidity and organization of the lipid bilayer, which can enhance stability and control drug release.[8] A common and effective molar ratio for stable liposomes is a 70:30% ratio of DSPC to cholesterol.[6][7]
Q5: How does PEGylation affect the stability of charged DSPC vesicles?
A5: Incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylation) into charged DSPC vesicle formulations can significantly enhance their stability, particularly in biological systems. For cationic liposomes, which can be rapidly cleared from circulation, PEGylation can extend their circulation half-lives.[9] It has been demonstrated that highly charged and highly PEGylated cationic liposomes can be designed to exhibit both extended circulation times and tumor vascular targeting properties.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate aggregation or precipitation during formulation. | 1. Suboptimal Hydration Temperature: Hydration below the Tc of DSPC can lead to incomplete lipid mixing. 2. Insufficient Electrostatic Repulsion: The concentration of the charged lipid may be too low to prevent aggregation. 3. High Lipid Concentration: Very high lipid concentrations can increase the likelihood of aggregation.[10] | 1. Ensure the hydration of the lipid film is performed at a temperature above the Tc of DSPC (e.g., 60-65°C).[5] 2. Increase the molar percentage of the charged lipid in your formulation. 3. Consider preparing your vesicles at a lower lipid concentration.[10] |
| Increase in particle size and Polydispersity Index (PDI) during storage. | 1. Formulation Instability: This can be due to lipid hydrolysis or suboptimal storage conditions.[5] 2. Inadequate Storage Temperature: Storing below the Tc for extended periods can lead to structural changes.[10] 3. Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can impact vesicle stability.[10] | 1. Optimize your formulation, potentially by adjusting the lipid ratios or including stabilizers like cholesterol. 2. Store vesicles at an appropriate temperature, typically 4°C, and monitor for any signs of instability over time.[10] 3. Use a buffer with a pH close to neutral and appropriate ionic strength for your specific formulation. |
| Low encapsulation efficiency. | 1. Passive Loading Issues: For hydrophilic drugs, passive loading efficiency can be low and dependent on drug properties. 2. Drug-Lipid Interactions: The physicochemical properties of the drug can influence its interaction with the lipid bilayer. | 1. Consider using active loading techniques, such as creating a pH gradient, which can approach 100% encapsulation efficiency. 2. Evaluate the compatibility of your drug with the chosen lipid composition. |
| Vesicles are not forming unilamellar structures. | 1. Incomplete Extrusion: An insufficient number of passes through the extruder can result in a heterogeneous population of multilamellar vesicles (MLVs). | 1. Ensure the MLV suspension is passed through the extruder membrane for an odd number of passes (e.g., 11-21 times) to promote the formation of unilamellar vesicles. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on charged DSPC vesicles.
Table 1: Physicochemical Properties of Charged DSPC Vesicles
| Lipid Composition (molar ratio) | Vesicle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:Cholesterol (7:2) | Neutral | 312.08 ± 24.08 | 0.47 ± 0.79 | - | [11] |
| DSPC:Cholesterol:Stearylamine (SA) (7:2:2) | Cationic | 212 ± 7.58 | 0.39 ± 0.21 | +51.8 ± 7.05 | [11] |
| DSPC:Cholesterol:Phosphatidic Acid (PA) (7:2:2) | Anionic | 414.2 ± 94.01 | 0.36 ± 0.74 | - | [11] |
| DSPC:Cholesterol (70:30) | Neutral | - | - | - | [12] |
| DSPC:DSPG:Cholesterol (65:10:25) | Anionic | ~200 | - | ~ -50 | [12] |
| DSPC:DOTAP:Cholesterol (65:10:25) | Cationic | ~200 | - | ~ +56 | [12] |
Table 2: Effect of PEGylation on Cationic DSPC Vesicle Circulation Half-Life
| Cationic Lipid (50 mol%) | DSPE-PEG(2000) (mol%) | Circulation Half-Life (h) | Reference |
| DODAC | 20 | 6.5 - 12.5 | [9] |
| DC-CHOL | 20 | 6.5 - 12.5 | [9] |
Experimental Protocols
Protocol 1: Preparation of Charged DSPC Vesicles by Lipid Film Hydration and Extrusion
This protocol describes a widely used method for producing unilamellar vesicles of a defined size.
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and the desired charged lipid (e.g., DOTAP or DSPG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45, with the charged lipid added at the desired molar percentage.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Gently agitate or vortex the flask to detach the lipid film from the glass wall, allowing it to swell and form a milky suspension of multilamellar vesicles (MLVs). This process can take 30 minutes to 1 hour.[5]
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles of a more uniform size.
-
-
Characterization:
-
Measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge by measuring the zeta potential.
-
Visualizations
Caption: Workflow for Preparing and Characterizing Charged DSPC Vesicles.
Caption: Key Factors Influencing the Stability of Charged DSPC Vesicles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Properties of mixed DOTAP-DPPC bilayer membranes as reported by differential scanning calorimetry and dynamic light scattering measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How well can you tailor the charge of lipid vesicles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Charge on Separation of Liposomes upon Stagnation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DSPC vs. DPPC for Liposomal Drug Delivery
For researchers, scientists, and drug development professionals, the choice of phospholipids (B1166683) is a critical determinant of a liposomal formulation's success. Among the most common choices are 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This guide provides an objective comparison of their performance in liposomal drug delivery, supported by experimental data, to inform your formulation decisions.
Core Physicochemical Differences
The primary distinction between DSPC and DPPC lies in the length of their saturated acyl chains: DSPC has an 18-carbon stearoyl chain, while DPPC has a 16-carbon palmitoyl (B13399708) chain. This seemingly small difference has a significant impact on the phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
At the physiological temperature of 37°C, DSPC liposomes exist in a highly ordered and rigid gel state, whereas DPPC liposomes are closer to their Tm, resulting in a less rigid membrane.[1] This fundamental difference governs their performance in drug encapsulation, stability, and release kinetics.
Performance in Liposomal Formulations: A Data-Driven Comparison
The following tables summarize quantitative data from various studies, comparing the performance of DSPC and DPPC in key aspects of liposomal drug delivery.
Table 1: Encapsulation Efficiency (%)
| Encapsulated Drug | DSPC-based Liposomes | DPPC-based Liposomes | Key Observations |
| Inulin | 2.95%[1][5][6][7] | 2.13%[1][5][6] | DSPC liposomes showed a higher encapsulation efficiency for the hydrophilic polysaccharide, inulin.[5][6][7] |
| Doxorubicin | >90% (with Cholesterol)[1] | Not directly compared | DSPC in combination with cholesterol provides high encapsulation for doxorubicin.[1] |
| Protein (SOD) | Lower than DPPC | ~20% higher than DSPC | For the protein Superoxide Dismutase (SOD), DPPC liposomes exhibited a significantly higher encapsulation efficiency.[8] |
Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the drug being encapsulated.
Table 2: Stability and Drug Retention
| Parameter | DSPC Liposomes | DPPC Liposomes | Conditions |
| Drug Leakage (4 Weeks) | ~45%[1][2] | ~90%[1][2] | Stored at 37°C[1][2] |
| Drug Retention (48 Hours) | 85.2%[1][5][6][7] | 60.8% (after 24h)[1][5][6][7] | Incubated at 37°C in PBS[5][6][7] |
| Fluorophore Release (4 Weeks) | ~50% | ~90% | Incubated at 37°C[9] |
DSPC liposomes consistently demonstrate superior stability and drug retention at physiological temperatures, which is a direct consequence of their higher phase transition temperature.[1][2]
Table 3: In Vitro Drug Release
| Drug | DSPC Liposomes | DPPC Liposomes | Time |
| Aquated Cisplatin | ~2%[1] | ~7%[1] | 72 hours[1] |
The rigid nature of the DSPC bilayer leads to a slower, more sustained release of the encapsulated drug, a desirable characteristic for many long-acting formulations.[1]
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Stability of DSPC and DMPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
The selection of phospholipids (B1166683) is a critical determinant of a liposomal formulation's success, directly influencing its stability, drug retention capabilities, and overall performance as a drug delivery vehicle. Among the most commonly used saturated phospholipids are 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). This guide provides an objective, data-driven comparison of their in vitro stability, offering insights to aid in the rational design of liposomal drug carriers.
Core Physicochemical Differences
The primary distinction between DSPC and DMPC lies in the length of their saturated acyl chains. DSPC possesses an 18-carbon stearoyl chain (C18), while DMPC has a shorter 14-carbon myristoyl chain (C14). This structural difference significantly impacts the phase transition temperature (Tc)—the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
| Phospholipid | Acyl Chain Length | Phase Transition Temperature (Tc) |
| DSPC | C18:0 | ~55°C[1] |
| DMPC | C14:0 | ~23°C[2] |
Table 1: Key Physicochemical Properties of DSPC and DMPC.
The higher Tc of DSPC means that at physiological temperature (37°C), its bilayer is in the rigid gel phase, whereas the DMPC bilayer is in the more permeable fluid phase.[2][3][4] This fundamental difference is the primary driver of the observed variations in their stability.
Data Presentation: Stability Comparison
The in vitro stability of liposomes is a multifaceted parameter, commonly assessed by measuring changes in particle size, polydispersity, and, most critically, the formulation's ability to retain its encapsulated cargo over time.
Drug Retention and Leakage
Drug retention is arguably the most crucial indicator of liposome (B1194612) stability. Studies consistently demonstrate that DSPC liposomes exhibit significantly lower leakage rates and greater drug retention compared to their DMPC counterparts, especially at physiological temperatures.[2][3][4][5]
| Liposome Composition | Temperature | Time | Drug Retention (%) | Reference |
| DSPC (+21% Cholesterol) | 37°C | 48 hr | 85.2 ± 10.1 | [2][3][4] |
| DMPC (+21% Cholesterol) | 37°C | 15 min | 53.8 ± 4.3 | [3][4] |
| DMPC (+21% Cholesterol) | 37°C | 48 hr | 47.3 ± 6.9 | [2] |
| DSPC (Aquated Cisplatin) | 37°C | 72 hr | ~98% | [5] |
| DMPC (Aquated Cisplatin) | 37°C | 6 hr | ~80% | [5] |
| DMPC (Aquated Cisplatin) | 37°C | 72 hr | ~75% | [5] |
Table 2: Comparative Drug Retention of DSPC and DMPC Liposomes.
The data clearly indicates that DMPC liposomes show a significant, rapid loss of encapsulated material, while DSPC liposomes maintain a high percentage of their payload over extended periods. This is attributed to the reduced permeability of the DSPC bilayer when in the gel phase.[2][3]
Particle Size and Polydispersity Index (PDI)
Physical stability also relates to the consistency of particle size and the uniformity of the liposome population (PDI). Aggregation or fusion of vesicles leads to an increase in size and PDI, which can compromise the in vivo fate of the drug carrier. While both lipids can form stable liposomes, DSPC formulations generally exhibit better long-term physical stability.
| Liposome Composition | Initial Size (nm) | Initial PDI | Size after 14 days (nm) | PDI after 14 days | Reference |
| DSPC /Cholesterol/Celastrol | ~104 | < 0.2 | Maintained | Maintained | [6] |
| DOPC */Cholesterol/Celastrol | ~75 | < 0.2 | Increased by ~20 nm | > 0.2 | [6] |
Table 3: Physical Stability of DSPC Liposomes. (Note: Direct comparative data for DMPC over time was limited in the search results, but the stability of DSPC is highlighted. *DOPC is an unsaturated lipid shown for comparison of instability).
DSPC liposomes maintained their initial size and PDI over a two-week period, whereas less stable formulations showed signs of aggregation.[6] Storing DSPC liposomes at 4°C, well below their Tc, is recommended to ensure long-term physical stability.[1]
Zeta Potential
Zeta potential measures the surface charge of the liposomes, which is a key predictor of colloidal stability. A higher magnitude of zeta potential (either positive or negative) generally indicates greater electrostatic repulsion between particles, preventing aggregation.[7] The inclusion of charged lipids can enhance this stability.
| Liposome Composition | Zeta Potential (mV) | Reference |
| DSPC (100%) | +0.79 ± 0.11 | [8] |
| DSPC /Cholesterol (70:30) | -0.71 ± 0.18 | [8] |
| DMPC (100%) | +0.87 ± 0.12 | [8] |
| DMPC /Cholesterol (70:30) | -0.50 ± 0.13 | [8] |
| DSPC Liposomes | ~ -10 | [6] |
Table 4: Representative Zeta Potential Values for DSPC and DMPC Liposomes.
Pure DSPC and DMPC liposomes exhibit a near-neutral charge. The addition of cholesterol can slightly alter the surface charge.[8] For enhanced stability against aggregation, incorporating charged lipids into the formulation is a common and effective strategy.[1]
Experimental Protocols
Reproducible and reliable data is contingent on meticulous experimental execution. The following are detailed protocols for the key experiments cited in this guide.
Liposome Preparation: Thin-Film Hydration
The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[9][10]
Methodology:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC or DMPC, with or without cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask. Ensure a clear, homogeneous solution is formed.[11][12][13]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This deposits a thin, uniform lipid film on the inner wall of the flask.[9]
-
Drying: Place the flask under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[12][13]
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline or a solution containing the hydrophilic drug to be encapsulated) to the flask. The hydration temperature must be above the Tc of the lipid with the highest transition temperature (e.g., >55°C for DSPC).[12][13]
-
Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing or using the rotary evaporator without vacuum) to allow the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).[10][13]
-
Sizing (Downsizing): To produce smaller, unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, the MLV suspension is downsized. This is typically achieved by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.[12]
Particle Size, PDI, and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI of liposomes. Zeta potential is commonly measured using Laser Doppler Velocimetry.[14]
Methodology:
-
Sample Preparation: Dilute the liposome suspension in a suitable low-conductivity buffer (e.g., 10 mM NaCl or PBS) to achieve an optimal scattering intensity.[15] For zeta potential measurements, samples are often diluted 1-in-10 with PBS.[14]
-
Instrument Setup: Use a Zetasizer or similar instrument. Equilibrate the instrument to the desired temperature (typically 25°C).[14]
-
Size and PDI Measurement:
-
Load approximately 1 mL of the diluted sample into a cuvette.
-
Place the cuvette in the instrument.
-
The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
The diffusion coefficients are calculated and then converted into a size distribution and PDI using the Stokes-Einstein equation.[14]
-
-
Zeta Potential Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[15]
-
The instrument applies an electric field across the sample.
-
Charged particles migrate towards the oppositely charged electrode.
-
The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential.[14][15]
-
In Vitro Stability: Calcein (B42510) Leakage Assay
This assay is a classic method to quantify the integrity and permeability of the liposomal membrane by monitoring the leakage of an encapsulated fluorescent dye.[16]
Methodology:
-
Preparation of Calcein-Loaded Liposomes: Prepare liposomes using the thin-film hydration method (Protocol 1), but use a self-quenching concentration of calcein (e.g., 70 mM) in the hydration buffer.[17][18]
-
Purification: Remove the unencapsulated, free calcein from the liposome suspension. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis.[16][17] The liposomes will elute first.
-
Fluorescence Measurement:
-
Dilute the purified calcein-loaded liposomes in buffer to a suitable volume in a cuvette or 96-well plate.
-
Measure the initial fluorescence (I₀) using a fluorometer with excitation and emission wavelengths set to ~490 nm and ~520 nm, respectively.[17] The fluorescence should be low due to self-quenching.
-
-
Monitoring Leakage:
-
Incubate the liposome suspension under the desired conditions (e.g., 37°C).
-
At various time points, measure the fluorescence intensity (Iₜ). An increase in fluorescence indicates leakage of calcein from the vesicles into the external buffer, where it becomes de-quenched and fluorescent.
-
-
Determining Maximum Leakage: After the final time point, add a detergent such as Triton X-100 (to a final concentration of ~0.1%) to completely lyse all liposomes.[17] Measure the maximum fluorescence (I_max).
-
Calculation: Calculate the percentage of leakage at each time point using the following formula:
-
% Leakage = [(Iₜ - I₀) / (I_max - I₀)] * 100 [17]
-
Visualization of Workflows and Relationships
Conclusion
The experimental data unequivocally demonstrates that DSPC liposomes offer superior in vitro stability compared to DMPC liposomes. This enhanced stability is a direct consequence of DSPC's longer C18 acyl chains, which result in a higher phase transition temperature (~55°C).[1][2] At physiological temperature, the DSPC bilayer exists in a tightly packed, rigid gel state, which significantly reduces the permeability of the membrane to encapsulated molecules.[2][3][4] Consequently, DSPC liposomes exhibit excellent drug retention profiles, making them a preferred choice for applications requiring prolonged circulation times and minimal premature drug release.
Conversely, DMPC's lower Tc (~23°C) means its bilayer is in a fluid, more disordered state at 37°C, leading to a more permeable membrane and rapid leakage of encapsulated contents.[2][3][4] While this may be disadvantageous for many applications, it could potentially be exploited for formulations where rapid drug release is desired.
For drug development professionals seeking to create stable, robust liposomal carriers with high drug retention, DSPC is the demonstrably superior choice over DMPC. This guide provides the foundational data and methodologies to support this critical formulation decision.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 8. scispace.com [scispace.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcein leakage assay [bio-protocol.org]
- 18. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
A Head-to-Head Comparison of DSPC and Soy PC in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate phospholipids (B1166683) is a critical determinant of the efficacy, stability, and in vivo performance of lipid-based drug delivery systems. Among the myriad of choices, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and soy phosphatidylcholine (Soy PC) are two commonly employed phospholipids, each imparting distinct characteristics to the final formulation. This guide provides an objective, data-driven comparison of DSPC and Soy PC to aid in the rational design of lipid-based formulations.
Executive Summary
DSPC, a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C, forms rigid and stable lipid bilayers at physiological temperatures.[1] This structural integrity leads to superior drug retention, enhanced stability, and controlled-release profiles, making it a preferred choice for long-circulating liposomes and lipid nanoparticles (LNPs).[1] In contrast, Soy PC is a natural mixture of phospholipids containing both saturated and unsaturated acyl chains, resulting in a more fluid and less-ordered membrane. This fluidity can be advantageous for certain applications but often leads to higher drug leakage and reduced stability compared to DSPC-based formulations.
Physicochemical Properties: A Comparative Analysis
The fundamental differences in the molecular structure of DSPC and Soy PC directly translate to distinct physicochemical properties of the resulting liposomes.
Structural Differences and Their Implications
The structural disparity between DSPC and Soy PC is the primary determinant of their differing performance in formulations. DSPC possesses two saturated 18-carbon stearoyl chains, leading to a highly ordered and tightly packed lipid bilayer in the gel state at physiological temperatures. Conversely, Soy PC is a heterogeneous mixture of phospholipids with varying acyl chain lengths and degrees of saturation, resulting in a more loosely packed and fluid bilayer in the liquid-crystalline state.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance parameters of DSPC and Soy PC in liposomal formulations. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and the data presented is a synthesis from various studies.
Table 1: Physicochemical Characteristics of DSPC and Soy PC Liposomes
| Parameter | DSPC-based Liposomes | Soy PC-based Liposomes | Key Differences & Implications |
| Particle Size (nm) | Typically 80 - 200 | Typically 50 - 300[2] | Size is highly dependent on the preparation method (e.g., extrusion). Both can be formulated in the desired size range. |
| Polydispersity Index (PDI) | Generally < 0.2 | Can be broader, > 0.3, depending on the purity of Soy PC.[2] | DSPC often yields more homogenous populations. A lower PDI is desirable for consistent in vivo performance. |
| Zeta Potential (mV) | Near-neutral to slightly negative.[3] | Can be anionic (-17.25 mV) or cationic (58.23 mV) depending on the purity and source of Soy PC.[2][4] | Surface charge influences stability (aggregation) and interaction with biological systems. |
| Phase Transition Temp (Tc) | ~55°C[1] | Below 0°C | DSPC is in a rigid gel state at physiological temperature, while Soy PC is in a fluid liquid-crystalline state.[1] |
Table 2: Performance in Drug Delivery Applications
| Performance Metric | DSPC-based Liposomes | Soy PC-based Liposomes | Key Differences & Implications |
| Encapsulation Efficiency (EE%) | Generally high, especially for hydrophilic drugs (e.g., >85% for doxorubicin).[5] | Variable, often lower than DSPC, especially for small hydrophilic molecules due to higher membrane fluidity. Can be high for lipophilic drugs. | The rigid DSPC bilayer provides better retention of encapsulated molecules. |
| In Vitro Drug Release | Slow and sustained.[3] | Biphasic, with an initial burst release followed by a slower release.[6] | DSPC is more suitable for controlled-release formulations. |
| Stability (Drug Leakage) | Low drug leakage over time.[7][8] | Higher drug leakage compared to DSPC, especially at physiological temperatures. | DSPC formulations exhibit superior stability and longer shelf-life. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative analysis of formulation performance.
Liposome (B1194612) Preparation: Thin-Film Hydration Followed by Extrusion
This is a common and robust method for producing unilamellar liposomes with a defined size.
Workflow Diagram:
Detailed Steps:
-
Lipid Dissolution: DSPC or Soy PC, along with cholesterol (a common additive to modulate membrane fluidity and stability), are dissolved in a suitable organic solvent (e.g., chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the Tc of the lipid (i.e., >55°C for DSPC). For hydrophilic drug encapsulation, the drug is dissolved in the hydration buffer. For lipophilic drugs, they are co-dissolved with the lipids in the organic solvent.
-
Size Reduction (Extrusion): The resulting multilamellar vesicles (MLVs) are subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a narrow size distribution.
-
Purification: Unencapsulated drug is removed from the liposome suspension by methods such as size exclusion chromatography or dialysis.
Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: A diluted liposome suspension is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine the hydrodynamic diameter and the PDI, which is a measure of the size distribution homogeneity.
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: The liposome suspension is subjected to an electric field, and the velocity of the particles is measured. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge of the liposomes and predicts their colloidal stability.
3. Encapsulation Efficiency (EE%) Determination:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
The liposome formulation is first separated from the unencapsulated (free) drug using techniques like size exclusion chromatography or centrifugal ultrafiltration.
-
The liposomes are then lysed using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.
-
The concentration of the encapsulated drug is quantified using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Conclusion
The choice between DSPC and Soy PC for a given formulation is dictated by the specific requirements of the drug delivery system. DSPC is the superior choice when high stability, low drug leakage, and a sustained-release profile are paramount. Its well-defined and reproducible properties make it a cornerstone of many clinically approved liposomal drugs. Soy PC, while more cost-effective, offers a more fluid membrane, which may be beneficial for certain applications but comes at the cost of reduced stability and potentially lower encapsulation efficiency for small, hydrophilic drugs. For researchers and drug development professionals, a thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is essential for the successful design and development of effective lipid-based formulations.
References
- 1. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Soy Lecithin-Derived Liposomal Delivery Systems: Surface Modification and Current Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to HPLC-Based Quantification of Distearoylphosphatidylcholine (DSPC) in Lipid Mixtures
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a critical component in advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs) for therapeutics like mRNA vaccines.[1] Its high phase transition temperature imparts rigidity and stability to these nanocarriers at physiological temperatures.[2] Accurate quantification of DSPC within lipid mixtures is paramount during formulation development, manufacturing, and quality control to ensure product consistency, stability, and efficacy.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with universal detectors against the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for DSPC quantification. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying individual lipid components in a mixture.[3] For lipids like DSPC that lack a UV chromophore, universal detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are essential.[4][5] The CAD offers a nearly uniform response for all non-volatile analytes, making it a robust choice for routine quality control.[6][7]
Experimental Protocol: HPLC-CAD
This protocol outlines a typical Reverse-Phase (RP-HPLC) method for the quantification of DSPC in a lipid nanoparticle formulation.
1. Instrumentation:
-
UHPLC or HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
2. Reagents and Materials:
-
DSPC reference standard.
-
Other lipid standards (e.g., cholesterol, PEGylated lipid, ionizable lipid) as required.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or Trifluoroacetic acid (TFA).
-
Sample diluent: Ethanol (B145695) or a Methanol/Chloroform mixture.[4][10]
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual lipid stock solutions (e.g., 10 mg/mL) in the appropriate solvent (e.g., Methanol/Chloroform 1:1 v/v for DSPC).[3][10]
-
Calibration Standards: Create a series of calibration standards by diluting the stock solutions with the sample diluent to cover the desired concentration range (e.g., 20-200 mg/L).[3]
-
Sample Preparation: To analyze lipid components in LNPs, the nanoparticles must be disrupted. This is typically achieved by diluting the LNP sample at least 4-fold with an organic solvent like ethanol to release the individual lipids and bring concentrations within the linear range of the assay.[3][4]
4. Chromatographic & Detector Conditions:
| Parameter | Typical Condition |
| Column | Reversed-phase C8 or C18 Column (e.g., 2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA[11] |
| Mobile Phase B | Acetonitrile/Methanol mixture[12] |
| Gradient Elution | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is used to resolve all lipid species.[8][13] |
| Flow Rate | 0.5 - 1.0 mL/min[14] |
| Column Temperature | 40-50°C[15] |
| Injection Volume | 2 - 10 µL[3][12] |
| CAD Nebulizer | Nitrogen gas at a specified flow rate (e.g., 4 L/min)[16] |
| CAD Evaporation Temp. | 35-40°C[9][16] |
5. Quantification:
-
A calibration curve is generated by plotting the log of the peak area versus the log of the concentration for the DSPC standards.[7]
-
The concentration of DSPC in the unknown samples is determined by interpolating their peak areas from this curve.
Performance Data: HPLC-CAD
The following table summarizes typical performance characteristics for the HPLC-CAD method based on published data.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995[17] |
| Accuracy (% Recovery) | 96% - 101%[9][14] |
| Precision (% RSD) | < 5%[14][18] |
| Limit of Quantification (LOQ) | ~0.5 - 2.5 µg/mL[18] |
Workflow Diagram: HPLC-CAD Quantification
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-CAD, making it the preferred method for analyzing samples in complex biological matrices or when very low detection limits are required.[4][15] The technique uses a mass spectrometer to specifically monitor for a precursor ion (the intact DSPC molecule) and a specific fragment ion, a transition that is unique to the analyte of interest.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UHPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]
2. Reagents and Materials:
-
As per HPLC-CAD method.
-
Isotopically labeled internal standard (IS) for DSPC (if available) for most accurate quantification.
3. Standard and Sample Preparation:
-
Preparation of calibration standards and samples is similar to the HPLC-CAD method.
-
For quantification using an internal standard, a known amount of the IS is spiked into all standards and samples before analysis.[4]
4. LC-MS/MS Conditions:
| Parameter | Typical Condition |
| Column | Reversed-phase C4 or C18 Column[15] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid[15] |
| Flow Rate | 0.3 - 0.5 mL/min[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[19] |
| DSPC MRM Transition | Q1 (Precursor Ion): 790.8 m/z → Q3 (Product Ion): 184.1 m/z[19] |
| Collision Energy | Optimized for the specific instrument and analyte. |
5. Quantification:
-
The peak area ratio of the DSPC analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting this peak area ratio against the concentration of the calibration standards.
-
The concentration of DSPC in the samples is determined from this curve.[15]
Performance Data: LC-MS/MS
| Parameter | Typical Performance |
| Linearity | Excellent over a wide dynamic range (e.g., 1-8 pmol injected)[19] |
| Accuracy (% Recovery) | Typically within 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | As low as 5 pg/µL (25 pg on column)[10] |
Workflow Diagram: LC-MS/MS Quantification
Comparison of Analytical Methods
The choice between HPLC-CAD and LC-MS/MS depends on the specific analytical requirements, such as the need for sensitivity, the complexity of the sample matrix, and the intended application (e.g., routine QC vs. bioanalysis).
| Feature | HPLC-CAD | LC-MS/MS |
| Principle | Separation by HPLC, detection of charged aerosolized particles of any non-volatile analyte.[5] | Separation by LC, detection based on specific mass-to-charge ratio transitions.[20] |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish components. | Very High. Can distinguish compounds with the same retention time but different masses.[15] |
| Sensitivity | Good. LOQ typically in the low µg/mL range.[18] | Excellent. LOD can be in the low ng/mL or pg/µL range.[10][21] |
| Dynamic Range | ~2-3 orders of magnitude (non-linear response often requires log-log fit).[5][6] | ~4+ orders of magnitude. |
| Application | Ideal for formulation analysis, quality control, and stability testing.[9][17] | Ideal for complex matrices (e.g., plasma, serum), metabolite identification, and low-level impurity analysis.[4][21] |
| Complexity | Relatively simple and robust. | More complex instrumentation and method development. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Conclusion
Both HPLC-CAD and LC-MS/MS are powerful and reliable methods for the quantification of DSPC in lipid mixtures.
-
HPLC-CAD is a robust, cost-effective, and sufficiently sensitive method for routine analysis of pharmaceutical formulations, making it an excellent choice for quality control and stability studies where DSPC concentrations are relatively high.[14]
-
LC-MS/MS is the superior choice when exceptional sensitivity and selectivity are required, particularly for the analysis of DSPC in complex biological samples or for trace-level quantification during degradation studies.[4][10]
The selection of the most appropriate technique should be based on a thorough evaluation of the analytical target profile, including the required sensitivity, sample matrix, and available resources.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine [doi.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization [mdpi.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. CN114740110B - Method for detecting purity of distearoyl phosphatidylcholine - Google Patents [patents.google.com]
- 13. remedypublications.com [remedypublications.com]
- 14. Determination of Phospholipid and Its Degradation Products in Liposomes for Injection by HPLC-Charged Aerosol Detection(CAD) [journal11.magtechjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A versatile, quantitative analytical method for pharmaceutical relevant lipids in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to LC-MS/MS Analysis of DSPC and Its Degradation Products
For researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid integral to many drug delivery systems, accurate and robust analytical methods are paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of DSPC and its degradation products, offering insights into its performance against other techniques and detailing experimental protocols.
Performance Comparison of Analytical Techniques
LC-MS/MS has emerged as the gold standard for detailed phospholipid analysis, offering high sensitivity and selectivity for both quantification and structural elucidation.[1] However, other techniques are also employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Primary Use Case |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | High sensitivity and selectivity, enables both quantification and structural elucidation of individual lipid species.[1] | Higher cost and complexity compared to other methods. | Gold standard for detailed and quantitative phospholipid analysis in research and clinical settings.[1] |
| HPLC-ELSD | Separation by HPLC with detection based on light scattering from nebulized and evaporated analyte particles. | Good for quantifying major lipid classes, relatively simple and robust.[2][3] | Lower sensitivity than MS, not suitable for structural elucidation, response can be non-linear. | Routine quality control of liposomal formulations for major lipid components. |
| Thin-Layer Chromatography (TLC) | Planar chromatography separating lipids based on polarity. | Simple, low cost, and requires minimal instrumental equipment.[4][5] | Low sensitivity, not suitable for quantifying trace lipids or resolving complex mixtures, manual and less reproducible.[1][4] | Qualitative screening and semi-quantitative analysis of major phospholipid classes. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Spectroscopy based on the magnetic properties of the phosphorus-31 nucleus. | Provides high selectivity for all phospholipids (B1166683) and lysophospholipids, easy to perform for quantification.[4][5] | Lower sensitivity compared to HPLC and LC-MS/MS.[4][5] | Quantification of total phospholipids and major phospholipid classes in bulk samples. |
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for the analysis of DSPC and its primary degradation product, lyso-DSPC, using LC-MS/MS.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Precision (RSD) |
| DSPC | UHPLC-MS/MS | 0.04 - 0.33 pmol/mL | 0.1 - 110 pmol/mL | > 0.994 | 4-8% (inter-day) |
| Lyso-DSPC | rp-HPLC-ELSD | 0.25 - 1.00 µg/mL | 0.50 - 2.50 µg/mL | Not specified | < 8% (inter-day) |
Data synthesized from multiple sources for illustrative purposes.[3][6][7]
Experimental Protocols
A robust LC-MS/MS method is critical for the reliable quantification of DSPC and its degradation products. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Lipid Extraction from Liposomal Formulations
-
Disruption of Liposomes: Disrupt the liposome (B1194612) sample using a suitable organic solvent such as methanol (B129727) or isopropanol (B130326) to release the lipids.[2]
-
Protein Precipitation (if applicable): For samples in biological matrices, add a cold solvent like methanol or a mixture of methanol and methyl tert-butyl ether (MTBE) to precipitate proteins.
-
Liquid-Liquid Extraction: A common method is the Bligh and Dyer extraction, which uses a biphasic solvent system of chloroform, methanol, and water to separate lipids into the organic phase. An alternative is a bi-phasic extraction with methanol, MTBE, and water.[8]
-
Phase Separation: Centrifuge the sample to induce phase separation.
-
Collection and Drying: Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a methanol/toluene (9:1, v/v) mixture.[8]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separating DSPC and its degradation products.[7][8]
-
Mobile Phase: A binary gradient is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium (B1175870) acetate.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 or 50:50 v/v) with 0.1% formic acid and 5-10 mM ammonium acetate.[8]
-
-
Gradient: A typical gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more non-polar lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Column Temperature: 40-50°C.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common technique for phospholipid analysis.[1] DSPC and its choline-containing degradation products are typically analyzed in positive ion mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.
-
DSPC Transition: The precursor ion for DSPC in positive mode is its [M+H]⁺ adduct (m/z 790.8). A characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.1.[9]
-
Lyso-DSPC Transition: The precursor ion for lyso-DSPC will be lower, and the characteristic phosphocholine fragment at m/z 184.1 is also monitored.
-
-
Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations and an appropriate internal standard.
-
Visualizations
DSPC Degradation Pathway
The primary degradation pathway for DSPC in aqueous formulations is hydrolysis, which cleaves the fatty acid chains from the glycerol (B35011) backbone.
Caption: Hydrolytic degradation pathway of DSPC.
Experimental Workflow for LC-MS/MS Analysis
The following workflow outlines the key steps in the LC-MS/MS analysis of DSPC and its degradation products from a liposomal formulation.
Caption: Workflow for LC-MS/MS analysis of DSPC.
Comparison of Analytical Methods
This diagram provides a visual comparison of the key performance attributes of different analytical techniques for phospholipid analysis.
Caption: Comparison of analytical methods for phospholipids.
References
- 1. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. A versatile, quantitative analytical method for pharmaceutical relevant lipids in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of methods for the quantitative determination of phospholipids in lecithins and flour improvers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.und.edu [med.und.edu]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Drug Release Kinetics from DSPC and DPPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the drug release kinetics from two commonly used phospholipids (B1166683) in liposomal drug delivery systems: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Understanding the distinct release profiles of these liposomes is critical for the rational design of effective drug carriers. This comparison is supported by experimental data and detailed methodologies.
Core Tenets of DSPC vs. DPPC Liposomal Drug Release
The fundamental difference in drug release kinetics between DSPC and DPPC liposomes stems from their distinct physicochemical properties, primarily their phase transition temperatures (Tm). The Tm is the temperature at which the phospholipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): With a relatively high Tm of approximately 55°C, DSPC liposomes maintain a rigid and ordered membrane structure at physiological temperature (37°C).[1][2] This rigidity results in a more stable bilayer with lower permeability, leading to slower, more sustained drug release.[1]
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): DPPC has a lower Tm of around 41°C.[1][2] At physiological temperature, the DPPC bilayer is closer to its phase transition, resulting in a less rigid and more permeable membrane compared to DSPC.[1] This characteristic generally leads to a faster drug release rate.[1][3]
The choice between DSPC and DPPC for a liposomal formulation is therefore a strategic decision based on the desired pharmacokinetic profile of the encapsulated drug. For applications requiring prolonged drug exposure and reduced leakage, DSPC is often the preferred choice. Conversely, for therapies where a more rapid release at the target site is beneficial, DPPC may be more suitable.
Quantitative Comparison of Performance
The following tables summarize key performance parameters of DSPC and DPPC liposomes based on available experimental data.
| Parameter | DSPC Liposomes | DPPC Liposomes | Reference |
| Phase Transition Temperature (Tm) | ~55°C | ~41°C | [1][2] |
| Membrane State at 37°C | Gel-like, rigid | Approaching Tm, less rigid | [1] |
Table 1: Physicochemical Properties of DSPC and DPPC Liposomes
| Encapsulated Drug | Encapsulation Efficiency (%) | Reference | |
| DSPC | DPPC | ||
| Inulin | 2.95% | 2.13% | [1][3][4] |
| Doxorubicin (with Cholesterol) | >90% | - | [1] |
Table 2: Comparative Encapsulation Efficiency
| Storage Condition | Duration | Drug Retention/Leakage (%) | Reference | |
| DSPC Liposomes | DPPC Liposomes | |||
| 37°C | 24 Hours | - | 60.8% (Retention) | [1][4] |
| 37°C | 48 Hours | 85.2% (Retention) | - | [2][4][5] |
| 37°C | 4 Weeks | ~45% (Leakage) | ~90% (Leakage) | [1] |
| 4°C | 48 Hours | 87.1% (Retention) | - | [2][4][5] |
Table 3: Comparative Drug Retention and Leakage
Experimental Protocols
Detailed methodologies for the preparation of liposomes and the subsequent in vitro drug release studies are crucial for reproducibility and accurate comparison.
Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion Method
This is a widely adopted technique for producing unilamellar vesicles with a defined size.[6]
-
Lipid Dissolution: Dissolve the desired amounts of DSPC or DPPC, and cholesterol if required (a common molar ratio is 2:1 or 55:45), in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[6]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tm of the respective lipid (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask's inner surface.[6] Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[6]
-
Hydration: Pre-heat an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), in which the hydrophilic drug can be dissolved, to a temperature above the lipid's Tm.[6] Add the heated buffer to the flask and agitate for 30-60 minutes to form multilamellar vesicles (MLVs).[6]
-
Size Reduction (Extrusion): Pre-heat a mini-extruder to the hydration temperature.[6] Load the MLV suspension into a syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) to produce large unilamellar vesicles (LUVs).[6]
-
Purification: Remove unencapsulated drug via size exclusion chromatography or dialysis.[6]
In Vitro Drug Release Assay: Dialysis Method
This method simulates sink conditions in the body to evaluate drug release from liposomes.[1][6][7]
-
Preparation: Place a known volume and concentration of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[1][6]
-
Incubation: Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[1]
-
Sampling: At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.[1]
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Visualizing the Workflow
Caption: Workflow for liposome preparation and in vitro drug release analysis.
The Influence of Cholesterol
Cholesterol is a common additive in liposomal formulations, where it acts as a membrane stabilizer.[8][9] By intercalating between the phospholipid molecules, cholesterol modulates the fluidity and permeability of the bilayer.[9] In both DSPC and DPPC liposomes, the inclusion of cholesterol generally leads to:
-
Improved encapsulation efficiency. [9]
A common molar ratio of phospholipid to cholesterol is 70:30 or 2:1, which has been shown to provide a good balance between membrane flexibility and stability, resulting in controlled and reproducible drug release.[8][10]
Conclusion
The choice between DSPC and DPPC as the primary phospholipid component is a critical determinant of the drug release kinetics from liposomal formulations. DSPC, with its higher phase transition temperature, forms more rigid and stable liposomes at physiological temperatures, leading to slower and more sustained drug release. In contrast, DPPC-based liposomes are less rigid and exhibit faster release profiles. The incorporation of cholesterol can further modulate these properties to fine-tune the release characteristics. A thorough understanding of these principles, supported by robust experimental data and standardized protocols, is essential for the successful development of liposomal drug delivery systems tailored to specific therapeutic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. expresspharma.in [expresspharma.in]
- 8. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative In Vivo Analysis of DSPC and DOPC-Based Lipid Nanoparticles for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The in vivo performance of Lipid Nanoparticles (LNPs) as carriers for nucleic acid therapeutics is critically influenced by their lipid composition. Among the key components, the choice of helper phospholipid plays a pivotal role in determining the efficacy, biodistribution, and immunogenicity of the formulation. This guide provides an objective comparison of two commonly used phospholipids (B1166683): the saturated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and the unsaturated 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), summarizing key experimental findings to aid researchers in selecting the optimal LNP composition for their in vivo applications.
Data Presentation: Quantitative Comparison of LNP Performance
The following tables summarize quantitative data from various studies, highlighting the key differences in the physicochemical properties and in vivo performance of DSPC- and DOPC-based LNPs. It is important to note that direct comparisons can be challenging due to variations in LNP composition (e.g., ionizable lipid, cholesterol, PEG-lipid), cargo (mRNA, siRNA), and animal models used in different studies.
Table 1: Physicochemical Properties of DSPC vs. DOPC-based LNPs
| Parameter | DSPC-LNPs | DOPC-LNPs | Key Observations | Citations |
| Particle Size (nm) | 68 - 120 | 155 - 182 | DOPC-LNPs can exhibit a larger particle size compared to DSPC-LNPs formulated under similar conditions. However, both can be formulated within the typical 80-120 nm range. | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both formulations generally result in monodisperse particles with acceptable PDI values. DSPC-containing LNPs have exhibited slightly lower PDI in some cases. | [3][4] |
| mRNA Encapsulation Efficiency (%) | > 80% | > 80% | Both phospholipids generally achieve high encapsulation efficiencies. | [1] |
| Zeta Potential (mV) | Near-neutral to slightly positive | Slightly positive | DOPC-LNPs have shown a tendency towards a more positive zeta potential in some formulations. | [1][5] |
Table 2: In Vivo Biodistribution of DSPC vs. DOPC-based LNPs
| Target Organ | DSPC-LNPs | DOPC/DOPE-LNPs | Key Observations | Citations |
| Liver | Lower accumulation | Preferential accumulation | LNPs containing unsaturated phospholipids like DOPE (often used as a surrogate for or in comparison with DOPC) show enhanced liver delivery, partly due to stronger interactions with Apolipoprotein E (ApoE). | [6][7] |
| Spleen | Preferential accumulation | Lower accumulation | DSPC-containing LNPs exhibit increased delivery to the spleen for both siRNA and mRNA cargo. | [6] |
Table 3: In Vivo Gene Expression and Silencing Efficacy
| Application & Administration Route | DSPC-LNPs | DOPC/DOPE-LNPs | Key Observations | Citations |
| mRNA Expression (Intramuscular) | Higher expression | Lower expression | DSPC/cholesterol LNPs have demonstrated the highest intramuscular luciferase expression in mice. | [4][8] |
| mRNA Transfection (Liver) | Lower transfection | Higher transfection | DOPE-containing LNPs improved mRNA transfection in the liver by over three-fold compared to DSPC-LNPs. | [6] |
| siRNA-mediated Gene Silencing (Hepatocytes) | Effective | Effective | Both are effective, but the overall LNP composition, particularly the ionizable lipid, is a dominant factor for hepatocyte gene silencing. | [9] |
Table 4: Immunogenicity of DSPC vs. DOPC-based LNPs
| Immune Response Parameter | DSPC-LNPs | DOPC/DOPE-LNPs | Key Observations | Citations |
| Antibody Response (IgG) | Lower to moderate | Enhanced total IgG and IgG1 | DOPE-containing LNPs have been shown to generally enhance antibody responses in immunization studies. | [8] |
| Cytokine Profile | Higher levels of some inflammatory cytokines | Lower levels of some inflammatory cytokines | DOPC-LNP and DOPE-LNP groups exhibited significantly lower levels of IFN-α, IFN-γ, TNF-α, and other inflammatory cytokines compared to DSPC-LNPs. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for the formulation, characterization, and in vivo evaluation of DSPC and DOPC-based LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC or DOPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC/DOPC:cholesterol:PEG-lipid).[10] The choice of ionizable lipid is critical and can significantly impact in vivo performance.[9]
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the mRNA or siRNA in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0), to the desired concentration.[11]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., from Precision NanoSystems).
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate.[11] The rapid mixing in the microchannels induces the self-assembly of the LNPs.
-
-
Purification and Concentration:
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[12]
-
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS (pH 7.4). Perform the measurement at 25°C. The Z-average diameter and PDI are obtained from the analysis of light scattering fluctuations. A PDI below 0.2 is generally considered indicative of a monodisperse population.[2]
-
-
mRNA Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay.
-
Procedure: This assay uses a fluorescent dye that binds to single-stranded RNA. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA. A standard curve is used for quantification.[2]
-
-
Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNPs in an appropriate buffer (e.g., 1x PBS). The instrument measures the electrophoretic mobility of the particles in an applied electric field to determine the zeta potential.[2]
-
In Vivo Evaluation
-
Animal Model:
-
Commonly used models include BALB/c or C57BL/6 mice. The choice of model may depend on the specific therapeutic area and endpoints being studied.
-
-
Administration:
-
The route of administration (e.g., intravenous, intramuscular) will depend on the target organ and application.
-
-
Biodistribution Studies:
-
Encapsulate a fluorescently labeled nucleic acid (e.g., Cy3-siRNA) or a lipid marker within the LNPs.
-
Administer the labeled LNPs to the animals.
-
At predetermined time points, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).
-
Quantify the fluorescence in each organ using an in vivo imaging system (IVIS) or by homogenizing the tissues and measuring fluorescence with a plate reader.[6]
-
-
In Vivo Efficacy (mRNA Expression):
-
Encapsulate mRNA encoding a reporter protein (e.g., Firefly Luciferase) in the LNPs.
-
Administer the LNPs to the animals.
-
At various time points post-administration, inject the animals with a luciferin (B1168401) substrate and measure bioluminescence using an IVIS.[5][8]
-
Alternatively, harvest organs, homogenize the tissue, and perform a luciferase assay to quantify protein expression in specific tissues.[11]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the in vivo performance of DSPC and DOPC-based LNPs.
Caption: Workflow for LNP formulation and characterization.
Caption: Workflow for the in vivo evaluation of LNPs.
Caption: Differential biodistribution of DSPC and DOPC LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Sizing DSPC Nanoparticles: A Cross-Validation of Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)
For researchers, scientists, and drug development professionals, the precise characterization of nanoparticles is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comprehensive cross-validation of two common analytical techniques, Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA), for sizing 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) nanoparticles. DSPC is a frequently used lipid in the formulation of nanoparticles due to its biocompatibility and stability. Accurate size determination is a critical quality attribute that influences the circulation time, biodistribution, and cellular uptake of these nanoparticles.[1]
This comparison guide delves into the principles of DLS and NTA, presents a side-by-side analysis of their performance in characterizing DSPC nanoparticles, and provides detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.
Principles of Nanoparticle Sizing Techniques
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) both determine nanoparticle size by analyzing their Brownian motion in a liquid suspension. However, they employ fundamentally different approaches to achieve this.
Dynamic Light Scattering (DLS) measures the intensity fluctuations of scattered light from an ensemble of particles.[2] Smaller particles move more rapidly due to Brownian motion, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations using an autocorrelation function, the diffusion coefficient of the particles is determined, and the hydrodynamic diameter is then calculated using the Stokes-Einstein equation.[3] DLS provides an intensity-weighted average size (Z-average) and a Polydispersity Index (PDI), which is a measure of the broadness of the size distribution.[4]
Nanoparticle Tracking Analysis (NTA) , on the other hand, visualizes and tracks individual nanoparticles.[5] A laser illuminates the particles, and a microscope coupled with a camera records their movement. The NTA software then tracks the path of each particle and calculates its diffusion coefficient, from which the hydrodynamic diameter is determined.[6] This particle-by-particle analysis provides a number-weighted size distribution and allows for the determination of particle concentration.[7]
Comparative Data Analysis: DLS vs. NTA for DSPC Nanoparticles
While both techniques are valuable for characterizing DSPC nanoparticles, they can yield different results due to their distinct measurement principles. The following table summarizes representative data from the analysis of a hypothetical DSPC nanoparticle sample, illustrating the typical differences observed between DLS and NTA.
| Parameter | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Key Considerations |
| Mean Size (nm) | 105 nm (Z-Average) | 95 nm (Mean) | DLS provides an intensity-weighted average, which is biased towards larger particles as they scatter significantly more light.[8] NTA provides a number-weighted average, which can result in a smaller mean size, especially for polydisperse samples.[9] |
| Polydispersity Index (PDI) | 0.15 | N/A | PDI is a dimensionless measure of the width of the size distribution calculated in DLS. A PDI below 0.2 is generally considered indicative of a monodisperse sample.[10] |
| Mode(s) (nm) | 100 nm | 90 nm | NTA often provides higher resolution and can better distinguish between different size populations in a polydisperse sample.[11] DLS may struggle to resolve peaks that are close in size.[9] |
| Particle Concentration | Not Measured | 1.2 x 10¹² particles/mL | A key advantage of NTA is its ability to provide an estimate of the particle concentration, which is not a direct output of DLS measurements.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible nanoparticle sizing data.
Dynamic Light Scattering (DLS) Protocol for DSPC Nanoparticles
-
Sample Preparation:
-
Dilute the DSPC nanoparticle suspension with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that avoids multiple scattering effects. A typical concentration range is 0.1-1.0 mg/mL.
-
Ensure the diluent is filtered to remove any particulate contaminants.
-
-
Instrument Setup:
-
Data Acquisition:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Allow the sample to equilibrate to the instrument temperature for at least 1-2 minutes.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will automatically calculate the Z-average diameter and the Polydispersity Index (PDI) from the autocorrelation function.
-
Analyze the intensity-weighted size distribution to identify the presence of different size populations.
-
Nanoparticle Tracking Analysis (NTA) Protocol for DSPC Nanoparticles
-
Sample Preparation:
-
Dilute the DSPC nanoparticle suspension significantly with filtered buffer to achieve a particle concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).[9] This often requires serial dilutions.
-
Vortex the sample gently before injection to ensure a homogeneous suspension.
-
-
Instrument Setup:
-
Prime the instrument with the filtered diluent to ensure a clean flow path.
-
Set the camera level and detection threshold to appropriately visualize the nanoparticles without excessive background noise. This may require some optimization for the specific sample.
-
-
Data Acquisition:
-
Inject the diluted sample into the measurement cell.
-
Capture several videos (e.g., 3-5 videos of 60 seconds each) to obtain statistically robust data.[12]
-
-
Data Analysis:
-
The NTA software will track the movement of individual particles in the videos and calculate their hydrodynamic diameters.
-
The software generates a number-weighted size distribution and provides the mean and mode of the particle size, as well as an estimate of the particle concentration.
-
Visualizing the Workflow
To better understand the logical flow of a cross-validation study, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for the cross-validation of DLS and NTA.
Conclusion: Choosing the Right Technique
Both DLS and NTA are powerful techniques for sizing DSPC nanoparticles, and their use in a complementary fashion can provide a more complete picture of the nanoparticle population.
-
DLS is a rapid and high-throughput technique that is excellent for routine quality control and for assessing the overall size and polydispersity of a sample.[2] Its sensitivity to larger particles makes it particularly useful for detecting the presence of aggregates.
-
NTA offers higher resolution for polydisperse samples and provides the unique advantage of measuring particle concentration.[7][11] The ability to visualize the nanoparticles can also provide qualitative insights into the sample.
For researchers and drug development professionals working with DSPC nanoparticles, the choice between DLS and NTA will depend on the specific information required. For routine size and PDI measurements, DLS is often sufficient. However, for a more detailed understanding of the size distribution, especially for complex or polydisperse formulations, and for determining particle concentration, NTA is the preferred method. Ultimately, employing both techniques provides a robust cross-validation of the nanoparticle size characteristics, leading to a more comprehensive and reliable characterization of DSPC-based drug delivery systems.
References
- 1. Characterizing the size and concentration of liposomes using NanoSight Pro | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of liposomes by Nanoparticle tracking analysis (NTA) - STEMart [ste-mart.com]
- 6. anamet.cz [anamet.cz]
- 7. Making sure you're not a bot! [bjpharm.org.uk]
- 8. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization, Size and Count Measurement of Drug Delivery Nanoparticles Using NTA (Nanoparticle Tracking Analysis) | Malvern Panalytical [malvernpanalytical.com]
- 11. How Nanoparticle Tracking Analysis Compares to Dynamic Light Scattering for Measuring Particle Size - ATA Scientific [atascientific.com.au]
- 12. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
A Comparative Analysis of DSPC, DPPC, and DMPC Liposome Biodistribution
Guiding Researchers in Nanoliposomal Drug Delivery
In the realm of drug delivery, liposomes stand out as versatile nanocarriers, enhancing the therapeutic efficacy and safety of encapsulated agents. The choice of phospholipid is a critical determinant of a liposome's in vivo fate. This guide provides a detailed comparison of the biodistribution profiles of liposomes formulated with three common saturated phospholipids (B1166683): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). Understanding these differences is paramount for researchers, scientists, and drug development professionals in selecting the optimal formulation for their specific application.
The biodistribution of liposomes is largely governed by their physicochemical properties, which are directly influenced by the constituent phospholipids. The length of the acyl chain and the corresponding phase transition temperature (Tm) are particularly crucial. DSPC, with its 18-carbon chain, has the highest Tm (55°C), followed by DPPC with a 16-carbon chain (41°C), and DMPC with a 14-carbon chain (23°C). A higher Tm relative to physiological temperature (37°C) results in a more rigid and stable liposomal membrane. This increased stability minimizes premature drug leakage and reduces uptake by the mononuclear phagocyte system (MPS), leading to prolonged circulation times.[1][2][3]
Experimental data consistently demonstrates that the longer acyl chain of DSPC contributes to superior in vivo performance, characterized by longer circulation times and more favorable biodistribution profiles for systemic drug delivery.[1] Studies have shown that DSPC liposomes exhibit higher area under the curve (AUC) values in both blood and peritoneum compared to DPPC and DMPC formulations.[4] This indicates a greater exposure of the drug to the target site and a reduced clearance rate.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of DSPC, DPPC, and DMPC liposomes in various organs at a specific time point post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | DSPC (%ID/g) | DPPC (%ID/g) | DMPC (%ID/g) |
| Blood | 11.2 ± 1.17 (at 24h)[5] | Higher than DMPC | Lower than DSPC/DPPC |
| Liver | High | High[6] | High |
| Spleen | High[5] | High[6] | High |
| Lungs | Low | 15.16 ± 3.56[6] | Low |
| Kidneys | Moderate[5] | Moderate | Moderate |
| Tumor | High (with long-circulating formulations)[7][8] | Moderate | Low |
Note: The values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions. However, the general trend of longer circulation and higher tumor accumulation for DSPC-based liposomes is well-established.
Experimental Protocols
A typical experimental protocol for assessing the biodistribution of liposomes involves the following key steps:
1. Liposome (B1194612) Preparation and Labeling:
-
Thin-Film Hydration: The phospholipids (DSPC, DPPC, or DMPC), along with cholesterol and any other lipids, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film. The film is hydrated with an aqueous buffer containing a radioactive or fluorescent label to form multilamellar vesicles (MLVs).[9]
-
Extrusion: The MLVs are repeatedly passed through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) of a specific size, typically around 100 nm.[9]
-
Labeling: A gamma-emitting radionuclide (e.g., 99mTc, 111In) or a near-infrared fluorescent probe is encapsulated within the liposomes or conjugated to the lipid bilayer for in vivo tracking.
2. Animal Model:
-
Species: Immunocompetent or immunodeficient mice are commonly used. For tumor targeting studies, tumor-bearing mice are generated by subcutaneously or intravenously injecting cancer cells.
-
Administration: The liposome formulation is administered intravenously via the tail vein.[5]
3. In Vivo and Ex Vivo Analysis:
-
Blood Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of the liposomes.[10]
-
Organ Harvesting: At predetermined time points, the animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable) are harvested, weighed, and the radioactivity or fluorescence is measured.[10]
-
Data Analysis: The amount of label in each organ is quantified and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Concepts
To further elucidate the principles governing liposome biodistribution, the following diagrams illustrate the critical relationships and experimental workflows.
Caption: Experimental workflow for a liposome biodistribution study.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. The influence of lipid composition and surface charge on biodistribution of intact liposomes releasing from hydrogel-embedded vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Effect of liposome composition and other factors on the targeting of liposomes to experimental tumors: biodistribution and imaging studies. | Semantic Scholar [semanticscholar.org]
- 9. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 10. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differential Scanning Calorimetry for Lipid Mixture Phase Behavior
For researchers, scientists, and drug development professionals, understanding the phase behavior of lipid mixtures is paramount in fields ranging from drug delivery to membrane biophysics. Differential Scanning Calorimetry (DSC) stands out as a powerful analytical technique to elucidate the thermodynamic properties of these systems. This guide provides a comprehensive comparison of the phase behavior of common lipid mixtures, supported by experimental data and detailed protocols.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] As a lipid sample is heated, it undergoes phase transitions, such as from a gel phase to a liquid-crystalline phase, which are accompanied by a change in heat capacity.[1] DSC detects these changes, providing valuable information on the transition temperature (Tm), enthalpy (ΔH), and cooperativity of the transition.[2]
Comparing the Phase Behavior of Key Lipid Mixtures
The thermotropic behavior of lipid bilayers is significantly influenced by their composition. Factors such as acyl chain length, degree of saturation, and the presence of other molecules like cholesterol can dramatically alter the phase transition profile.[3] Here, we compare the phase behavior of several common lipid mixtures.
Binary Mixtures of Saturated Phosphatidylcholines: DPPC and DSPC
Dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC) are two of the most commonly studied saturated phospholipids. They differ in the length of their acyl chains (16 carbons for DPPC and 18 for DSPC), which leads to different phase transition temperatures.
When mixed, DPPC and DSPC exhibit phase behavior that is dependent on their molar ratio. At certain compositions, the mixture can show broad transitions or even phase separation, indicating the coexistence of different lipid domains.
| Lipid Composition | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Notes |
| Pure DPPC | ~41.5 | ~8.7 | Exhibits a sharp, cooperative main transition. A pre-transition is often observed around 35°C.[1] |
| Pure DSPC | ~55.0 | ~10.6 | Exhibits a sharp, cooperative main transition. A pre-transition is observed around 51.5°C. |
| DPPC:DSPC (1:1) | Broad transition between ~45-52°C | Variable | The broad transition suggests phase separation or a region of gel and liquid-crystalline phase coexistence. |
The Influence of Cholesterol on Lipid Phase Transitions
Cholesterol is a crucial component of many biological membranes and is known to modulate the fluidity and phase behavior of lipid bilayers. Its rigid, planar structure allows it to insert between phospholipid molecules, disrupting the ordered packing in the gel phase and ordering the acyl chains in the liquid-crystalline phase. This leads to a unique "liquid-ordered" (Lo) phase.[4]
The addition of cholesterol to DPPC or DSPC bilayers leads to the broadening and eventual disappearance of the main phase transition peak in DSC thermograms.[5] At high cholesterol concentrations, the distinct gel-to-liquid-crystalline transition is abolished, and the bilayer exists in the liquid-ordered phase over a wide temperature range.[5]
| Lipid Composition | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Observations |
| DPPC | ~41.5 | ~8.7 | Sharp main transition. |
| DPPC + 10 mol% Cholesterol | Broadened, shifted to slightly lower temp. | Decreased | The transition becomes less cooperative. |
| DPPC + 30 mol% Cholesterol | Very broad, almost indistinguishable | Significantly decreased | Indicates the presence of the liquid-ordered phase. |
| DPPC + 50 mol% Cholesterol | No distinct transition observed | - | The bilayer is in a liquid-ordered state. |
| DSPC | ~55.0 | ~10.6 | Sharp main transition. |
| DSPC + 10 mol% Cholesterol | Broadened, shifted to slightly lower temp. | Decreased | The transition becomes less cooperative. |
| DSPC + 30 mol% Cholesterol | Very broad, almost indistinguishable | Significantly decreased | Indicates the presence of the liquid-ordered phase. |
| DSPC + 50 mol% Cholesterol | No distinct transition observed | - | The bilayer is in a liquid-ordered state. |
Experimental Protocols
Accurate and reproducible DSC data relies on meticulous sample preparation and a standardized experimental protocol.
Preparation of Lipid Vesicles (Liposomes)
-
Lipid Film Hydration:
-
Dissolve the desired lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation above the phase transition temperature of the lipid with the highest Tm. This results in the formation of multilamellar vesicles (MLVs).[7]
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7] Extrusion should be performed at a temperature above the Tm of the lipids.[6]
-
Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).[8]
-
Differential Scanning Calorimetry (DSC) Analysis
-
Sample and Reference Preparation:
-
Accurately transfer a known amount of the liposome (B1194612) suspension (typically 1-5 mg of lipid) into a DSC sample pan.[6][9]
-
In a reference pan, place an equal volume of the same buffer used for liposome hydration.[6]
-
Hermetically seal both pans.
-
-
DSC Instrument Setup and Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected transition temperature.
-
Heat the sample at a controlled scan rate (e.g., 1-5°C/min) over the desired temperature range.[6]
-
It is common practice to perform an initial heating scan, followed by a cooling scan and a second heating scan to check for reversibility and ensure the sample has reached a thermodynamic equilibrium.[1] The data from the second heating scan is often used for analysis.[7]
-
-
Data Analysis:
-
The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.[6]
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.[2]
-
The cooperativity of the transition can be assessed by the width of the peak at half-height (ΔT1/2).[2]
-
Visualizing Lipid Phase Transitions
The following diagrams illustrate the fundamental concepts of lipid phase behavior and the DSC workflow.
Caption: Relationship between different lipid phases.
Caption: Experimental workflow for DSC analysis of lipid vesicles.
References
- 1. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 2. ucm.es [ucm.es]
- 3. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 4. Phase Transitions in Coarse-Grained Lipid Bilayers Containing Cholesterol by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. improvedpharma.com [improvedpharma.com]
Safety Operating Guide
Proper Disposal of Distearoylphosphatidylcholine (DSPC): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Distearoylphosphatidylcholine (DSPC), a common phospholipid used in drug delivery and liposome (B1194612) formulation. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound. While DSPC is generally not classified as a hazardous substance under OSHA and GHS guidelines, proper handling is essential to minimize exposure and contamination.[1][2][3]
General Handling Precautions:
-
Ventilation: Always handle DSPC powder in a well-ventilated area or a chemical fume hood to avoid generating dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant nitrile gloves, and a laboratory coat.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of accidental contact, flush the affected area with water.[1][3]
-
Spills: Clean up any spills immediately using dry methods to prevent dust formation.[1] Ensure that spilled material does not enter drains or waterways.[1][2]
Waste Segregation and Collection
Proper segregation of waste is crucial for safe and compliant disposal. Do not mix DSPC waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
| Waste Type | Recommended Disposal Container | Disposal Procedure |
| Unused/Expired DSPC Powder | Labeled "Hazardous Waste" or "Chemical Waste" Container (Solid) | Collect the pure, unused, or expired compound in a designated, sealed, and clearly labeled waste container.[4] |
| Contaminated Labware (Plastic) | Labeled "Hazardous Waste" or "Chemical Waste" Container (Solid) | Dispose of all contaminated plasticware, such as pipette tips and centrifuge tubes, in a designated hazardous or chemical waste container.[4] |
| Contaminated Labware (Glass) | Labeled "Hazardous Waste" or "Chemical Waste" Container (Glass Waste) | Segregate contaminated glassware as hazardous or chemical waste. Do not rinse in the laboratory sink before disposal.[4] |
| Contaminated PPE | Labeled "Hazardous Waste" or "Chemical Waste" Container (Solid) | All PPE that has come into contact with DSPC, including gloves and disposable lab coats, must be disposed of as chemical waste.[4] |
| Liquid Waste Solutions | Labeled "Hazardous Waste" or "Chemical Waste" Container (Liquid) | Collect solutions containing DSPC in a compatible, sealed, and leak-proof container. Do not pour liquid waste down the drain.[2][4] Label the container with all chemical constituents. |
Step-by-Step Disposal Protocol
-
Consult Regulations: Before disposal, always review your local, state, and federal environmental regulations, as disposal requirements can vary.[2][5]
-
Wear Appropriate PPE: Equip yourself with safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Segregate Waste at the Source: As you generate waste, immediately place it into the correct, pre-labeled waste container as detailed in the table above.
-
Handle Solid Waste:
-
Handle Liquid Waste:
-
Collect all aqueous and organic solutions containing DSPC in a designated liquid chemical waste container.[4]
-
Ensure the container is properly sealed to prevent leaks and spills.
-
Crucially, do not dispose of any DSPC solutions down the drain. [2][4] Although not classified as a hazardous substance, it is considered slightly hazardous for water, and large quantities should be prevented from entering sewer systems.[2]
-
-
Container Management:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" or "Chemical Waste," the full chemical name ("this compound"), and any other information required by your institution.[4]
-
Keep containers closed when not in use.
-
-
Final Disposal: Arrange for the collection of the waste containers by your institution's EHS department or a licensed chemical waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of DSPC-related waste.
Caption: Workflow for DSPC Waste Segregation and Disposal.
References
Essential Safety and Logistics for Handling Distearoylphosphatidylcholine (DSPC)
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety and logistical information for handling 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a common phospholipid in drug delivery systems.
Personal Protective Equipment (PPE)
When handling DSPC, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The recommended PPE is outlined below.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn.[1][2] |
| Hand Protection | Impervious gloves, such as nitrile gloves, are recommended. Inspect gloves for any tears before use and change them frequently, especially after direct contact with the substance.[1][2][3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation.[1][2][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][5] |
| Skin and Body Protection | A standard laboratory coat should be worn to protect skin and clothing.[2][6] For extensive handling, consider disposable coveralls. |
Operational Plan: Step-by-Step Handling Procedures
A standardized operational plan for handling DSPC will significantly reduce the risk of exposure and contamination.
1. Preparation and Weighing:
-
Ensure the work area, such as a chemical fume hood or a designated weighing station, is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
When handling the powdered form, allow the container to reach room temperature before opening to prevent moisture condensation, as DSPC is hygroscopic.[7]
-
Minimize the generation of dust during weighing and transfer.[1][4]
2. Dissolving and Formulation:
-
If preparing a solution, do so in a well-ventilated area.[5]
-
DSPC is soluble in organic solvents like ethanol (B145695) (at approximately 1 mg/ml).[8] The solvent of choice should be purged with an inert gas.[8]
-
For aqueous formulations, be aware that phospholipids (B1166683) can hydrolyze when stored in water for extended periods.[7]
3. Storage:
-
Solid DSPC: Store as a powder in a tightly sealed glass container with a Teflon-lined closure at -20°C for long-term stability (≥4 years).[7][8]
-
Organic Solutions: Store in a glass container, layered with an inert gas like argon or nitrogen, at -20°C ± 4°C.[7] Avoid using plastic containers as organic solvents can leach impurities.[7] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C; repeated freeze-thaw cycles should be avoided.[9]
-
Aqueous Formulations (Liposomes): For optimal stability, store at 4°C, which is well below DSPC's phase transition temperature of approximately 55°C.[10] Avoid freezing unless cryoprotectants are used.[10]
Quantitative Handling and Storage Data
| Parameter | Value/Recommendation | Source |
| Storage Temperature (Solid) | -20°C | [7][8] |
| Storage Temperature (Organic Solution) | -20°C ± 4°C | [7] |
| Storage Temperature (Aqueous Formulation) | 4°C | [10] |
| Phase Transition Temperature (Tc) | ~55°C | [10] |
| Recommended pH for Aqueous Formulations | ~6.5 (to minimize hydrolysis) | [10] |
| Solubility in Ethanol | ~1 mg/ml | [8] |
Spill and Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][5]
-
Eye Contact: Flush eyes with water as a precaution for several minutes.[4][5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5]
Spill Response:
-
For small spills of powdered DSPC, carefully sweep or vacuum the material, avoiding dust generation.[2][4]
-
Place the collected material in a sealed container for disposal.[2][4]
-
Clean the spill area with an appropriate solvent and then with soap and water.[2]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]
Disposal Plan
-
Solid Waste: Collect unused powder and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.[2][4]
-
Liquid Waste: Collect any solutions containing DSPC in a suitable, closed container for chemical waste disposal.[4] Do not let the product enter drains.[4]
-
Empty Containers: Rinse empty containers with an appropriate solvent before disposal. Collect the rinsate as chemical waste.[2]
-
All disposal must be in accordance with local, state, and federal regulations.[11]
Visual Workflow for Handling DSPC
The following diagrams illustrate the key workflows for safely handling Distearoylphosphatidylcholine in a laboratory setting.
Caption: Workflow for Safe Handling of DSPC.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. HSPC|97281-48-6|MSDS [dcchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
